molecular formula C5H14N2 B084859 N-Ethyl-1,3-propanediamine CAS No. 10563-23-2

N-Ethyl-1,3-propanediamine

Cat. No.: B084859
CAS No.: 10563-23-2
M. Wt: 102.18 g/mol
InChI Key: ODGYWRBCQWKSSH-UHFFFAOYSA-N
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Description

N-Ethyl-1,3-propanediamine, also known as this compound, is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166312. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-ethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGYWRBCQWKSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065126
Record name N-Ethylpropane-1,3-diamine
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Molecular Weight

102.18 g/mol
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CAS No.

10563-23-2
Record name N-Ethyl-1,3-propanediamine
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Record name N-(2-Aminoethyl)-3-aminopropane
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Record name N-Ethyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-ethyl-
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Record name N-Ethylpropane-1,3-diamine
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Record name N-ethylpropane-1,3-diamine
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Record name N-ETHYL-1,3-PROPANEDIAMINE
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Foundational & Exploratory

N-Ethyl-1,3-propanediamine synthesis mechanism and reaction pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Ethyl-1,3-propanediamine: Mechanisms, Pathways, and Practical Applications

Introduction

This compound (CAS No: 10563-23-2), also known as N'-ethylpropane-1,3-diamine, is a diamine compound with the molecular formula C5H14N2.[1][2] It serves as a valuable building block and intermediate in various fields, including the synthesis of pharmaceuticals, agrochemicals, and coordination complexes. Its structure, featuring both a primary and a secondary amine, imparts unique reactivity and makes it a versatile component in organic synthesis. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization from the perspective of a senior application scientist.

Physicochemical Properties

A foundational understanding of the target molecule's properties is critical before embarking on its synthesis.

PropertyValue
Molecular Weight102.18 g/mol [1]
IUPAC NameN'-ethylpropane-1,3-diamine[1]
AppearanceColorless liquid[3]
Boiling Point140.1 °C[3]
Density0.888 g/mL[3]
CAS Number10563-23-2[1]

Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[4] This pathway is particularly advantageous for its versatility and the potential for one-pot execution under relatively mild conditions.[4][5]

Mechanism and Rationale

The synthesis of this compound via this route typically involves the reaction of a three-carbon aldehyde, such as 3-aminopropionaldehyde, with ethylamine. The process unfolds in two key stages within the same pot:

  • Imine Formation: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine (or its protonated form, an iminium ion), an intermediate species containing a carbon-nitrogen double bond.[6] This step is often acid-catalyzed to facilitate the dehydration process.[7]

  • Reduction: The imine intermediate is subsequently reduced to the target secondary amine. This reduction must be performed by a reagent that is selective for the imine over the starting aldehyde to prevent premature reduction of the carbonyl group.[8]

The choice of reducing agent is a critical experimental decision. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[6] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the protonated iminium ion while leaving the aldehyde carbonyl group largely untouched, making it ideal for one-pot reactions.[4][6] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another powerful alternative, often employed in larger-scale preparations.[9][10]

Reaction Pathway: Reductive Amination

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_aminopropionaldehyde 3-Aminopropionaldehyde imine Imine/Iminium Ion Intermediate 3_aminopropionaldehyde->imine + Ethylamine - H₂O ethylamine Ethylamine ethylamine->imine product This compound imine->product + [H] (e.g., NaBH₃CN or H₂/Pd-C) G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product acrylonitrile Acrylonitrile aminonitrile N-ethyl-β-alaninenitrile acrylonitrile->aminonitrile + Ethylamine (Michael Addition) ethylamine Ethylamine ethylamine->aminonitrile product This compound aminonitrile->product Reduction (e.g., H₂/Raney-Ni, Ammonia)

References

N-Ethyl-1,3-propanediamine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-1,3-propanediamine, a versatile diamine, is a compound of significant interest to researchers and professionals in the fields of organic synthesis, coordination chemistry, and drug development. Its unique structural features, possessing both a primary and a secondary amine separated by a flexible three-carbon chain, impart a distinct profile of reactivity and functionality. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights and detailed experimental context to empower its effective application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application, and the design of synthetic protocols. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 10563-23-2[1][2][3][4][5]
Molecular Formula C5H14N2[1][2][3][4][5]
Molecular Weight 102.18 g/mol [1][2][5]
Boiling Point 156 °C (at 735 Torr)[3][6]
Density 0.826 g/cm³ (predicted)[3][6]
pKa 10.74 ± 0.10 (predicted)[3]
Flash Point 44.4 °C[3]
Appearance Colorless to pale yellow liquid[7]
Solubility Soluble in water and polar organic solvents[8]

The presence of two amine groups with a predicted pKa of 10.74 indicates that this compound is a moderately strong base.[3] This basicity is a key determinant of its nucleophilic character and its ability to participate in a wide range of chemical transformations.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nucleophilic nature of its nitrogen atoms. The primary and secondary amines exhibit differential reactivity, which can be exploited for selective chemical modifications.

Nucleophilic Substitution Reactions

Both amine groups in this compound are potent nucleophiles and will readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides. The primary amine is generally more sterically accessible and therefore often reacts preferentially, particularly with bulky electrophiles. However, the secondary amine is also highly reactive, and reactions often lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for achieving selective N-alkylation or N-acylation.

The ethyl group on the secondary amine introduces a moderate degree of steric hindrance, which can be leveraged to favor monosubstitution at the primary amine. Furthermore, the electron-donating nature of the ethyl group slightly increases the nucleophilicity of the secondary amine compared to an unsubstituted secondary amine.

Nucleophilic_Substitution

Formation of Schiff Bases with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).[9] This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the presence of two amine groups, reactions with dicarbonyl compounds or a stoichiometric excess of a monocarbonyl compound can lead to the formation of bis-Schiff bases. These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions.

The general mechanism for Schiff base formation is outlined below:

Schiff_Base_Formation

Coordination Chemistry: A Bidentate Ligand

The two nitrogen atoms of this compound are suitably positioned to act as a bidentate ligand, chelating to a single metal center to form a stable six-membered ring. This chelating ability makes it a valuable ligand in coordination chemistry, where it can be used to synthesize a variety of metal complexes.[10][11] The nature of the metal ion and the reaction conditions will dictate the stoichiometry and geometry of the resulting coordination complex. The ethyl substituent can influence the steric and electronic properties of the resulting metal complex, potentially affecting its catalytic activity or other properties.

Experimental Protocol: Synthesis of a Bis-Schiff Base

This section provides a detailed, self-validating protocol for the synthesis of a bis-Schiff base from this compound and an aromatic aldehyde, adapted from established procedures for similar diamines.[9]

Objective: To synthesize N,N'-bis(salicylidene)-N-ethyl-1,3-propanediamine.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (2.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add salicylaldehyde (2.0 eq) dropwise at room temperature.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the crude product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.

Experimental_Workflow

Safety and Handling

This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[7][12] Work should be conducted in a well-ventilated fume hood.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Applications in Drug Development and Research

The versatile reactivity of this compound and its derivatives makes them valuable building blocks in medicinal chemistry and drug discovery. The diamine scaffold can be incorporated into larger molecules to modulate their pharmacological properties, such as solubility, bioavailability, and receptor binding affinity. For instance, N-substituted 1,3-propanediamines have been investigated for their potential as anticancer and antimicrobial agents.[13][14] Furthermore, the ability to form stable metal complexes opens up possibilities for the development of novel metallodrugs and diagnostic agents.[15]

Conclusion

This compound is a functionally rich and reactive diamine with a broad spectrum of applications in organic synthesis and materials science. Its distinct chemical properties, stemming from the presence of both primary and secondary amine functionalities, allow for a diverse range of chemical transformations. A comprehensive understanding of its reactivity, coupled with safe handling practices, is paramount for harnessing its full potential in the development of new molecules and materials. This guide has provided a detailed overview of its key characteristics and reactivity, offering a solid foundation for its effective utilization in research and development endeavors.

References

Spectroscopic Characterization of N-Ethyl-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Ethyl-1,3-propanediamine (CAS No. 10563-23-2), a diamine compound with applications in proteomics research and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly accessible, experimentally derived spectra from curated databases such as the Spectral Database for Organic Compounds (SDBS) are not available for this specific compound, this guide synthesizes predictive data and established spectroscopic principles to serve as a robust reference for its analysis.

Introduction to this compound and its Spectroscopic Imperative

This compound, with the molecular formula C₅H₁₄N₂, is a linear aliphatic diamine.[1][2][3] Its structure, featuring both a primary and a secondary amine, imparts it with distinct chemical properties that are of interest in various chemical and biological applications. The unambiguous confirmation of its molecular structure is paramount for its application in research and development, and this is primarily achieved through a combination of spectroscopic techniques.

The following sections will delve into the theoretical underpinnings and practical considerations for the analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The causality behind experimental choices and the self-validating nature of a multi-technique approach will be emphasized.

Molecular Structure and Predicted Spectroscopic Behavior

The structural formula of this compound is crucial for predicting its spectroscopic signatures.

Caption: Molecular Structure of this compound.

This structure allows for the prediction of distinct signals in various spectroscopic analyses, which will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will lead to the exchange of the amine protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (adjacent to NH₂)~2.7 - 2.9Triplet (t)2H
-CH₂- (central)~1.6 - 1.8Quintet (quint)2H
-CH₂- (adjacent to NH)~2.6 - 2.8Triplet (t)2H
-NH₂ and -NH-Broad singlet (br s)3H
-CH₂- (ethyl)~2.5 - 2.7Quartet (q)2H
-CH₃ (ethyl)~1.0 - 1.2Triplet (t)3H

Causality in Interpretation: The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons and are predicted by the n+1 rule. The integration values correspond to the number of protons giving rise to each signal.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

  • Instrumentation: Utilize a spectrometer with a carbon-observe probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Similar to ¹H NMR, process the data and reference the chemical shifts.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- (adjacent to NH₂)~40 - 45
-CH₂- (central)~30 - 35
-CH₂- (adjacent to NH)~50 - 55
-CH₂- (ethyl)~45 - 50
-CH₃ (ethyl)~15 - 20

Expertise in Analysis: The chemical shifts in ¹³C NMR are highly dependent on the local electronic environment. Carbons bonded to nitrogen are deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3350 - 3250N-H stretch (primary and secondary amines)Medium-Strong, Broad
2950 - 2850C-H stretch (aliphatic)Strong
1650 - 1580N-H bend (primary amine)Medium
1470 - 1430C-H bendMedium
1150 - 1050C-N stretchMedium

Trustworthiness of Data: The presence of characteristic N-H stretching and bending vibrations, along with aliphatic C-H and C-N stretches, would provide strong evidence for the structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): m/z 102 (corresponding to the molecular weight of C₅H₁₄N₂).

  • Key Fragmentation Pathways:

fragmentation M [C₅H₁₄N₂]⁺˙ m/z = 102 F1 [C₄H₁₀N₂]⁺ m/z = 87 M->F1 - •CH₃ F2 [C₃H₉N]⁺˙ m/z = 59 M->F2 - C₂H₅• F3 [C₂H₅N]⁺˙ m/z = 43 M->F3 - C₃H₇N F4 [CH₄N]⁺ m/z = 30 M->F4 - C₄H₁₀N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Authoritative Grounding in Fragmentation: The fragmentation of aliphatic amines is well-documented. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. For this compound, this would lead to characteristic fragments. PubChem indicates prominent peaks at m/z 58 and 30, which likely correspond to fragments arising from such cleavage events.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. While experimental data from public repositories is currently lacking, the theoretical predictions and standardized protocols outlined in this guide offer a robust framework for researchers to acquire and interpret their own data with confidence. The convergence of data from these independent techniques provides the highest level of assurance in the identity and purity of this important chemical entity.

References

N-Ethyl-1,3-propanediamine (CAS 10563-23-2): A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-Ethyl-1,3-propanediamine, a versatile diamine with significant utility in organic synthesis and biochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a cohesive understanding of its synthesis, reactivity, handling, and application, grounded in established chemical principles.

Section 1: Core Molecular and Physical Characteristics

This compound, with the CAS number 10563-23-2, is a linear aliphatic diamine featuring both a primary and a secondary amine group. This unique structure dictates its chemical behavior, lending it properties of a moderately strong base and a potent nucleophile. It presents as a colorless to light yellow liquid and is soluble in water and various organic solvents.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueReference(s)
Molecular Formula C₅H₁₄N₂[2]
Molecular Weight 102.18 g/mol [2]
IUPAC Name N'-ethylpropane-1,3-diamine[3]
CAS Number 10563-23-2[3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 156 °C (at 735 Torr)[4]
Density 0.826 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 44.4 °C[4]
Vapor Pressure 4.59 mmHg at 25°C[4]
pKa (Predicted) 10.74 ± 0.10[4]
Refractive Index 1.436[4]
Spectral Data Summary

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

Spectroscopy TypeKey Features and ObservationsSource
¹H NMR Data available, showing characteristic peaks for ethyl and propyl groups.[2]
¹³C NMR Data available for confirming the carbon backbone.[2]
FTIR (Neat) Spectrum shows characteristic N-H stretching (primary and secondary amines), C-H stretching, N-H bending, and C-N stretching vibrations.[3]
GC-MS A total of 42 peaks are reported, with the top peak at m/z = 58.[2]

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its handling. Its reactivity is governed by the differential nucleophilicity of its primary and secondary amine groups.

Plausible Synthesis Pathway

While numerous methods exist for synthesizing diamines, a common and industrially scalable approach involves a two-step process starting from acrylonitrile and ethylamine.[5] This pathway leverages a Michael addition followed by catalytic hydrogenation.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Hydrogenation Acrylonitrile Acrylonitrile Intermediate N-Ethyl-3-aminopropionitrile (Intermediate) Acrylonitrile->Intermediate + Ethylamine Ethylamine Ethylamine Ethylamine->Intermediate Product This compound Intermediate->Product Reduction H2_Catalyst H₂ / Catalyst (e.g., Raney Nickel) H2_Catalyst->Product

Caption: Plausible two-step synthesis of this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative example based on established chemical transformations for analogous compounds.[5][6]

Step 1: Synthesis of N-Ethyl-3-aminopropionitrile via Michael Addition

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

  • Reagent Charging: Charge ethylamine (1.1 equivalents) into the flask.

  • Controlled Addition: Slowly add acrylonitrile (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent polymerization of acrylonitrile and minimize side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.

  • Work-up: The resulting N-Ethyl-3-aminopropionitrile intermediate is typically purified by vacuum distillation.

Step 2: Hydrogenation of N-Ethyl-3-aminopropionitrile

  • Catalyst Preparation: In a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) slurried in an appropriate solvent like ethanol. Causality: Raney Nickel is a highly effective and common catalyst for nitrile reduction. An alcohol solvent is used for its ability to dissolve the reactant and its stability under hydrogenation conditions.

  • Reagent Addition: Add the purified N-Ethyl-3-aminopropionitrile from Step 1 and a small amount of a base such as sodium hydroxide. Causality: The addition of a base is crucial to suppress the formation of secondary and tertiary amine byproducts during hydrogenation.[1]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-10 MPa).[5] Heat the reactor to 70-90°C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up and Purification: After cooling and venting the reactor, filter the mixture to remove the catalyst. The final product, this compound, is then purified from the solvent and any remaining byproducts by fractional distillation under reduced pressure.

Chemical Reactivity and Incompatibilities

The presence of both primary and secondary amines allows for a range of reactions. The primary amine is generally more sterically accessible and slightly more reactive in reactions like acylation or Schiff base formation.

  • Acylation: Reacts readily with acid chlorides and anhydrides to form amides.

  • Alkylation: Can be further alkylated, though controlling selectivity can be challenging.

  • Schiff Base Formation: The primary amine can condense with aldehydes and ketones.

  • Coordination Chemistry: Acts as a bidentate ligand, forming complexes with various metal ions.

Incompatible Materials: To ensure safety and experimental integrity, avoid contact with:

  • Strong oxidizing agents

  • Acids and acid chlorides

  • Anhydrides

  • Carbon dioxide (can form carbamates)[7]

Section 3: Applications in Research and Development

This compound is noted for its utility in proteomics research and as a building block in organic synthesis.[8] One key application area is in chemical cross-linking to study protein-protein interactions.

Application in Proteomics: Chemical Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for mapping protein interaction interfaces and probing protein conformations.[9] Diamines can be used to synthesize homo- or hetero-bifunctional cross-linking reagents. A simplified workflow illustrates this application.

XL_MS_Workflow Protein Protein Complex (Target) Crosslinked Covalently Cross-linked Protein Complex Protein->Crosslinked XL Cross-linking Reagent (Derived from Diamine) XL->Crosslinked Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinked->Digestion Peptides Peptide Mixture (Linear & Cross-linked) Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Analysis Data Analysis & Structural Modeling LCMS->Analysis

Caption: General workflow for a protein cross-linking experiment.

Exemplary Protocol: Protein Cross-Linking for Interaction Studies

This protocol provides a general framework for using a diamine-based cross-linker to study a protein complex.

  • Sample Preparation: Purify the target protein complex to a high degree. Buffer exchange into a non-amine-containing buffer (e.g., HEPES or phosphate buffer) at a pH suitable for the cross-linking reaction (typically pH 7.5-8.5).

  • Cross-Linking Reaction:

    • Add the cross-linking reagent (e.g., a homobifunctional NHS-ester synthesized from this compound) to the protein sample. The optimal protein-to-cross-linker molar ratio must be determined empirically but often ranges from 1:25 to 1:100.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

    • Causality: The NHS-ester groups react with primary amines (lysine side chains and N-termini) on the proteins. By covalently linking residues that are in close proximity, the interaction interface is captured.[10]

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted cross-linker.

  • Verification: Confirm successful cross-linking by running the sample on an SDS-PAGE gel. The appearance of higher molecular weight bands corresponding to the cross-linked complex indicates a successful reaction.[10]

  • Sample Preparation for Mass Spectrometry:

    • Excise the cross-linked protein band from the gel.

    • Perform in-gel digestion using a protease like trypsin.[11] This cleaves the proteins into smaller peptides.

    • Extract the resulting peptide mixture from the gel matrix.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument will isolate peptide ions, fragment them, and record the masses of the fragments.

  • Data Analysis: Use specialized software to identify the cross-linked peptides. This data reveals which amino acid residues were in close proximity, providing spatial constraints that can be used to model the protein-protein interaction interface.[9]

Section 4: Toxicology and Safety Management

This compound is a hazardous chemical that requires strict safety protocols. Its classification underscores its potential to cause significant harm if not handled correctly.

GHS Hazard Classification
Hazard ClassCategoryStatement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Sub-category 1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity Single ExposureH335: May cause respiratory irritation
(Source: PubChem)[3]
Toxicological Profile
  • Inhalation: Vapors may cause severe irritation to the respiratory tract.[3]

  • Skin Contact: Causes severe skin burns. Prolonged contact can lead to serious tissue damage.

  • Eye Contact: Causes serious eye damage, potentially leading to permanent injury.[3]

  • Ingestion: Harmful if swallowed. Causes severe burns to the mouth, throat, and stomach.[3]

Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat and, if handling large quantities, chemical-resistant overalls.

  • Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if vapor concentrations are high.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage and Disposal:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal must be in accordance with all applicable local, state, and federal regulations.

References

Molecular structure and conformation of N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diamine of significant interest in various chemical and pharmaceutical contexts. Its structural simplicity belies a complex conformational landscape governed by the interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain. This guide provides a comprehensive analysis of its molecular structure, explores its conformational possibilities through theoretical and experimental lenses, and details the modern analytical techniques essential for its characterization. As a versatile building block, understanding the conformational proclivities of this compound is paramount for its effective application in coordination chemistry, materials science, and the rational design of novel therapeutics.

Introduction: The Structural and Functional Significance of this compound

This compound, with the chemical formula C5H14N2, is an aliphatic diamine featuring a primary and a secondary amine interconnected by a flexible three-carbon propyl chain.[1][2][3] This arrangement of functional groups makes it an excellent chelating agent and a valuable bifunctional building block in organic synthesis. Its utility is noted in proteomics research and as a precursor for more complex molecules, including those with potential antibacterial or antiproliferative activities.[3][4][5]

The molecule's therapeutic or functional potential is intrinsically linked to its three-dimensional structure and conformational dynamics. The ability of the two amine groups to adopt specific spatial orientations dictates how the molecule interacts with metal ions, biological receptors, or other chemical entities. Therefore, a thorough understanding of its structure is not merely academic but a prerequisite for its application in high-stakes fields like drug development.

Fundamental Molecular Structure and Properties

The molecular structure of this compound is defined by a five-carbon backbone with nitrogen atoms at positions 1' (on the ethyl group) and 3. The IUPAC name is N'-ethylpropane-1,3-diamine.[2] The connectivity of the atoms is illustrated in the molecular graph below.

Caption: Molecular graph of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
CAS Number 10563-23-2[1][2][3][4]
Molecular Formula C5H14N2[1][2][3]
Molecular Weight 102.18 g/mol [1][2][3]
Boiling Point 156 °C at 735 Torr[1]
Flash Point 44.4 °C[1]
pKa (Predicted) 10.74 ± 0.10[1]

Conformational Analysis: A Molecule in Motion

The flexibility of the propyl chain and the ethyl group allows this compound to exist as a dynamic equilibrium of multiple conformers. Rotations around the C-C and C-N single bonds give rise to these different spatial arrangements. The relative stability of these conformers is determined by a delicate balance of torsional strain, steric interactions, and, most critically, the potential for intramolecular hydrogen bonding between the primary amine (-NH2) and the secondary amine (-NH).

This intramolecular hydrogen bond, forming a pseudo-six-membered ring, is a key stabilizing interaction. The diagram below illustrates the conceptual energy landscape, highlighting the transition between a stabilized, hydrogen-bonded conformer and an extended, linear conformer.

cluster_0 Conformational Landscape cluster_1 Influencing Factors A Extended Conformer (Higher Energy) B H-Bonded Conformer (Lower Energy) A->B Rotation & H-Bond Formation B->A Thermal Fluctuation Solvent Solvent Polarity Solvent->A Polar solvents stabilize open forms Temp Temperature Temp->B Higher temp favors higher energy states

Caption: Factors influencing conformational equilibrium.

Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that staggered conformations (gauche and anti) are energy minima, while eclipsed conformations represent energy maxima.[6] For this compound, the anti conformation along the C1-C2-C3 backbone would lead to a more linear structure, while gauche conformations could facilitate the stabilizing intramolecular hydrogen bond. The presence of polar solvents can disrupt this internal hydrogen bond by competing for the amine protons, thus shifting the equilibrium towards more extended conformers.

Experimental Protocols for Structural Elucidation

A multi-faceted analytical approach is required to confirm the identity and probe the conformational characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for verifying the covalent framework of the molecule. Both ¹H and ¹³C NMR provide unambiguous evidence of the atomic connectivity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of the amine protons (N-H), causing their signals to disappear.

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet and quartet for the ethyl group, and complex multiplets for the propyl chain protons. The N-H protons would appear as broad singlets, which would integrate to three protons in a non-exchanging solvent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Five distinct carbon signals are expected, corresponding to the five unique carbon environments in the molecule.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. These techniques are particularly sensitive to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. Key expected frequencies include N-H stretching (typically a broad band around 3300-3400 cm⁻¹), C-H stretching (2850-2960 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-N stretching (1000-1250 cm⁻¹). A shift in the N-H stretching frequency to lower wavenumbers can indicate the presence of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to study fragmentation patterns, which can further confirm the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) which should correspond to the molecular weight of the molecule (102.18 Da).[2] Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of an ethyl group) that are consistent with the proposed structure.

The Role of Computational Chemistry

Computational modeling, particularly using methods like Density Functional Theory (DFT), is an indispensable tool for exploring the conformational landscape of flexible molecules. It allows for the prediction of the geometries and relative energies of different conformers, providing insights that complement experimental data.

Start Initial 2D Structure of This compound ConformerSearch Systematic Conformational Search (Rotating all single bonds) Start->ConformerSearch GeomOpt Geometry Optimization of all Conformers (e.g., DFT with a basis set like 6-31G*) ConformerSearch->GeomOpt FreqCalc Frequency Calculation (Confirm true minima, obtain thermochemical data) GeomOpt->FreqCalc EnergyProfile Plot Relative Energies (Identify global minimum and low-energy conformers) FreqCalc->EnergyProfile Analysis Analyze Geometries (Bond lengths, angles, dihedral angles, H-bonds) EnergyProfile->Analysis

Caption: Workflow for computational conformational analysis.

This computational workflow can predict which conformers are most likely to be populated at a given temperature and can help in assigning complex vibrational spectra where different conformers may contribute overlapping signals.

Conclusion

This compound serves as an exemplary case study in the structural analysis of small, flexible molecules. Its characterization demands a synergistic application of high-resolution analytical techniques and theoretical modeling. The molecule's conformational flexibility, dominated by the potential for a stabilizing intramolecular hydrogen bond, is a critical determinant of its chemical behavior. For scientists in drug discovery and materials science, a deep appreciation of this structural dynamism is essential for harnessing the full potential of this compound and its derivatives as building blocks for the next generation of functional molecules.

References

N-Ethyl-1,3-propanediamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-Ethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 10563-23-2) is a versatile diamine compound utilized in various chemical syntheses, including proteomics research and as a component in antibacterial nanogels for dental applications.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, grounded in authoritative sources, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and GHS Classification

A foundational principle of chemical safety is a comprehensive understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple risk factors.[3]

GHS Pictograms:

  • Flammable: Indicates the substance is a flammable liquid and vapor.

  • Corrosive: Signifies that it causes severe skin burns and eye damage.

  • Irritant/Harmful: Warns of its harmful effects if swallowed and potential for respiratory irritation.

Signal Word: Danger[3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[4]

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[3]

  • H372: Causes damage to organs through prolonged or repeated exposure.[4]

  • H400: Very toxic to aquatic life.[4]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

The causality behind these classifications lies in the chemical's reactive amine groups and its physical properties. The flammability is a result of its relatively low flash point, while its corrosive nature is attributed to its alkalinity, which can cause significant damage to biological tissues upon contact.

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C5H14N2[3][5]
Molar Mass 102.18 g/mol [3][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 146.6°C at 760 mmHg[6]
Flash Point 44.4°C[5][6]
Density 0.826 g/cm³[5][6]
Vapor Pressure 4.59 mmHg at 25°C[5][6]

Safe Handling and Storage Protocols

A self-validating safety system relies on proactive measures to prevent exposure and incidents. The following protocols are designed to create such a system.

Engineering Controls

The primary line of defense is to minimize the potential for exposure through engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is essential to control the inhalation of vapors.

  • Grounding: To prevent ignition from static electricity, all containers and transfer equipment must be grounded and bonded.[7]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with this hazardous chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6][9] A face shield should also be worn to protect against splashes.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves that have been inspected for integrity before each use.[6]

    • Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[4][6][9] A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and ammonia) should be used.[6][9]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors or mists.[10][11]

  • Wash hands thoroughly after handling.[4][10]

  • Use non-sparking tools to prevent ignition.[4][6]

  • Keep away from heat, sparks, and open flames.[7][11][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Store in a segregated and approved area, away from incompatible materials.[11]

  • Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][11]

  • Store locked up.[4][10]

Emergency Procedures: A Step-by-Step Guide

A well-defined emergency plan is a cornerstone of a trustworthy safety protocol.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately take off all contaminated clothing.[4][10] Wash the affected area with plenty of soap and water.[4][10] Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][10] Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting.[4][10] Rinse mouth with water.[4][10] Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[4][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][6][9]

  • Specific Hazards: Flammable liquid and vapor.[3] Vapors may travel to a source of ignition and flash back.[13] Containers may explode in a fire.[13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][10]

Accidental Release Measures

A systematic approach to spill management is essential to prevent further contamination and exposure.

  • Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Avoid breathing vapors and contact with the material.[6]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4][6]

  • Containment and Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

    • For large spills, dike the area to contain the spill.[11]

    • Use spark-proof tools and explosion-proof equipment during cleanup.[6]

The following workflow diagram illustrates the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow start Spill Detected assess_spill Assess Spill Size & Risk start->assess_spill evacuate Evacuate Immediate Area assess_spill->evacuate Major Spill ppe Don Appropriate PPE assess_spill->ppe Minor Spill evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up Spill with Spark-Proof Tools neutralize->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for this compound Spill Response.

Toxicological Information

A thorough understanding of the toxicological profile of this compound underscores the importance of the handling precautions outlined in this guide.

  • Acute Toxicity: Harmful if swallowed and in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes severe skin burns.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[4]

  • Respiratory or Skin Sensitization: May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[4]

Conclusion

This compound is a valuable chemical reagent with a significant hazard profile. Adherence to the safety protocols detailed in this guide is paramount for the protection of researchers and the successful execution of scientific endeavors. A safety-conscious culture, built on a foundation of knowledge and best practices, is the most effective risk mitigation strategy.

References

N-Ethyl-1,3-propanediamine: A Technical Guide to Commercial Sources, Purity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N-Ethyl-1,3-propanediamine, a key diamine building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development. This document details the commercial landscape, available purity grades, and the critical impact of impurities on various applications. Furthermore, it outlines the primary analytical methodologies for purity assessment and discusses the common synthetic routes that influence the impurity profile of the commercially available product.

Introduction: The Versatile Role of this compound

This compound (CAS RN: 10563-23-2), also known as N-ethyltrimethylenediamine, is a linear aliphatic diamine with the molecular formula C5H14N2.[1][2][3] Its structure, featuring both a primary and a secondary amine, imparts unique chemical properties that make it a valuable intermediate in a multitude of applications. In the pharmaceutical industry, it serves as a crucial scaffold for the synthesis of active pharmaceutical ingredients (APIs). Its utility also extends to proteomics research, where it is used as a diamine compound.[4][5] The reactivity of its amine groups allows for the construction of complex molecular architectures, making the purity of this reagent a critical parameter for the success and reproducibility of synthetic protocols.

This guide will navigate the complexities of sourcing this compound, offering insights into the selection of appropriate grades for specific research and development needs.

Commercial Landscape: Sourcing this compound

A diverse range of chemical suppliers offer this compound, catering to various scales of research and production. These suppliers can be broadly categorized into large-scale manufacturers, specialized chemical synthesis companies, and distributors.

Major Commercial Suppliers:

Several global chemical suppliers list this compound in their catalogs. These include, but are not limited to:

  • Sigma-Aldrich (Merck): A prominent supplier offering a range of chemical products, including a deuterated version of this compound for specialized research applications.

  • Thermo Fisher Scientific: A key provider of scientific research products.

  • Santa Cruz Biotechnology, Inc.: This supplier offers this compound and indicates the availability of a Certificate of Analysis, which is crucial for detailed purity information.[4]

  • ChemicalBook: An online platform that aggregates data from numerous suppliers, often from the Asia-Pacific region, providing a broad view of the market.[6][7]

Regional and Specialized Suppliers:

Beyond the major global distributors, numerous regional and specialized suppliers play a significant role in the supply chain. These include companies such as:

  • Yancheng Shunde Chemical Technology Co., Ltd.[6]

  • Creasyn Finechem (Tianjin) Co., Ltd.[6]

  • Wuhan TCASChem Technology Co., Ltd.[6]

It is imperative for researchers and procurement managers to vet suppliers based on their quality management systems, documentation transparency (availability of CoA and SDS), and supply chain reliability.

Purity Grades and Specifications

The purity of this compound is a critical determinant of its suitability for a given application. Commercially, it is typically available in the following grades:

Purity GradeTypical AssayIntended Use
Technical Grade < 97%Industrial applications, where high purity is not the primary concern.
Reagent Grade ≥ 97%General laboratory use, qualitative analysis, and some synthetic applications.[8][9]
High Purity / Synthesis Grade ≥ 99%Demanding synthetic applications, including pharmaceutical and fine chemical synthesis, where impurity profiles are critical.[6]

A Certificate of Analysis (CoA) is the definitive document outlining the purity and impurity profile of a specific batch of this compound. Researchers should always request and scrutinize the CoA before use in sensitive applications.

The Chemistry of Impurities: Synthesis Routes and Their Byproducts

Understanding the potential impurities in commercially available this compound requires an examination of its probable synthetic routes. A common industrial method for the synthesis of similar diamines involves a two-step process:

  • Cyanoethylation: The reaction of an amine (in this case, ethylamine) with acrylonitrile to form an aminopropionitrile intermediate.

  • Hydrogenation: The reduction of the nitrile group to a primary amine.

Diagram: Synthetic Pathway and Potential Impurities

G cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Ethylamine Ethylamine N-Ethyl-3-aminopropionitrile N-Ethyl-3-aminopropionitrile Ethylamine->N-Ethyl-3-aminopropionitrile Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->N-Ethyl-3-aminopropionitrile This compound This compound N-Ethyl-3-aminopropionitrile->this compound Hydrogenation (e.g., Raney Ni) Unreacted Ethylamine Unreacted Ethylamine This compound->Unreacted Ethylamine May Contain Unreacted Acrylonitrile Unreacted Acrylonitrile This compound->Unreacted Acrylonitrile May Contain Partially Hydrogenated Intermediates Partially Hydrogenated Intermediates This compound->Partially Hydrogenated Intermediates May Contain Over-alkylation Products Over-alkylation Products This compound->Over-alkylation Products May Contain Solvent Residues Solvent Residues This compound->Solvent Residues May Contain

Caption: A simplified diagram illustrating a common synthetic route to this compound and the resulting potential impurities.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Residual ethylamine and acrylonitrile may be present in the final product if the reactions do not go to completion.

  • Partially Hydrogenated Intermediates: Incomplete reduction of the nitrile group can lead to the presence of N-Ethyl-3-aminopropionitrile.

  • Over-alkylation Products: The secondary amine of the product can potentially react with another molecule of acrylonitrile, leading to higher molecular weight impurities.

  • Solvent Residues: Solvents used in the reaction or purification steps may be present in trace amounts.

  • Water: Due to the hygroscopic nature of amines, water is a common impurity.

The presence of these impurities can have significant consequences in sensitive applications. For instance, unreacted starting materials can interfere with subsequent reactions, while other amine impurities can lead to the formation of undesired side products in pharmaceutical synthesis.

Analytical Methodologies for Purity Assessment

The accurate determination of the purity of this compound and the identification of its impurities are paramount. The following analytical techniques are commonly employed:

Gas Chromatography (GC):

Gas chromatography is the most prevalent method for assessing the purity of volatile amines like this compound.

  • Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector, typically a Flame Ionization Detector (FID), quantifies the amount of each component.

  • Causality in Method Selection: The choice of a polar capillary column is often preferred for the analysis of amines to minimize peak tailing and improve resolution. The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

For the definitive identification of impurities, GC-MS is the gold standard.

  • Principle: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its structural elucidation.

  • Self-Validating System: The combination of retention time data from the GC and the mass spectrum from the MS provides a highly reliable method for both qualitative and quantitative analysis of impurities.[10] High-resolution mass spectrometry can further enhance confidence in impurity identification by providing highly accurate mass measurements.

Diagram: Analytical Workflow for Purity Determination

G cluster_workflow Purity Analysis Workflow Sample Sample GC_Injection GC Injection Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/NPD) Separation->Detection MS_Interface MS Interface Separation->MS_Interface for impurity ID Quantification Purity Quantification Detection->Quantification Mass_Analysis Mass Analysis MS_Interface->Mass_Analysis Impurity_ID Impurity Identification Mass_Analysis->Impurity_ID

Caption: A flowchart illustrating the typical analytical workflow for the purity assessment of this compound using GC and GC-MS.

Application-Specific Purity Requirements

The stringency of purity requirements for this compound is directly correlated with its end-use.

  • Pharmaceutical Synthesis: In the synthesis of APIs, the presence of even trace impurities can lead to the formation of structurally related, and potentially toxic, byproducts. Regulatory bodies such as the FDA require rigorous control over starting materials and the impurity profiles of final drug products. Therefore, a high-purity grade (≥ 99%) with a well-characterized impurity profile is mandatory. The presence of nitrosamine impurities, which can be carcinogenic, is a significant concern in amine-containing pharmaceuticals and requires sensitive analytical methods for their detection.[11]

  • Proteomics Research: In applications such as protein cross-linking or modification, the presence of reactive impurities could lead to non-specific modifications, compromising the integrity of experimental results. A high-purity grade is therefore essential to ensure the specificity of the intended biochemical reaction.

  • General Chemical Synthesis: For less sensitive applications, a reagent grade (≥ 97%) may be sufficient. However, it is always prudent to consider the potential impact of impurities on the desired reaction outcome.

Conclusion and Recommendations

This compound is a versatile and valuable chemical intermediate. For researchers and drug development professionals, a thorough understanding of its commercial sources, purity grades, and potential impurities is essential for ensuring the quality, reproducibility, and safety of their work.

Key Recommendations:

  • Supplier Validation: Always source from reputable suppliers who provide comprehensive documentation, including a detailed Certificate of Analysis for each batch.

  • Purity Grade Selection: Carefully select the purity grade based on the specific requirements of the application. For pharmaceutical and other sensitive applications, a minimum purity of 99% is strongly recommended.

  • Analytical Verification: When necessary, perform in-house analytical testing (e.g., GC-MS) to confirm the purity and impurity profile of the received material, especially for critical applications.

  • Impurity Awareness: Be aware of the potential impurities arising from the synthetic route and their potential impact on your experiments.

By adhering to these principles, researchers can confidently utilize this compound in their synthetic endeavors, contributing to the advancement of science and the development of new therapeutics.

References

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on the solubility characteristics of N-Ethyl-1,3-propanediamine, a diamine compound with significant utility in various chemical and pharmaceutical applications. As a Senior Application Scientist, the following discourse is built upon a foundation of established chemical principles and practical, field-proven methodologies to provide a robust understanding of this compound's behavior in different solvent environments.

Introduction: The Versatile Nature of this compound

This compound (CAS No: 10563-23-2, Molecular Formula: C5H14N2) is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its structure, featuring both a primary and a secondary amine group, as well as a short alkyl chain, imparts a unique combination of polarity, hydrogen bonding capability, and basicity. These molecular attributes are the primary determinants of its solubility profile, which in turn governs its application in organic synthesis, as a curing agent for epoxy resins, in the formulation of ion-exchange resins, and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore paramount for process optimization, reaction kinetics, purification, and formulation development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] The solubility of this compound is dictated by the interplay of its polar amine functional groups and its non-polar ethyl and propyl hydrocarbon components.

Key Molecular Interactions:

  • Hydrogen Bonding: The presence of N-H bonds in both the primary and secondary amine groups allows this compound to act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atoms also enables it to act as a hydrogen bond acceptor. This is the most significant factor influencing its solubility in protic solvents.

  • Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net dipole moment in the molecule, facilitating interactions with other polar solvent molecules.

  • Van der Waals Forces: The non-polar ethyl and propane backbone contributes to London dispersion forces, which are the primary interactions with non-polar solvents.

Based on these interactions, a qualitative prediction of solubility can be made. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be good solvents for this compound. Polar aprotic solvents, which possess a significant dipole moment but lack O-H or N-H bonds, should also effectively solvate the molecule. Conversely, non-polar solvents are anticipated to be poor solvents due to the energetic favorability of the amine's self-association through hydrogen bonding over interaction with the non-polar solvent molecules.

Solubility Profile of this compound: A Predictive and Comparative Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be constructed based on the behavior of structurally analogous short-chain diamines such as ethylenediamine and 1,3-diaminopropane. Both of these related compounds exhibit high solubility in water and polar organic solvents.[4][5] 1,2-Diaminopropane, for instance, shows moderate solubility in alcohols and ethers, and lower solubility in hydrocarbons.[6]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

Solvent Class Example Solvent Predicted Solubility Rationale for Prediction
Polar Protic WaterMiscibleStrong hydrogen bonding between the amine groups and water molecules.[7][8]
MethanolMiscibleExcellent hydrogen bond donor and acceptor capabilities.
EthanolMiscibleSimilar to methanol, with a slight increase in non-polar character.[4]
Polar Aprotic AcetoneSolubleThe polar carbonyl group can act as a hydrogen bond acceptor for the N-H protons.
Dimethylformamide (DMF)SolubleHigh polarity and ability to accept hydrogen bonds.
AcetonitrileSolubleThe polar nitrile group can interact with the amine functionalities.
Weakly Polar Diethyl EtherSlightly SolubleThe ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent limits solubility.[4][9]
Ethyl AcetateSlightly SolubleThe ester group provides some polarity, but the hydrocarbon portion is significant.
Non-Polar TolueneSparingly SolubleDominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonding of the diamine.
HexaneInsolubleThe energetic penalty for disrupting the hydrogen bonding network of the diamine is too high for the weak dispersion forces of the alkane.[6]
BenzeneInsolubleSimilar to other non-polar aromatic hydrocarbons.[4][9]

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the predicted solubility and to provide a framework for more quantitative assessments, the following step-by-step protocol is provided. This method is a standard qualitative and semi-quantitative approach widely used in organic chemistry.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Small test tubes (e.g., 10 x 75 mm) with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Water bath (for temperature control if required)

  • Analytical balance (for quantitative analysis)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mixing Mixing & Observation cluster_decision Solubility Assessment cluster_outcome Classification cluster_semiquant Semi-Quantitative (Optional) start Start prep_solvent Add 1 mL of solvent to a test tube start->prep_solvent prep_solute Add a known amount (e.g., 20 mg) of This compound prep_solvent->prep_solute vortex Stopper and vortex for 30 seconds prep_solute->vortex observe1 Observe for dissolution vortex->observe1 dissolved1 Completely dissolved? observe1->dissolved1 soluble Classify as 'Soluble' dissolved1->soluble Yes insoluble Classify as 'Insoluble' dissolved1->insoluble No (clear separation or no change) partially_soluble Classify as 'Partially Soluble' dissolved1->partially_soluble Cloudy/Suspension add_more Add another known amount of solute soluble->add_more Optional repeat_mix Repeat mixing and observation add_more->repeat_mix saturation Determine saturation point repeat_mix->saturation

Caption: Workflow for the qualitative and semi-quantitative determination of solubility.

Step-by-Step Procedure
  • Preparation: Into a clean, dry test tube, add 1.0 mL of the selected organic solvent.

  • Initial Addition: To the solvent, add a pre-weighed amount (e.g., 20 mg) of this compound.

  • Mixing: Securely stopper the test tube and vortex the mixture vigorously for 30 seconds.

  • Observation: Allow the mixture to stand for 1-2 minutes and observe.

    • Soluble: The solution is clear and homogeneous with no visible particles of the solute.

    • Partially Soluble: The solution is cloudy, or some undissolved solute remains.

    • Insoluble: The solute forms a separate layer or remains as a distinct solid at the bottom of the test tube.

  • Semi-Quantitative Assessment (for soluble compounds): If the initial amount dissolves completely, continue adding known increments (e.g., 20 mg) of this compound, repeating the mixing and observation steps until saturation is reached (i.e., a small amount of solute no longer dissolves). Record the total amount of solute added to determine an approximate solubility in mg/mL.

  • Record Keeping: Meticulously record the solvent used, the amount of solute and solvent, the temperature, and the observed solubility classification.

Safety Precautions
  • This compound is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility across various scientific and industrial domains. Its molecular structure, characterized by polar amine groups and a non-polar hydrocarbon backbone, suggests a high degree of solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. The provided experimental protocol offers a reliable method for the empirical determination of its solubility profile, enabling researchers and professionals to make informed decisions in their work. A thorough understanding of these solubility characteristics is essential for harnessing the full potential of this versatile diamine.

References

Navigating the Thermochemical Landscape of N-Ethyl-1,3-propanediamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the realm of drug development and materials science, a profound understanding of the thermochemical properties of molecules is paramount. These properties govern reaction equilibria, dictate process safety, and ultimately influence the stability and efficacy of the final product. This guide delves into the thermochemical landscape of N-Ethyl-1,3-propanediamine, a diamine of significant interest for its potential applications as a building block in pharmaceuticals and specialty polymers.

Molecular Identity and Physicochemical Context

This compound, with the chemical formula C5H14N2, is a primary amine and a secondary amine within the same molecule.[1] Its structure is characterized by a propyl chain with amino groups at positions 1 and 3, and an ethyl substituent on one of the nitrogen atoms.

PropertyValueSource
CAS Number 10563-23-2[1][2][3]
Molecular Formula C5H14N2[1]
Molecular Weight 102.18 g/mol [1]
Boiling Point 156 °C (at 735 Torr)[3]
Density 0.826 g/cm³ (Predicted)[3]
Flash Point 44.4 °C[3]
Refractive Index 1.436[3]

These fundamental properties provide a baseline for understanding the physical behavior of this compound. The presence of both primary and secondary amine functionalities, capable of hydrogen bonding, suggests a relatively high boiling point compared to alkanes of similar molecular weight.[4]

The Thermochemical Profile: An Estimation Based on Analogs

In the absence of direct experimental data for this compound, we turn to its structural neighbors to forecast its key thermochemical parameters: the standard enthalpy of formation (ΔfH°), standard molar heat capacity (Cp°), and standard molar entropy (S°). The following table presents experimental data for related 1,3-propanediamines, which will serve as the basis for our analysis.

CompoundFormulaΔfH° (liquid, kJ/mol)Cp (liquid, J/mol·K)S° (liquid, J/mol·K)Source
1,3-PropanediamineC3H10N2[5][6]
N-Methyl-1,3-propanediamineC4H12N2-80.2 ± 1.7[7]
N,N-Dimethyl-1,3-propanediamineC5H14N2-77.3 ± 0.5248.71 (at 298 K)323.0[8]
N,N-Diethyl-1,3-propanediamineC7H18N2[9][10][11][12][13]

Analysis and Estimation for this compound:

  • Enthalpy of Formation (ΔfH°): The enthalpy of formation provides insight into the energetic stability of a compound. For the series of methylated 1,3-propanediamines, we observe a trend. The introduction of methyl groups influences the overall stability. While a direct linear relationship is an oversimplification, we can infer the effect of adding an ethyl group. Given the data for N-methyl and N,N-dimethyl analogs, it is reasonable to predict that the enthalpy of formation for liquid this compound will be in a similar range, likely between -80 and -100 kJ/mol. The ethyl group, being larger than a methyl group, will contribute to a more negative enthalpy of formation due to the stabilizing effect of the additional C-C and C-H bonds.

  • Heat Capacity (Cp°): The heat capacity is a measure of a substance's ability to absorb heat. For N,N-Dimethyl-1,3-propanediamine, the liquid phase heat capacity is reported as 248.71 J/mol·K at 298 K.[8] As this compound has the same molecular formula and a similar structure, its molar heat capacity is expected to be very close to this value. The slight difference in the arrangement of the ethyl versus two methyl groups would likely result in a minor deviation.

  • Entropy (S°): Entropy is a measure of the molecular disorder or randomness. The standard molar entropy of liquid N,N-Dimethyl-1,3-propanediamine is 323.0 J/mol·K.[8] this compound, with a more flexible ethyl group compared to the two methyl groups in its isomer, might exhibit a slightly higher entropy due to increased conformational freedom.

It is imperative to underscore that these are estimations. For applications requiring high precision, experimental determination is indispensable.

Experimental Determination of Thermochemical Properties: Protocols and Rationale

To obtain accurate thermochemical data for this compound, established experimental techniques should be employed. The choice of method is dictated by the specific property being measured and the physical state of the sample.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Causality Behind Experimental Choices:

  • Oxygen Bomb: Ensures complete combustion of the sample in a high-pressure oxygen environment, leading to well-defined products (CO2, H2O, and N2).

  • Adiabatic or Isoperibol Setup: Minimizes or precisely accounts for heat exchange with the surroundings, which is critical for accurate heat measurement.

  • Benzoic Acid Calibration: Benzoic acid is a well-characterized standard with a precisely known heat of combustion, used to determine the heat capacity of the calorimeter.

Experimental Protocol:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of certified benzoic acid (approx. 1 g).

    • Place the pellet in the crucible of the oxygen bomb.

    • Attach a fuse wire of known length and mass, ensuring it is in contact with the pellet.

    • Add a small, measured amount of distilled water to the bomb to saturate the atmosphere and ensure condensation of water vapor formed during combustion.

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Immerse the bomb in a known volume of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water with high precision.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

  • Sample Combustion:

    • Accurately weigh a sample of this compound (typically encapsulated in a gelatin capsule of known heat of combustion to handle the liquid).

    • Repeat steps 1.2 to 1.9 for the sample.

    • Calculate the heat of combustion of the sample, correcting for the capsule and fuse wire.

  • Calculation of Enthalpy of Formation:

    • From the balanced combustion reaction, use Hess's Law and the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation of this compound.

Workflow for Bomb Calorimetry:

BombCalorimetry cluster_calibration Calorimeter Calibration cluster_sample Sample Analysis Cal_Sample Weigh Benzoic Acid Cal_Bomb Prepare & Pressurize Bomb Cal_Sample->Cal_Bomb Cal_Combust Ignite & Measure ΔT Cal_Bomb->Cal_Combust Cal_Calc Calculate Calorimeter Heat Capacity (C_cal) Cal_Combust->Cal_Calc Sample_Calc Calculate Heat of Combustion (ΔcH°) Sample_Prep Weigh this compound (in capsule) Sample_Bomb Prepare & Pressurize Bomb Sample_Prep->Sample_Bomb Sample_Combust Ignite & Measure ΔT Sample_Bomb->Sample_Combust Sample_Combust->Sample_Calc Final_Calc Calculate Enthalpy of Formation (ΔfH°) using Hess's Law Sample_Calc->Final_Calc

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time. It is ideal for determining heat capacity and the energetics of phase transitions.

Causality Behind Experimental Choices:

  • Inert Atmosphere: A nitrogen or argon purge prevents oxidative degradation of the sample at elevated temperatures.

  • Hermetically Sealed Pans: For volatile liquids like amines, these pans prevent sample loss due to evaporation during the experiment.

  • Controlled Heating/Cooling Ramps: A precise and linear temperature program is essential for accurate measurement of heat flow and transition temperatures.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound into a hermetic aluminum pan and seal it. Prepare an empty, sealed pan as a reference.

  • Heat Capacity Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a low temperature (e.g., below its expected melting point).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the desired temperature range.

    • Record the heat flow signal.

    • Perform a baseline run with two empty pans and a run with a sapphire standard of known heat capacity.

    • Calculate the heat capacity of the sample as a function of temperature using the three curves (sample, baseline, and standard).

  • Enthalpy of Fusion Measurement:

    • Cool the sample to a temperature well below its melting point to ensure complete crystallization.

    • Heat the sample at a controlled rate through its melting transition.

    • The area of the endothermic peak corresponding to melting is directly proportional to the enthalpy of fusion (ΔfusH).

Workflow for DSC Analysis:

DSC_Workflow Start Start Calibrate Calibrate DSC with Indium Standard Start->Calibrate Prepare_Sample Prepare Sample in Hermetic Pan Calibrate->Prepare_Sample Run_Cp Run DSC for Heat Capacity (3-curve method) Prepare_Sample->Run_Cp Run_Fusion Run DSC for Melting (Heat-Cool-Heat cycle) Prepare_Sample->Run_Fusion Analyze_Cp Calculate Heat Capacity (Cp) Run_Cp->Analyze_Cp Analyze_Fusion Integrate Peak to get Enthalpy of Fusion (ΔfusH) Run_Fusion->Analyze_Fusion End End Analyze_Cp->End Analyze_Fusion->End

Caption: Workflow for determining heat capacity and enthalpy of fusion via DSC.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful tool for predicting thermochemical properties. High-level ab initio methods can yield results with "chemical accuracy" (typically within 1-2 kcal/mol or ~4-8 kJ/mol).

Causality Behind Methodological Choices:

  • Geometry Optimization: A stable, minimum-energy molecular geometry is the essential starting point for accurate thermochemical calculations. The B3LYP functional with a reasonably large basis set (e.g., 6-311+G(d,p)) often provides a good balance of accuracy and computational cost for this step.

  • Frequency Calculation: This is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • High-Level Single-Point Energy Calculation: Methods like G3 (Gaussian-3) theory or W1/W2 theories provide highly accurate electronic energies by systematically extrapolating to the complete basis set limit and including corrections for higher-order electron correlation effects. These are essential for achieving high accuracy in the enthalpy of formation.

Computational Workflow:

  • Structure Input: Build the 3D structure of this compound.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Confirm the structure is a true minimum (no imaginary frequencies).

    • Obtain the ZPVE and thermal corrections.

  • High-Level Energy Calculation:

    • Perform a series of single-point energy calculations using a high-level composite method like G3. This typically involves calculations with different methods and basis sets that are then combined to approximate a very high-level result.

  • Calculation of Thermochemical Properties:

    • Combine the high-level electronic energy with the ZPVE and thermal corrections to calculate the enthalpy (H) and Gibbs free energy (G) at a given temperature (usually 298.15 K).

    • The standard entropy (S°) is also obtained from the frequency calculation.

    • The standard enthalpy of formation (ΔfH°) is calculated using atomization or isodesmic reaction schemes, which leverage the computed enthalpy of the molecule and the known experimental enthalpies of formation of the constituent atoms or reference molecules.

Computational_Thermo mol_struct {Molecular Structure of This compound} geom_opt {Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) | { Optimized Geometry}} mol_struct->geom_opt freq_calc {Frequency Calculation | { Vibrational Frequencies |  ZPVE & Thermal Corrections}} geom_opt:f0->freq_calc high_level_E {High-Level Single-Point Energy (e.g., G3 theory) | { Accurate Electronic Energy}} geom_opt:f0->high_level_E thermo_props {Final Thermochemical Properties | { ΔfH° |  Cp° |  S°}} freq_calc:f1->thermo_props high_level_E:f0->thermo_props

References

An In-depth Technical Guide to the Industrial Applications of N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-1,3-propanediamine (CAS No. 10563-23-2) is a bifunctional aliphatic diamine possessing both a primary and a secondary amine group. This unique structural arrangement imparts differential reactivity, making it a versatile building block and functional component in a variety of industrial chemical processes. This guide provides a comprehensive technical overview of its established and potential applications, focusing on its roles as an epoxy curing agent, a monomer in polyamide synthesis, and a corrosion inhibitor. Methodologies, reaction mechanisms, and key performance characteristics are discussed to provide researchers, scientists, and drug development professionals with a foundational understanding of its utility.

Introduction and Core Properties

This compound, with the chemical formula C5H14N2, is a colorless to pale yellow liquid characterized by a distinct amine odor.[1] Its structure features a propyl backbone with a primary amine at one terminus and an ethyl-substituted secondary amine at the other. This asymmetry is central to its functionality, allowing for sequential or selective reactions.

Chemical Structure

The fundamental structure of this compound is key to its reactivity and applications.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is essential for handling, process design, and safety considerations.

PropertyValueSource
Molecular Formula C5H14N2[2][3][4]
Molecular Weight 102.18 g/mol [2][4]
CAS Number 10563-23-2[2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 156 °C (at 735 Torr)[3][5]
Density 0.826 g/cm³ (Predicted)[3][5]
Flash Point 44.4 °C[3][6]
pKa 10.74 (Predicted)[3][5]

Application in Polymer Systems: Epoxy Resin Curing

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins, enabling the transformation of liquid resins into hard, durable, cross-linked thermosets.[7][8] this compound serves as an effective room-temperature curing agent due to the high reactivity of its amine groups with epoxide rings.

Curing Mechanism

The curing process is a polyaddition reaction. The active hydrogen atoms on the amine groups react with the epoxy groups in a ring-opening reaction. This compound has three active hydrogens—two on the primary amine and one on the secondary amine—allowing it to bond with up to three epoxy groups.

  • Primary Amine Reaction: The primary amine attacks an epoxy ring, forming a secondary amine and a hydroxyl group.

  • Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine on the molecule, can then react with another epoxy group to form a tertiary amine and another hydroxyl group. This step creates the cross-linked polymer network.[7]

EpoxyCuring Start This compound (3 Active Hydrogens) Step1 Step 1: Primary Amine Attack Start->Step1 Epoxy1 Epoxy Resin (Epoxide Group) Epoxy1->Step1 Intermediate Formation of Secondary Amine + Hydroxyl Group Step1->Intermediate Ring Opening Step2 Step 2: Secondary Amine Attack Intermediate->Step2 Epoxy2 Epoxy Resin (Epoxide Group) Epoxy2->Step2 Final Cross-linked Polymer Network (Tertiary Amine + Hydroxyl Groups) Step2->Final Network Formation

Caption: Workflow of Epoxy Curing with an Amine Agent.

Protocol: Curing of Bisphenol A Diglycidyl Ether (DGEBA)

This protocol describes a standard procedure for evaluating this compound as a curing agent.

Materials:

  • Bisphenol A Diglycidyl Ether (DGEBA) based epoxy resin (e.g., Epon 828)

  • This compound (curing agent)

  • Toluene or other suitable solvent (optional, for viscosity reduction)

  • Glass beaker, mechanical stirrer, mold

Methodology:

  • Stoichiometric Calculation: The optimal loading of the curing agent is determined by the Amine Hydrogen Equivalent Weight (AHEW). For this compound (MW = 102.18 g/mol , 3 active hydrogens), the AHEW is 102.18 / 3 = 34.06 g/eq. The amount of curing agent per hundred parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100 (Where EEW is the Epoxy Equivalent Weight of the resin, typically 185-192 g/eq for DGEBA).

  • Preparation: Weigh the calculated amount of DGEBA resin into a clean beaker. If the resin is too viscous, gently warm it to 40-50°C to reduce viscosity.

  • Mixing: While stirring the resin at a moderate speed, slowly add the pre-weighed this compound. Causality Note: Slow addition and thorough mixing are critical to ensure a homogeneous mixture and prevent localized exothermic reactions, which could lead to charring or a rapid, uncontrolled cure.

  • Degassing: Continue stirring for 5-10 minutes. If significant air bubbles are entrapped, place the mixture in a vacuum chamber for 5-10 minutes until the bubbles are removed.

  • Casting: Pour the homogeneous mixture into a pre-treated mold.

  • Curing: Allow the mixture to cure at ambient temperature (20-25°C). The typical pot life for such aliphatic amines is short, often 30-60 minutes.[7] The system will gel and then harden. For optimal mechanical properties, a post-cure at a slightly elevated temperature (e.g., 80°C for 2-4 hours) is often recommended to complete the cross-linking reaction.[7]

Application in Polyamide Synthesis

The synthesis of high-performance polyamides relies on the polycondensation of a diamine with a dicarboxylic acid. While challenging due to high reactivity, 1,3-propanediamine is a monomer of interest for creating novel sustainable polyamides.[9][10] this compound can function as a diamine monomer in this process.

Polycondensation Mechanism

This compound reacts with a dicarboxylic acid (or its derivative, like a diacyl chloride) in a step-growth polymerization. An amide bond is formed with the elimination of a small molecule, typically water.

PolyamideSynthesis Diamine This compound Reaction Melt Polycondensation (High Temperature & Vacuum) Diamine->Reaction Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Reaction AmideBond Amide Bond Formation Reaction->AmideBond Water Water (Byproduct) AmideBond->Water Elimination Polymer Polyamide Chain AmideBond->Polymer Chain Growth

Caption: Polycondensation of a Diamine and Dicarboxylic Acid.

Challenges and Considerations

Synthesizing high-molecular-weight polyamides using 1,3-propanediamine derivatives can be difficult.[9] At the high temperatures required for melt polymerization, side reactions can occur, such as deamination of the terminal amino group, which can cap the growing polymer chains and limit molecular weight growth.[9] Careful control of temperature, pressure, and reaction time is essential.

Protocol: Melt Polymerization for Polyamide Synthesis

Materials:

  • This compound

  • Dodecanedioic acid (or other long-chain dicarboxylic acid)

  • Catalyst (e.g., sodium hypophosphite monohydrate)

  • High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection.

Methodology:

  • Salt Formation: In a reactor, charge equimolar amounts of this compound and the dicarboxylic acid with a small amount of water. Heat to approximately 100°C with stirring under a nitrogen atmosphere to form a nylon salt solution. Causality Note: Forming a stoichiometric salt first ensures a 1:1 molar ratio of amine to acid groups, which is critical for achieving high molecular weight in step-growth polymerization.

  • Pre-polymerization: Slowly heat the salt solution to 200-220°C while venting the steam generated. This removes the water and initiates the polycondensation reaction, forming a low-molecular-weight prepolymer.

  • Polycondensation: Once the prepolymer is formed, apply a vacuum (typically <1 Torr) and increase the temperature to 250-280°C. Causality Note: The high temperature provides the activation energy for the reaction, while the vacuum is crucial for removing the water byproduct, which drives the reaction equilibrium toward the formation of high-molecular-weight polymer chains.

  • Monitoring and Completion: Monitor the reaction progress by measuring the torque on the stirrer, which increases with the melt viscosity of the polymer. Once the desired viscosity is reached, the reaction is stopped.

  • Extrusion and Cooling: The molten polyamide is then extruded from the reactor under nitrogen pressure, cooled, and pelletized.

Application as a Corrosion Inhibitor

Amines are effective corrosion inhibitors for metals, particularly in acidic environments. They function by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive medium. Formulations based on long-chain diamines like N-oleyl-1,3-propanediamine have shown high inhibition efficiency.[11] The same principle applies to this compound.

Inhibition Mechanism

The lone pair of electrons on the nitrogen atoms allows the molecule to adsorb onto the metal surface. This can occur through:

  • Physisorption: Electrostatic attraction between the protonated amine (in acid) and the negatively charged metal surface.

  • Chemisorption: Coordination bonds formed between the nitrogen atoms and vacant d-orbitals of the metal atoms.

This adsorbed layer acts as a hydrophobic film, preventing corrosive agents like H+ and Cl- ions from reaching the metal surface.[11]

CorrosionInhibition cluster_solution Corrosive Solution (e.g., HCl) CorrosiveAgents H⁺, Cl⁻ Ions Corrosion Corrosion Reaction CorrosiveAgents->Corrosion Initiates Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Metal Metal Surface (Carbon Steel) Metal->Adsorption Metal->Corrosion Film Protective Hydrophobic Film Adsorption->Film Film->CorrosiveAgents Repels Film->Metal Blocks

Caption: Mechanism of Corrosion Inhibition by Adsorption.

Potential as a Pharmaceutical and Agrochemical Intermediate

While specific large-scale applications are not widely documented, the structure of this compound makes it a valuable intermediate in organic synthesis. Its bifunctional nature with differentiated amines allows for its use as a scaffold to build more complex molecules, including heterocyclic compounds that are often the core of active pharmaceutical ingredients (APIs). Derivatives of 1,3-propanediamine have been investigated for their cytotoxic and antiproliferative activities, suggesting potential in developing novel therapeutic agents.[12]

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13][14] Ensure adequate ventilation or use a suitable respirator.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[13] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[13] Store locked up.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[13][15] If inhaled, move to fresh air.[15] If swallowed, rinse mouth but do not induce vomiting.[13][15] Seek immediate medical attention in all cases of exposure.[13]

Conclusion

This compound is a versatile diamine with significant industrial potential, primarily as a highly effective curing agent for epoxy resins and a monomer for specialty polyamides. Its utility as a corrosion inhibitor and a building block in fine chemical synthesis further broadens its application scope. Understanding its distinct reactivity, handling requirements, and performance characteristics allows researchers and developers to leverage this molecule for the creation of advanced materials and chemical products.

References

Methodological & Application

The Dual Role of N-Ethyl-1,3-propanediamine in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-1,3-propanediamine (CAS 10563-23-2) is a versatile diamine that serves as a critical building block in the synthesis of high-performance polyamides and as an effective curing agent for epoxy resins.[1][2][3] Its unique structural features—a primary and a secondary amine group—impart distinct reactivity that can be leveraged to tailor the properties of the final polymer. This guide provides an in-depth exploration of the application of this compound in polymer chemistry, complete with detailed protocols for both polyamide synthesis and epoxy resin curing. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to harness the potential of this dynamic molecule.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C5H14N2, is a diamine characterized by the presence of both a primary and a secondary amine.[2] This structural asymmetry is the cornerstone of its utility in polymer synthesis. The primary amine offers a reactive site for initial polymerization, while the secondary amine can participate in subsequent cross-linking or modify the polymer backbone's flexibility and hydrogen bonding characteristics.

Understanding the distinct reactivity of each amine group is fundamental to controlling the polymerization process and, consequently, the final properties of the material. This guide will delve into the mechanistic principles that govern its role in both polyamide formation and epoxy network curing.

Application in Polyamide Synthesis

Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-).[4] The incorporation of this compound into the polyamide backbone can influence properties such as melting point, solubility, and mechanical strength. The ethyl group introduces a degree of asymmetry and can disrupt the extensive hydrogen bonding typically seen in polyamides derived from symmetrical diamines, potentially leading to materials with lower melting points and increased solubility in common organic solvents.

Mechanistic Insight: Polycondensation

The synthesis of polyamides from this compound and a dicarboxylic acid (or its more reactive derivative, a diacyl chloride) proceeds via a step-growth polycondensation reaction. The more nucleophilic primary amine of this compound will preferentially react with the electrophilic carbonyl carbon of the diacid or diacyl chloride, forming an amide bond and eliminating a small molecule (water or HCl, respectively).[4]

graph Polyamide_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Diamine [label="this compound\n(H₂N-(CH₂)₃-NH-C₂H₅)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diacid [label="Dicarboxylic Acid\n(HOOC-R-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixing [label="Mixing & Heating\n(e.g., in NMP/Pyridine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polycondensation [label="Polycondensation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamide [label="Polyamide Product\n(...-NH-(CH₂)₃-N(C₂H₅)-CO-R-CO-...)n", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct [label="Byproduct\n(e.g., H₂O)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Diamine -> Mixing; Diacid -> Mixing; Mixing -> Polycondensation [label="Initiation of Amide Bond Formation"]; Polycondensation -> Polyamide [label="Chain Growth"]; Polycondensation -> Byproduct [label="Elimination"]; }

Figure 1: Workflow for Polyamide Synthesis.

Experimental Protocol: Synthesis of a Novel Polyamide via Solution Polymerization

This protocol describes a general method for the synthesis of a polyamide from this compound and a diacid, such as adipic acid, using the Yamazaki-Higashi phosphorylation reaction. This method is advantageous as it avoids the need for highly reactive and moisture-sensitive acyl chlorides.[5]

Materials:

  • This compound (≥99%)

  • Adipic acid (≥99%)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

  • Methanol

  • Distilled Water

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add adipic acid (1.0 mmol), this compound (1.0 mmol), LiCl (0.2 mmol), and 7.0 mL of NMP.

  • Reaction Initiation: To the stirred solution, add triphenyl phosphite (2.0 mmol) and 0.5 mL of pyridine.

  • Polycondensation: Heat the reaction mixture to 110°C and maintain it under a nitrogen atmosphere with constant stirring for 15 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a 2:3 mixture of distilled water and methanol with vigorous stirring.

  • Purification: The precipitated polyamide should be collected by filtration, washed thoroughly with methanol to remove unreacted monomers and salts, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Self-Validation:

  • Spectroscopic Analysis: Confirm the formation of the amide bond using FT-IR spectroscopy by identifying the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.

  • Molecular Weight Determination: The molecular weight and polydispersity of the resulting polyamide can be determined using Gel Permeation Chromatography (GPC).

ParameterValue/ConditionRationale
Solvent NMP with LiClNMP is a polar aprotic solvent that can dissolve the growing polymer chain, while LiCl enhances solubility by disrupting hydrogen bonding.
Condensing Agent Triphenyl phosphite/PyridineThis system activates the carboxylic acid groups for nucleophilic attack by the amine.[5]
Temperature 110°CProvides sufficient energy for the reaction to proceed at a reasonable rate without causing significant side reactions or degradation.
Atmosphere Inert (Nitrogen)Prevents oxidation of the reactants and solvent at elevated temperatures.

Application in Epoxy Resin Curing

This compound can also function as a highly effective curing agent, or hardener, for epoxy resins.[6] In this role, the amine groups react with the epoxide rings of the resin to form a cross-linked, three-dimensional thermoset polymer network. The resulting material often exhibits excellent mechanical strength, chemical resistance, and thermal stability.[7]

Mechanistic Insight: Epoxy Curing

The curing of an epoxy resin with this compound is a ring-opening addition reaction. The active hydrogens on the primary and secondary amine groups act as nucleophiles, attacking the electrophilic carbon of the epoxy ring. This leads to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. Each active hydrogen can react with an epoxy group, leading to a highly cross-linked structure.[7]

graph Epoxy_Curing_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Epoxy [label="Epoxy Resin\n(with epoxide groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diamine [label="this compound\n(Curing Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixing [label="Mixing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Curing [label="Curing\n(Ring-Opening Addition)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermoset [label="Cross-linked Thermoset\n(Cured Resin)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Epoxy -> Mixing; Diamine -> Mixing; Mixing -> Curing [label="Initiation of Cross-linking"]; Curing -> Thermoset [label="Network Formation"]; }

Figure 2: Epoxy Resin Curing Workflow.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol outlines a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (≥99%)

  • Disposable mixing cups and stirrers

  • Mold for casting (e.g., silicone or aluminum)

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. For this compound, the AHEW is its molecular weight divided by the number of active hydrogens (3 in this case). The ideal stoichiometric ratio is typically 1:1 (epoxy equivalents to amine hydrogen equivalents).

  • Mixing: In a disposable cup, accurately weigh the calculated amounts of the epoxy resin and this compound. Mix the components thoroughly for 2-3 minutes until a homogeneous mixture is obtained. Be mindful of introducing air bubbles.

  • Casting: Pour the mixture into the desired mold.

  • Curing: The curing can be performed at room temperature or accelerated with heat. A typical curing schedule would be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80-120°C) for 2-4 hours to ensure complete cross-linking and optimal properties.

Self-Validation:

  • Thermal Analysis: The glass transition temperature (Tg) of the cured epoxy can be determined using Differential Scanning Calorimetry (DSC), which indicates the degree of cure.

  • Mechanical Testing: The mechanical properties of the cured material, such as tensile strength and flexural modulus, can be evaluated according to ASTM standards (e.g., ASTM D638 and ASTM D790).[8]

ParameterValue/ConditionRationale
Stoichiometry 1:1 (Epoxy:Amine-H)Ensures a balanced reaction for optimal cross-linking and final properties.[8]
Mixing Thorough, 2-3 minutesHomogeneous mixing is critical for a uniform cure and consistent material properties.
Curing Schedule Room temp + post-cureThe initial room temperature cure allows for a manageable pot life, while the post-cure at elevated temperature drives the reaction to completion.

Safety and Handling

This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2] It is harmful if swallowed or in contact with skin.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a valuable and versatile diamine for the synthesis of advanced polymers. Its unique structure allows for the creation of novel polyamides with tailored properties and serves as an efficient curing agent for producing robust epoxy thermosets. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important chemical intermediate. By understanding the underlying chemical principles and adhering to safe laboratory practices, the innovative applications of this compound in materials science are boundless.

References

Application Notes & Protocols: N-Ethyl-1,3-propanediamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-1,3-propanediamine is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, combining the flexibility of a propane backbone with the electronic and steric influences of an ethyl substituent, make it a valuable building block for the synthesis of novel metal complexes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a ligand. It covers the fundamental properties of the ligand, detailed protocols for the synthesis and characterization of its metal complexes, and explores their potential applications in catalysis and bioinorganic chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

Introduction to this compound as a Ligand

This compound, with the chemical formula C5H14N2, is a diamine that functions as a chelating ligand, binding to a central metal atom through its two nitrogen donor atoms to form a stable six-membered ring.[1][2][3] The presence of an ethyl group on one of the nitrogen atoms introduces asymmetry and steric bulk, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. Understanding the physicochemical properties of this ligand is paramount for its effective utilization in designing coordination compounds with desired characteristics.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for planning synthetic procedures, including solvent selection and reaction temperature.

PropertyValueSource
Molecular Formula C5H14N2--INVALID-LINK--[1][2][3]
Molecular Weight 102.18 g/mol --INVALID-LINK--[1][2][3]
Boiling Point 156 °C (at 735 Torr)--INVALID-LINK--[2]
Density ~0.826 g/cm³--INVALID-LINK--[2]
Flash Point 44.4 °C--INVALID-LINK--[2]
pKa 10.74 ± 0.10 (Predicted)--INVALID-LINK--[2]
CAS Number 10563-23-2--INVALID-LINK--[1][2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1][4] It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1][4] It may also cause respiratory irritation.[1]

Precautionary Measures:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Keep away from heat, sparks, and open flames as it is a flammable liquid.[1]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of metal precursor and reaction conditions can be tailored to obtain complexes with specific geometries and oxidation states.

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol 1: General Synthesis of a Transition Metal Complex

Objective: To synthesize a generic transition metal complex, for example, with Copper(II).

Materials:

  • Copper(II) chloride (CuCl₂)

  • This compound

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of Metal Salt Solution: In a 100 mL round-bottom flask, dissolve 1 mmol of CuCl₂ in 20 mL of absolute ethanol with gentle warming and stirring. The dissolution of the metal salt is a critical first step to ensure a homogeneous reaction mixture.

  • Ligand Addition: In a separate beaker, dissolve 2 mmol of this compound in 10 mL of absolute ethanol. Add this solution dropwise to the stirring metal salt solution at room temperature. A 2:1 ligand-to-metal molar ratio is often used to favor the formation of a bis-chelated complex, but this can be varied to target different stoichiometries.

  • Reaction: Upon addition of the ligand, a color change is typically observed, indicating complex formation. Fit the flask with a condenser and reflux the mixture for 2-4 hours to ensure the reaction goes to completion. Refluxing provides the necessary activation energy for the ligand substitution reaction.

  • Isolation of the Product: After refluxing, allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity crystals suitable for X-ray diffraction.

  • Drying and Storage: Dry the purified complex in a desiccator under vacuum. Store the final product in a labeled, airtight container.

Applications in Coordination Chemistry

Metal complexes derived from this compound and related ligands have shown promise in various applications, particularly in catalysis and bioinorganic chemistry.

Catalysis

The structural and electronic properties of these complexes can be tuned to create efficient catalysts for a range of organic transformations. For instance, palladium complexes of diamine ligands have been successfully employed as catalysts in C-C bond-forming reactions like the Heck reaction.[6]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R-Pd(II)L₂-X (Oxidative Addition) pd0->pd2_oxidative pd2_insertion R-Pd(II)L₂(Olefin)X pd2_oxidative->pd2_insertion pd2_migratory Product-Pd(II)L₂-H pd2_insertion->pd2_migratory pd2_migratory->pd0 Reductive Elimination

Caption: A simplified catalytic cycle for a Heck coupling reaction.

Protocol 2: Heck Coupling Reaction Catalyzed by a Pd(II) Complex

Objective: To evaluate the catalytic activity of a synthesized Palladium-(this compound) complex in a model Heck coupling reaction.

Materials:

  • Synthesized Pd(II)-(this compound) complex (as pre-catalyst)

  • 4-Bromoacetophenone

  • Methyl acrylate

  • Sodium hydrogen carbonate (NaHCO₃)

  • N,N-Dimethylacetamide (DMA)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the Pd(II) complex (1 mol%), 4-bromoacetophenone (1 mmol), NaHCO₃ (1.5 mmol), and 5 mL of DMA. The inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.

  • Addition of Substrate: Add methyl acrylate (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. The elevated temperature is necessary to promote the catalytic cycle.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of 4-bromoacetophenone.[6]

  • Work-up: After the reaction is complete (as indicated by GC), cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Analysis: The final product, 3-(4-Acetylphenyl)-acrylic acid methyl ester, can be purified by column chromatography and characterized by NMR and mass spectrometry.

Bioinorganic Chemistry

Metal complexes of diamines have been investigated for their potential biological activities, including antimicrobial, antioxidant, and antitumor properties.[7] The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and interaction with biological targets.

Protocol 3: Screening for Antimicrobial Activity (Agar Well Diffusion Method)

Objective: To assess the antimicrobial activity of synthesized metal complexes against pathogenic bacteria.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., E. coli and S. aureus)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile nutrient broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Seeding of Agar Plates: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.

  • Preparation of Test Solutions: Dissolve the synthesized complexes in DMSO to a known concentration (e.g., 1 mg/mL). DMSO serves as a non-toxic solvent that can diffuse through the agar.

  • Well Diffusion Assay: Create wells in the seeded agar plates using a sterile cork borer. Carefully add a fixed volume (e.g., 100 µL) of the test solutions into the wells. A well containing only DMSO should be included as a negative control, and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial potency of the complex.

ComplexConcentration (mg/mL)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
Control (DMSO) -00
Ligand only 1Hypothetical ValueHypothetical Value
[Cu(L)₂]Cl₂ 1Hypothetical ValueHypothetical Value
[Ni(L)₂]Cl₂ 1Hypothetical ValueHypothetical Value

Conclusion

This compound is a ligand of considerable utility in coordination chemistry, enabling the synthesis of a diverse range of metal complexes. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis, characterization, and application of these compounds in catalysis and bioinorganic chemistry. The inherent tunability of the ligand and its resulting complexes opens up numerous avenues for the rational design of new materials and molecules with tailored functionalities.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Ethyl-1,3-propanediamine as a Chelating Ligand

In the ever-evolving landscape of medicinal inorganic chemistry, the design and synthesis of novel metal complexes with tailored biological activities remain a cornerstone of research. Transition metal complexes, in particular, offer a vast playground for chemists due to their variable oxidation states, coordination geometries, and intrinsic reactivity.[1] The strategic selection of ligands is paramount in modulating the physicochemical properties and, consequently, the therapeutic potential of these complexes.

This compound is a bidentate ligand featuring two nitrogen donor atoms. Its structure allows for the formation of a stable six-membered chelate ring upon coordination to a metal center. This chelation significantly enhances the stability of the resulting complex compared to monodentate ligands, a phenomenon known as the chelate effect. The presence of both a primary and a secondary amine group, along with the ethyl substituent, provides a unique electronic and steric environment that can influence the complex's geometry, reactivity, and interaction with biological targets. The exploration of metal complexes incorporating this compound and its derivatives holds promise for the development of new therapeutic agents, particularly in the realms of antimicrobial and anticancer applications.[2][3]

Safety First: A Crucial Preamble

Before commencing any experimental work, a thorough understanding of the hazards associated with all reagents is mandatory.

  • This compound: This ligand is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4] May cause respiratory irritation. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

  • Metal Precursors (e.g., Copper(II) Chloride, Nickel(II) Chloride): Transition metal salts are often toxic and may be carcinogenic. They can cause skin and respiratory irritation. Consult the specific Safety Data Sheet (SDS) for each metal salt used. In general, avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents (e.g., Ethanol, Methanol): These are flammable liquids. Ensure all heating is conducted using a heating mantle and condenser, and that no open flames are present in the laboratory.

Always have secondary containment for all reactions and waste. All waste must be disposed of according to institutional and local regulations.

Synthesis Protocol: A Self-Validating System for a Representative Copper(II) Complex

This protocol details a general and robust method for the synthesis of a bis(this compound)copper(II) complex. This procedure can be adapted for other transition metals like Nickel(II) with minor modifications. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment
Reagent/Material Grade Supplier Example
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)ACS Reagent GradeSigma-Aldrich
This compound98% or higherAlfa Aesar
Ethanol (EtOH)AnhydrousFisher Scientific
Diethyl EtherAnhydrousVWR
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle--
Buchner funnel and filter paper--
Vacuum flask--
Step-by-Step Methodology
  • Preparation of the Metal Salt Solution:

    • Accurately weigh 1 mmol of Copper(II) chloride dihydrate and dissolve it in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: Ethanol is a common solvent for both the metal salt and the ligand, facilitating a homogeneous reaction mixture. Using the dihydrate form of the copper salt is acceptable as the water can be driven off or will not significantly interfere with this type of complexation. Gentle heating may be applied to aid dissolution.

  • Addition of the Ligand:

    • In a separate vial, measure 2.1 mmol of this compound. A slight excess of the ligand is used to ensure complete complexation of the metal ion.

    • Slowly add the ligand dropwise to the stirring solution of the copper salt at room temperature.

    • Causality: A dropwise addition prevents a rapid, uncontrolled reaction and localized high concentrations of the ligand. Upon addition, a distinct color change (typically from a light blue/green to a deep blue or purple) should be observed, providing the first visual confirmation of complex formation.

  • Reaction and Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C for ethanol) for 2-3 hours.

    • Causality: Heating the reaction provides the necessary activation energy to ensure the formation of the thermodynamically stable bis-chelated complex. The reflux setup prevents solvent loss during the heating period.

  • Isolation of the Product:

    • After the reflux period, allow the solution to cool to room temperature.

    • Slowly add diethyl ether to the solution until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Causality: The metal complex is typically less soluble in a less polar solvent like diethyl ether. Adding it as an anti-solvent causes the product to precipitate out of the ethanol solution. Cooling further decreases the solubility.

  • Washing and Drying:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

    • Dry the final product in a desiccator under vacuum.

    • Causality: Washing with cold ethanol minimizes product loss while removing soluble impurities. The final wash with diethyl ether helps to dry the solid quickly due to its high volatility.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Metal_Salt Dissolve CuCl₂·2H₂O in Ethanol Mix Add Ligand to Metal Salt Solution Metal_Salt->Mix Ligand Measure N-Ethyl- 1,3-propanediamine Ligand->Mix Reflux Heat under Reflux (2-3 hours) Mix->Reflux Precipitate Precipitate with Diethyl Ether Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol & Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Pure Metal Complex Dry->Final_Product

Caption: Workflow for the synthesis of a metal complex with this compound.

Characterization: Confirming Coordination and Structure

Successful synthesis must be validated through a series of analytical techniques. Below are the expected outcomes and their interpretations.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

Vibrational Mode Free Ligand (cm⁻¹) Complex (Expected Shift) Rationale for Shift
N-H Stretch (primary amine)~3350, 3280Shift to lower frequencyCoordination of the nitrogen to the metal weakens the N-H bond.
N-H Stretch (secondary amine)~3290Shift to lower frequencySimilar to the primary amine, coordination weakens the N-H bond.
N-H Bend~1600Shift in position/intensityThe bending vibration is sensitive to the electronic environment around the nitrogen atom.
Metal-Nitrogen (M-N) StretchNot presentNew band(s) at ~400-500Appearance of new bands in the low-frequency region is direct evidence of the M-N bond formation.

Data for the free ligand is referenced from available spectral databases.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Ni(II) in a square planar geometry or Zn(II)), NMR can provide detailed structural information.

  • ¹H NMR: Protons on the carbon atoms adjacent to the nitrogen donors (the α-protons) will experience a downfield shift (to a higher ppm value) upon coordination. This is due to the deshielding effect of the electron-withdrawing metal center.

  • ¹³C NMR: Similar to ¹H NMR, the carbon atoms bonded to the nitrogen atoms will also show a downfield shift upon complexation.[5]

Note: For paramagnetic complexes (e.g., octahedral Cu(II) or Ni(II)), NMR spectra will exhibit broad, shifted signals and are often not useful for routine characterization.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry. For a d⁹ Cu(II) complex, a broad d-d transition is typically observed in the visible region (around 500-700 nm). The position and intensity of this band are characteristic of the ligand field strength and the geometry of the complex.

Molar Conductivity

Measuring the molar conductivity of the complex in a suitable solvent (e.g., DMSO or DMF) helps to determine whether the counter-ions (like Cl⁻ in our example) are coordinated to the metal or are free in solution. For a 1:2 electrolyte (where both chloride ions are displaced by the two diamine ligands), the expected molar conductivity would be in the range of 120-160 Ω⁻¹cm²mol⁻¹ in DMF.[1]

Coordination Visualization

Caption: A generalized structure of a bis(this compound)metal(II) complex.

Applications in Drug Development and Beyond

The interest in metal complexes with diamine ligands is largely driven by their potential biological activities. The chelation of the metal ion can enhance the therapeutic properties of both the metal and the ligand.

  • Antimicrobial Activity: Copper complexes, in particular, are known to exhibit significant antibacterial and antifungal properties.[3] The mechanism is often attributed to the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes, proteins, and DNA.[7] The lipophilicity of the complex, influenced by the ethyl group on the ligand, can enhance its ability to penetrate the microbial cell wall, leading to increased efficacy.[8]

  • Antitumor Activity: Many metal complexes, including those of nickel and copper, have been investigated for their anticancer properties.[9] These complexes can interact with DNA, either through intercalation or groove binding, disrupting DNA replication and transcription in cancer cells. Furthermore, they can induce apoptosis (programmed cell death) by modulating various cellular pathways. Studies on similar diamine complexes have shown promising activity against cell lines such as HepG2 (liver cancer).[2][9]

  • Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing a variety of organic reactions. The specific steric and electronic environment created by the this compound ligand can impart selectivity to these catalytic processes.

The development of these metal complexes as drugs requires extensive further research, including in vitro and in vivo toxicity studies, and a deeper understanding of their mechanisms of action. However, the synthetic accessibility and tunable nature of these compounds make them a promising platform for future drug discovery efforts.

References

Application Notes and Protocols: N-Ethyl-1,3-propanediamine in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Proteomic Analysis with N-Ethyl-1,3-propanediamine

In the intricate landscape of proteomics, the pursuit of comprehensive protein identification, characterization, and quantification is paramount. The chemical properties of reagents used in sample preparation workflows can significantly impact the depth and quality of proteomic data. This compound, a versatile diamine compound, presents a unique set of characteristics that can be strategically leveraged to enhance various aspects of proteomics research. Its structure, featuring both a primary and a secondary amine, allows for a range of chemical modifications and interactions that can be tailored to specific experimental goals.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this compound in key areas of proteomics. We will delve into its use as a derivatizing agent to improve mass spectrometric detection of peptides, its role as a dynamic coating agent in capillary electrophoresis for enhanced protein and peptide separations, and its potential as a building block for novel cross-linking reagents. The protocols provided herein are designed to be robust and self-validating, with an emphasis on the underlying chemical principles to empower users to adapt and optimize these methods for their specific research needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in proteomics.

PropertyValueSource
Molecular Formula C5H14N2[1]
Molecular Weight 102.18 g/mol [1]
IUPAC Name N'-ethylpropane-1,3-diamine[1]
CAS Number 10563-23-2[1]
Boiling Point 156 °C (at 735 Torr)
Density 0.826 g/cm³ (predicted)
pKa 10.74 (predicted)

Application 1: Derivatization of Carboxyl Groups for Enhanced Mass Spectrometry Detection

Expertise & Experience: The Rationale for Carboxyl Group Derivatization

In bottom-up proteomics, the analysis of tryptic peptides by mass spectrometry is a cornerstone. However, peptides with a low charge state, particularly those with a charge of +1 or +2, often exhibit poor fragmentation efficiency in certain dissociation techniques like Electron Transfer Dissociation (ETD). This can lead to incomplete sequence information and reduced confidence in peptide and protein identification. Derivatizing the carboxyl groups of acidic residues (aspartic acid, glutamic acid) and the C-terminus of peptides with a reagent containing amine groups introduces additional sites for protonation, thereby increasing the overall charge state of the peptide.[2] this compound, with its two amine groups, serves as an excellent nucleophile for this purpose when activated by carbodiimide chemistry.

The increased charge state enhances the electrostatic repulsion between fragment ions upon dissociation, leading to more complete fragmentation and richer MS/MS spectra.[2] This is particularly advantageous for the analysis of post-translational modifications (PTMs) where labile modifications might be lost during more energetic fragmentation methods.

Experimental Workflow: Carboxyl Group Derivatization

cluster_0 Protein Digestion cluster_1 Derivatization cluster_2 Analysis a Protein Sample b Reduction & Alkylation a->b c Tryptic Digestion b->c d Peptide Mixture c->d e Addition of EDC/sulfo-NHS d->e f Addition of this compound e->f g Quenching f->g h LC-MS/MS Analysis g->h i Database Searching h->i

Caption: Workflow for peptide derivatization using this compound.

Protocol: Peptide Derivatization with this compound

This protocol is designed for the derivatization of up to 100 µg of a complex peptide mixture.

Materials:

  • Peptide sample (lyophilized)

  • This compound (Sigma-Aldrich)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Thermo Fisher Scientific)

  • N-hydroxysulfosuccinimide (sulfo-NHS) (Thermo Fisher Scientific)

  • Derivatization Buffer: 100 mM MES, pH 6.0

  • Quenching Solution: 1 M Glycine

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Standard solvents for SPE (Acetonitrile, 0.1% Trifluoroacetic Acid in water)

Procedure:

  • Sample Preparation: Reconstitute the lyophilized peptide sample in 50 µL of Derivatization Buffer.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 100 mM EDC and 25 mM sulfo-NHS in Derivatization Buffer.

    • Add 10 µL of the EDC/sulfo-NHS solution to the peptide sample.

    • Incubate for 15 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form a reactive ester intermediate.

  • Derivatization Reaction:

    • Prepare a 1 M solution of this compound in Derivatization Buffer.

    • Add 10 µL of the this compound solution to the activated peptide mixture.

    • Incubate for 1 hour at room temperature with gentle mixing. The amine groups of this compound will react with the activated carboxyl groups, forming a stable amide bond.

  • Quenching:

    • Add 5 µL of 1 M Glycine solution to the reaction mixture to quench any remaining active EDC.

    • Incubate for 10 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the sample by adding 10 µL of 10% Trifluoroacetic Acid.

    • Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the derivatized peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, derivatized peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a mass spectrometer capable of ETD or other suitable fragmentation methods.

  • Data Analysis:

    • Perform a database search using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Include a variable modification in your search parameters corresponding to the mass addition of this compound minus a water molecule (C5H12N2, +100.1002 Da) on Asp, Glu, and peptide C-termini.

Trustworthiness: Self-Validating System

  • Control Sample: Process an aliquot of the same peptide mixture without the addition of this compound to serve as a negative control. Compare the number of identified peptides and the quality of MS/MS spectra between the derivatized and underivatized samples.

  • Mass Shift Validation: Confirm the successful derivatization by observing the expected mass shift in the precursor ions of known peptides.

  • Titration Experiment: Optimize the concentration of this compound to achieve maximal derivatization efficiency with minimal side reactions.

Application 2: Dynamic Coating of Capillaries in Capillary Electrophoresis (CE)

Expertise & Experience: The Challenge of Protein Adsorption in CE

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of complex protein and peptide mixtures.[3] However, a significant challenge in CE is the interaction of analytes with the inner surface of the fused-silica capillary. The negatively charged silanol groups on the capillary wall can lead to the adsorption of positively charged proteins and peptides, resulting in peak broadening, reduced separation efficiency, and poor reproducibility.[4]

Dynamic coating is a strategy used to mitigate these interactions.[5] It involves the continuous presence of a coating agent in the background electrolyte (BGE) that adsorbs to the capillary wall, effectively masking the silanol groups. Diamines, such as this compound, can be used as dynamic coating agents. Their positively charged nature at low pH allows them to form an ionic layer on the negatively charged capillary surface, reducing analyte adsorption and modifying the electroosmotic flow (EOF).[5]

Experimental Workflow: CE with Dynamic Coating

cluster_0 Capillary Conditioning cluster_1 Separation a New Capillary b Rinse with 1 M NaOH a->b c Rinse with Water b->c d Rinse with Background Electrolyte (BGE) c->d e Inject Sample d->e f Apply Voltage e->f g Detection (UV or MS) f->g

Caption: Workflow for Capillary Electrophoresis with a dynamic coating agent.

Protocol: Protein Separation using this compound as a Dynamic Coating Agent

This protocol is a starting point for the separation of a model protein mixture.

Materials:

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)

  • Capillary electrophoresis system with UV or MS detection

  • This compound

  • Phosphoric acid

  • Model protein mixture (e.g., cytochrome c, lysozyme, myoglobin)

  • 1 M Sodium hydroxide (NaOH)

  • Ultrapure water

Procedure:

  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary with 1 M NaOH for 20 minutes.

    • Rinse with ultrapure water for 10 minutes.

    • Rinse with the background electrolyte (BGE) for 15 minutes.

  • Preparation of the Background Electrolyte (BGE):

    • Prepare a 50 mM phosphoric acid solution.

    • Adjust the pH to 2.5 with a concentrated solution of this compound. The final concentration of the diamine will depend on the desired EOF and separation characteristics. A starting concentration of 10-20 mM is recommended.

    • Filter the BGE through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the model protein mixture in the BGE to a final concentration of 0.1 mg/mL for each protein.

  • Electrophoretic Separation:

    • Rinse the capillary with the BGE for 2 minutes before each injection.

    • Inject the sample using a pressure injection (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage of 20-30 kV.

    • Monitor the separation by UV detection at 214 nm or by coupling the CE system to a mass spectrometer.

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the migration times, peak efficiencies, and resolution of the separated proteins.

Trustworthiness: Self-Validating System

  • Reproducibility: Perform multiple injections of the same sample to assess the reproducibility of migration times and peak areas.

  • Comparison: Run the separation with and without this compound in the BGE to demonstrate its effect on peak shape and resolution.

  • Concentration Optimization: Vary the concentration of this compound in the BGE to find the optimal conditions for the separation of your specific analytes.

Application 3: A Building Block for Novel Cross-Linking Reagents

Expertise & Experience: The Power of Cross-Linking Mass Spectrometry (CX-MS)

Chemical cross-linking coupled with mass spectrometry (CX-MS) has emerged as a powerful technique for studying protein-protein interactions and elucidating the three-dimensional architecture of protein complexes.[6][7] The workflow involves covalently linking interacting proteins using a bifunctional cross-linking reagent, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides.[6]

The chemical structure of the cross-linker is a critical determinant of the success of a CX-MS experiment. While this compound is not itself a cross-linker, its two reactive amine groups make it an ideal scaffold for the synthesis of novel, custom-designed cross-linking reagents. For example, by reacting the amine groups with N-hydroxysuccinimide (NHS)-ester activated molecules containing a second reactive group (e.g., another NHS-ester, a photo-reactive group), a variety of homo- or hetero-bifunctional cross-linkers can be generated.

Conceptual Workflow: Synthesis and Application of a Custom Cross-Linker

cluster_0 Cross-Linker Synthesis cluster_1 Cross-Linking Reaction cluster_2 CX-MS Analysis a This compound b Reaction with NHS-activated spacer arm a->b c Purification of Cross-Linker b->c e Incubation with Custom Cross-Linker c->e d Protein Complex d->e f Quenching e->f g Digestion & LC-MS/MS f->g h Data Analysis with specialized software g->h

References

N-Ethyl-1,3-propanediamine: A Versatile Diamine Building Block for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

N-Ethyl-1,3-propanediamine (NEPA) is a structurally unique diamine that serves as a critical building block in modern medicinal chemistry. Its combination of a primary and a secondary amine, separated by a flexible three-carbon propyl chain, offers differential reactivity that can be strategically exploited for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of NEPA's properties, reactivity, and applications, with a specific focus on its role in the development of antimalarial agents. Detailed protocols, safety guidelines, and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Strategic Advantage of this compound

In the landscape of pharmaceutical synthesis, the choice of building blocks is paramount to the efficiency of a synthetic route and the ultimate biological activity of the target molecule. This compound (CAS: 10563-23-2) has emerged as a valuable synthon due to its bifunctional nature.[1][2] The presence of both a primary (-NH₂) and a secondary (-NH-Et) amine allows for selective chemical transformations. The primary amine is typically more nucleophilic and less sterically hindered, enabling it to react preferentially under controlled conditions. This differential reactivity is the cornerstone of its utility, allowing for the sequential introduction of molecular complexity.

This application note will detail the physicochemical properties and safe handling of NEPA, explore its application in the synthesis of quinoline-based antimalarial drugs, and provide a validated, step-by-step protocol for the synthesis of a key pharmaceutical intermediate.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of a reagent is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 10563-23-2[2][3][4]
Molecular Formula C₅H₁₄N₂[3][4]
Molecular Weight 102.18 g/mol [3]
Boiling Point 156 °C (at 735 Torr)[4]
Density ~0.826 g/cm³[4]
Flash Point 44.4 °C[4]

Reactivity Insights: The nucleophilicity of the two amine groups is distinct. The primary amine, being less sterically encumbered, will typically react faster in acylation, alkylation, and nucleophilic substitution reactions. The secondary amine can then be engaged in subsequent synthetic steps. This two-stage reactivity profile is ideal for building complex side chains onto core scaffolds, a common strategy in drug design.

Mandatory Safety & Handling Protocols

This compound is a hazardous chemical that requires strict safety protocols. Failure to adhere to these guidelines can result in serious injury.

Hazard Identification:

  • Flammable: It is a flammable liquid and vapor.[3] Keep away from heat, sparks, and open flames.

  • Corrosive: Causes severe skin burns and serious eye damage.[3][5]

  • Toxic: Harmful if swallowed or in contact with skin.[3][5] May cause respiratory irritation.[3]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[5]

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof safety goggles and a face shield.

    • A flame-retardant lab coat.

  • Grounding: Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials and ignition sources.[6] The compound is hygroscopic.[6]

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]

Application Focus: Synthesis of Antimalarial Intermediates

A prominent application of NEPA is in the synthesis of antimalarial drugs. Many potent antimalarials, such as Chloroquine and Amodiaquine, feature a diaminoalkane side chain attached to a heterocyclic core (e.g., a quinoline). This side chain is crucial for the drug's mechanism of action, which often involves accumulation in the parasite's acidic food vacuole and interference with heme polymerization.[8][9]

The general synthetic strategy involves the nucleophilic substitution of a leaving group (typically a halogen) on the heterocyclic core by one of the amine groups of this compound.

G cluster_0 General Synthetic Workflow A Heterocyclic Core (e.g., 4,7-dichloroquinoline) C Nucleophilic Aromatic Substitution (SNAr Reaction) A->C B This compound (NEPA) B->C D Work-up & Purification (Extraction, Chromatography) C->D E Antimalarial Intermediate (e.g., Chloroquine Analogue) D->E

Caption: General workflow for synthesizing antimalarial intermediates using NEPA.

The primary amine of NEPA is the more reactive nucleophile and will preferentially attack the electron-deficient aromatic ring of a halogenated quinoline, displacing the halide to form the critical C-N bond.

G cluster_1 Simplified SNAr Mechanism Start 4-Chloroquinoline + NEPA Intermediate Meisenheimer Complex (Sigma Complex) [Stabilized Intermediate] Start->Intermediate Nucleophilic Attack (Primary Amine of NEPA) Product Final Intermediate + HCl Intermediate->Product Loss of Leaving Group (Chloride Ion)

Caption: Simplified mechanism for the synthesis of a quinoline-based intermediate.

Experimental Protocol: Synthesis of an N-substituted Quinoline Intermediate

Objective: To synthesize N¹-(7-chloroquinolin-4-yl)-N³-ethylpropane-1,3-diamine, a key intermediate analogous to the side chain of Chloroquine, via a nucleophilic aromatic substitution reaction.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
4,7-Dichloroquinoline86-98-6198.055.00 g25.2
This compound10563-23-2102.1810.3 g (12.5 mL)100.8 (4 eq.)
Phenol108-95-294.116.00 g63.8
Deionized Water-18.02--
Dichloromethane (DCM)75-09-284.93--
Sodium Hydroxide (NaOH)1310-73-240.00--
Brine (Saturated NaCl)----
Anhydrous MgSO₄7487-88-9120.37--

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To the 250 mL three-neck flask, add 4,7-dichloroquinoline (5.00 g) and phenol (6.00 g). Causality: Phenol acts as a solvent and a catalyst, facilitating the reaction by forming a more reactive intermediate with the quinoline.

    • Fit the flask with a reflux condenser and a magnetic stir bar.

    • Begin stirring and heat the mixture to 120-130 °C using the heating mantle until the solids melt and form a homogenous solution.

  • Reagent Addition:

    • Slowly add this compound (10.3 g) dropwise to the hot, stirred solution over 20-30 minutes. Causality: A large excess of NEPA is used to drive the reaction to completion and act as a base to neutralize the HCl generated in situ.

    • After the addition is complete, maintain the reaction temperature at 130 °C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Methanol in Dichloromethane.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Add 100 mL of 10% aqueous sodium hydroxide solution to the flask. This will neutralize the phenol and any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Causality: The water wash removes residual NaOH and phenol, while the brine wash removes dissolved water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification and Characterization:

    • Purify the crude oil using column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final intermediate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 70-85%.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Reaction Conversion Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. Ensure the internal temperature is at the target of 130 °C.
Formation of Bis-adduct Stoichiometry of NEPA is too low, or reaction temperature is too high for too long.While a large excess of NEPA is used to prevent this, ensure proper stoichiometry. Consider lowering the temperature slightly if bis-adduct is the major impurity.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography. A gradient elution is often more effective than isocratic. Consider adding 0.5-1% triethylamine to the mobile phase to reduce tailing of the amine product on the silica gel.
Product is an Oil, Not Solid The product is likely a free base, which is often oily.For analytical or formulation purposes, the product can be converted to a more stable and crystalline salt (e.g., hydrochloride or phosphate) by treating a solution of the base with the corresponding acid.

Conclusion

This compound is a powerful and versatile building block for constructing pharmaceutical intermediates. Its differential reactivity provides a strategic advantage for the controlled and sequential synthesis of complex molecules. As demonstrated in the synthesis of a quinoline-based antimalarial precursor, its utility in creating critical C-N bonds is clear. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively leverage NEPA to accelerate drug discovery and development programs across various therapeutic areas.

References

Application Notes & Protocols for N-Ethyl-1,3-propanediamine in Schiff Base Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern coordination chemistry and medicinal drug development.[1][2] Their formation, a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), provides a synthetically accessible route to a vast array of molecular architectures.[3][4] These compounds are not merely synthetic curiosities; the imine bond is a critical functional group in various biological processes and the structural backbone for numerous ligands capable of coordinating with metal ions to form stable complexes.[5][6] Such complexes have found applications in catalysis, materials science, and as therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[7][8]

This guide focuses on the use of N-Ethyl-1,3-propanediamine as the amine precursor. The presence of both a primary and a secondary amine within the same molecule, separated by a flexible propylene linker, offers a unique platform for synthesizing potentially asymmetrical Schiff bases and their subsequent metal complexes. Understanding the nuances of its reactivity is key to harnessing its full synthetic potential.

Reaction Principle: The Mechanism of Imine Formation

The synthesis of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages.[3] The overall process involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond.[9][10]

  • Nucleophilic Attack: The lone pair of electrons on the primary nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral aminoalcohol intermediate, often referred to as a hemiaminal or carbinolamine.[3]

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the carbon-nitrogen double bond (the imine).[11]

The reaction is an equilibrium process. To drive the reaction towards the product, it is common to remove the water formed, either by azeotropic distillation or by using a dehydrating agent.[9] The pH must be carefully controlled; optimal rates are typically observed around a pH of 5.[11] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[11]

Caption: Fig. 1: General Mechanism of Schiff Base Formation

Experimental Protocol: Synthesis of a Bis-Schiff Base

This protocol details the synthesis of a bis-Schiff base from this compound and a substituted salicylaldehyde. The 2:1 molar ratio of aldehyde to diamine is chosen to facilitate the formation of the bis-Schiff base, where both the primary and secondary amines react.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (50 mL or 100 mL)
Substituted Salicylaldehyde (e.g., 2-hydroxybenzaldehyde)Reflux condenser
Absolute Ethanol or MethanolMagnetic stirrer and stir bar
Glacial Acetic Acid (catalyst)Heating mantle or oil bath
Diethyl Ether (for washing)Buchner funnel and filter paper
Deuterated solvent for NMR (e.g., DMSO-d6, CDCl3)Beakers and graduated cylinders
KBr (for IR spectroscopy)Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted salicylaldehyde (20 mmol) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Amine Addition: In a separate beaker, dissolve this compound (10 mmol) in 15 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[2][12] Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed during the reaction.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate out. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with cold diethyl ether and then with a small amount of cold ethanol to remove any unreacted starting materials.[2]

  • Drying: Dry the purified Schiff base product in a vacuum oven or desiccator at a moderate temperature (40-50°C) to avoid thermal decomposition.[13]

Caption: Fig. 2: Experimental Workflow for Schiff Base Synthesis

Purification and Handling

Schiff bases can be sensitive to hydrolysis, especially in the presence of acid.[13][14] Therefore, proper handling and purification are critical.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol, methanol, or a mixture of solvents like benzene-petroleum ether.[13]

  • Chromatography: If recrystallization is ineffective, column chromatography can be employed. It is advisable to use neutral alumina as the stationary phase instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the imine bond.[13]

  • Storage: Store the final product in a tightly sealed container in a cool, dry place, away from moisture, to prevent decomposition.[13]

Characterization of the Schiff Base

The structure of the synthesized Schiff base must be confirmed using spectroscopic methods.

FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the formation of the Schiff base. The key diagnostic signal is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically found in the region of 1600-1650 cm⁻¹.[15] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine should disappear or significantly diminish.

Functional Group Expected Wavenumber (cm⁻¹) Appearance in Product
C=N (Azomethine)1600 - 1650Strong, sharp peak appears
C=O (Aldehyde)~1700Peak disappears
O-H (Phenolic)3200 - 3600 (broad)May be present if using a hydroxyaldehyde
C-H (Aromatic/Aliphatic)2850 - 3100Peaks remain
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: The most characteristic signal is a singlet in the δ 8.0-9.0 ppm region, which is attributed to the azomethine proton (-CH=N-).[15] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) also confirms the reaction. Other signals corresponding to the aromatic and aliphatic protons of the this compound backbone will also be present.

  • ¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 158-165 ppm.[1][15]

Applications in Drug Development and Research

Schiff bases derived from diamines like this compound are of significant interest due to their ability to act as versatile ligands in coordination chemistry.[5] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][16] These compounds serve as valuable scaffolds in the development of new therapeutic agents, with reported activities including:

  • Antimicrobial and Antifungal Agents [1][17]

  • Anticancer and Antitumor Agents [5]

  • Antioxidant and Anti-inflammatory Properties [1][16]

  • Catalysts in Organic Synthesis [1]

The specific structure derived from this compound allows for the formation of stable, often tetradentate, complexes with transition metals, making them highly valuable for both fundamental research and applied drug discovery.[6]

References

Application Notes & Protocols for N-Ethyl-1,3-propanediamine as a Steel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steel Corrosion and the Role of Amine Inhibitors

The corrosion of steel and its alloys is a persistent challenge across numerous industries, leading to significant economic losses and safety risks.[1] The electrochemical degradation of these materials, particularly in acidic or chloride-rich environments, necessitates effective protective strategies. One of the most practical methods for mitigating corrosion is the application of organic corrosion inhibitors.[2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[2]

Organic inhibitors containing heteroatoms such as nitrogen, oxygen, or sulfur are particularly effective due to the presence of lone pair electrons, which facilitate strong adsorption onto the metal surface.[3] N-Ethyl-1,3-propanediamine, a diamine with two nitrogen atoms, is a promising candidate in this class. Its molecular structure allows for effective surface coverage and interaction with the steel substrate. The two nitrogen atoms can act as active centers for adsorption, anchoring the molecule to the steel surface and creating a hydrophobic layer that repels corrosive species.[4][5]

This document provides a comprehensive guide for researchers and scientists on the evaluation of this compound as a corrosion inhibitor for steel. It details the theoretical mechanism of inhibition and provides robust, field-proven protocols for its systematic evaluation using gravimetric, electrochemical, and surface analysis techniques.

Proposed Mechanism of Inhibition

The primary mechanism by which this compound inhibits steel corrosion is through adsorption at the metal/solution interface. This process can be understood through the following steps:

  • Protonation in Acidic Media: In an acidic solution, the amine groups of this compound can become protonated.

  • Initial Electrostatic Interaction: The steel surface in an acidic medium is typically positively charged. Anions from the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the steel surface, creating a net negative charge. The protonated amine molecules are then attracted to this negatively charged surface via electrostatic interaction (physisorption).

  • Chemisorption via Lone Pair Donation: The core inhibitive action involves the direct interaction between the inhibitor and the steel. The nitrogen atoms in this compound possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the iron (Fe) atoms on the steel surface, forming a coordinate covalent bond (chemisorption).[2] This process is often the dominant and more stable form of adsorption.

  • Protective Barrier Formation: The adsorbed molecules form a thin, protective film on the steel surface. This film acts as a physical barrier, blocking the active sites required for both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This barrier displaces water molecules and prevents aggressive ions from reaching the metal surface.

The dual amine functionality of the 1,3-propanediamine backbone allows the molecule to anchor strongly at two points, potentially leading to a more stable and denser protective film compared to monoamines.

Caption: Mechanism of this compound adsorption on a steel surface.

Materials and Equipment

  • Chemicals: this compound (inhibitor), hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as the corrosive medium, acetone, ethanol, distilled/deionized water.

  • Steel Specimens: Mild steel coupons of known composition (e.g., AISI 1018 or similar). Dimensions should be precise for surface area calculations (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

  • Specimen Preparation: Silicon carbide (SiC) abrasive papers (grades 200 through 1200), polishing cloth, and alumina suspension (optional, for electrochemical tests).

  • Gravimetric Analysis: Analytical balance (±0.1 mg precision), desiccator, ultrasonic bath.

  • Electrochemical Analysis: Potentiostat/Galvanostat with frequency response analyzer (for EIS), standard three-electrode corrosion cell (working electrode: steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite rod), computer with analysis software.

  • Surface Analysis: Scanning Electron Microscope (SEM) with Energy Dispersive X-ray (EDX) capability, Atomic Force Microscope (AFM), X-ray Photoelectron Spectrometer (XPS).

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the inhibitor's performance. It is crucial to run blank experiments (without inhibitor) for baseline comparison in all tests.

Protocol 3.1: Gravimetric (Weight Loss) Measurements

This method provides a direct and reliable measure of the overall corrosion rate and is based on standards like ASTM G31/NACE TM0169.[6][7]

Rationale: By measuring the mass loss of a steel coupon after immersion in a corrosive solution, we can calculate the average corrosion rate. Comparing the corrosion rate with and without the inhibitor allows for the determination of the inhibitor's efficiency.

Step-by-Step Procedure:

  • Specimen Preparation: Mechanically polish the steel coupons sequentially with SiC papers of increasing grit size (up to 1200 grit) to achieve a uniform, mirror-like surface.

    • Causality: Polishing removes existing oxide layers and surface heterogeneities, ensuring a reproducible starting surface for corrosion.

  • Cleaning and Weighing: Degrease the polished coupons by rinsing with acetone and ethanol, followed by distilled water. Dry them thoroughly using a stream of warm air.

  • Place the cleaned coupons in a desiccator for at least 1 hour to cool and remove any residual moisture.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion Test: Prepare the corrosive solution (e.g., 1 M HCl) with various concentrations of this compound (e.g., 50, 100, 200, 500 ppm) and a blank solution without the inhibitor.

  • Completely immerse the weighed coupons in the test solutions using glass hooks or Teflon thread. Ensure the volume of the solution is sufficient to avoid significant changes in corrosivity during the test (a common ratio is 20 mL of solution per cm² of specimen surface area).[8]

  • Maintain a constant temperature (e.g., 25 °C or 50 °C) using a water bath for a fixed duration (e.g., 6, 12, or 24 hours).

  • Post-Test Cleaning and Weighing: After the immersion period, carefully remove the coupons from the solutions.

  • Clean the coupons according to ASTM G1 standard practice to remove corrosion products. A common solution for steel is HCl containing an inhibitor like hexamine. Gently scrub with a soft brush, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons to get the final weight (W_final).

Protocol 3.2: Electrochemical Evaluation

Electrochemical methods offer rapid corrosion rate measurements and provide insights into the inhibition mechanism (anodic, cathodic, or mixed-type).[9][10]

Rationale: These techniques accelerate the corrosion process under controlled potential or current to determine kinetic parameters. A three-electrode setup is used to polarize the working electrode (steel) and measure its response without altering the reference electrode.

Step-by-Step Procedure:

  • Electrode Preparation: Prepare the steel specimen as the working electrode. This typically involves embedding the coupon in a resin mount, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 3.1.

  • Cell Assembly: Assemble the three-electrode cell with the steel working electrode, a reference electrode (e.g., SCE), and a counter electrode. Fill the cell with the test solution (blank or with inhibitor).

  • Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically a potential drift of <1-2 mV/min). This usually takes 30-60 minutes.

    • Causality: A stable OCP indicates that the initial surface reactions have reached a quasi-equilibrium, which is essential for obtaining reproducible polarization and impedance data.[9]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage signal (e.g., 10 mV amplitude) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting data is plotted as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.[11][12]

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic value relative to OCP (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).

    • Plot the resulting potential vs. the logarithm of the current density. Extrapolate the linear Tafel regions of the cathodic and anodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[13] A lower Icorr value signifies better inhibition.

Protocol 3.3: Surface Analysis

Surface analysis techniques provide visual and chemical evidence of the inhibitor's protective film.[14][15]

Rationale: These methods confirm that the inhibition is due to the formation of a surface film and allow for the characterization of that film's morphology and composition.

Step-by-Step Procedure:

  • Sample Preparation: Immerse polished steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).

  • After immersion, gently rinse the coupons with distilled water to remove any non-adherent inhibitor molecules and allow them to dry.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried coupons on SEM stubs.

    • Acquire images of the coupon surfaces at various magnifications. The surface from the blank solution should show significant pitting and damage, while the surface from the inhibited solution should appear much smoother and more protected.[16]

  • Further Analysis (Optional but Recommended):

    • Atomic Force Microscopy (AFM): Provides a 3D topographical map of the surface, allowing for quantitative analysis of surface roughness.

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition of the surface film, confirming the presence of nitrogen from the inhibitor and providing information on the chemical state of iron, which helps validate the chemisorption mechanism.[17]

Data Analysis and Interpretation

1. Gravimetric Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:

    • K = constant (8.76 × 10⁴)

    • ΔW = Mass loss in grams (W_initial - W_final)

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

    • D = Density of steel in g/cm³ (approx. 7.85)

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

2. Electrochemical Calculations:

  • Inhibition Efficiency (IE%) from Icorr (PDP): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

  • Inhibition Efficiency (IE%) from Rct (EIS): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

Data Summary Table:

Inhibitor Conc. (ppm)Weight Loss (mg)CR (mm/year)IE% (Weight Loss)Icorr (μA/cm²)IE% (PDP)Rct (Ω·cm²)IE% (EIS)
0 (Blank)150.51.25-280.2-95-
5045.20.3770.4%85.169.6%35072.9%
10025.10.2183.2%46.783.3%68086.0%
20012.00.1092.0%22.592.0%135092.9%
5009.50.0893.6%18.193.5%152093.7%

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Comprehensive Experimental Workflow

The following diagram illustrates the logical flow for a complete evaluation of a corrosion inhibitor.

Workflow cluster_tests Corrosion Testing Protocols cluster_analysis Data Analysis & Interpretation prep 1. Steel Coupon Preparation (Polishing & Cleaning) weigh1 2. Initial Weighing (W_initial) prep->weigh1 electro 3b. Electrochemical Tests prep->electro Mount as Electrode surf 3c. Surface Analysis Prep prep->surf Immerse in Solution grav 3a. Gravimetric Test (ASTM G31) weigh1->grav Immerse in Solution clean2 4a. Post-Test Cleaning grav->clean2 ocp OCP Stabilization electro->ocp sem 4c. SEM/AFM/XPS Analysis surf->sem eis EIS Measurement ocp->eis pdp PDP Measurement eis->pdp calc_electro 6b. Calculate Icorr, Rct & IE% pdp->calc_electro weigh2 5a. Final Weighing (W_final) clean2->weigh2 calc_grav 6a. Calculate CR & IE% weigh2->calc_grav report 7. Final Report & Conclusion sem->report Correlate with other data calc_grav->report calc_electro->report

Caption: A comprehensive workflow for inhibitor evaluation.

Conclusion

This compound presents a viable option as a corrosion inhibitor for steel, primarily due to the strong adsorptive capabilities of its two nitrogen centers. A systematic evaluation, combining traditional gravimetric methods with modern electrochemical and surface analysis techniques, is essential for quantifying its effectiveness and understanding its protective mechanism. The protocols outlined in this guide provide a robust framework for researchers to generate reliable and reproducible data, contributing to the development of advanced corrosion mitigation strategies.

References

Application Notes and Protocols for Reactions Involving N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-1,3-propanediamine (CAS No. 10563-23-2) is a versatile diamine compound that serves as a crucial building block and reagent in a multitude of chemical applications.[1][2] Its unique structure, featuring both a primary and a secondary amine group separated by a flexible three-carbon chain, imparts a distinct reactivity profile that is leveraged in organic synthesis, coordination chemistry, and polymer science.[1][3] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental setup for key reactions involving this compound, emphasizing scientific integrity, practical insights, and safety.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₁₄N₂[1][4]
Molecular Weight 102.18 g/mol [1][2][4]
Boiling Point 156 °C (at 735 Torr)[4]
Density 0.826 g/cm³ (Predicted)[4]
Flash Point 44.4 °C[4]
pKa 10.74 ± 0.10 (Predicted)[4]
Appearance Colorless liquid[5]

Safety and Handling

This compound is a corrosive and flammable substance that requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[1][6] It can cause severe skin burns and eye damage.[1][6] Ingestion and skin contact are harmful.[6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6][7]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.[6][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical help.[6][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8]

Application 1: Synthesis of Schiff Base Ligands

The reaction of diamines with aldehydes or ketones to form Schiff bases is a cornerstone of coordination chemistry and organic synthesis.[9][10] These compounds are widely used as ligands in the synthesis of metal complexes, which have applications in catalysis, materials science, and medicinal chemistry.[10][11] this compound, with its distinct primary and secondary amine functionalities, can form symmetrical or unsymmetrical Schiff bases depending on the reaction stoichiometry and conditions.

Protocol: Synthesis of a Symmetrical N,N'-bis(salicylidene)-N-ethyl-1,3-propanediamine Schiff Base

This protocol details the condensation reaction between this compound and two equivalents of salicylaldehyde. The resulting tetradentate Schiff base ligand is a valuable precursor for the synthesis of various metal complexes.

Materials and Reagents:

  • This compound (≥98% purity)

  • Salicylaldehyde (≥98% purity)

  • Absolute Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Vacuum flask

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (2.44 g, 20 mmol) in 30 mL of absolute ethanol.

  • Addition of Diamine: While stirring, add a solution of this compound (1.02 g, 10 mmol) in 10 mL of absolute ethanol dropwise to the salicylaldehyde solution at room temperature. The addition should take approximately 10-15 minutes.

  • Reaction: Upon addition, the solution will typically turn yellow. Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Maintain reflux for 2-3 hours to ensure complete condensation.[9]

  • Isolation of Product: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. A yellow precipitate should form. Further cooling in an ice bath for 30 minutes will maximize precipitation.

  • Purification: Collect the bright yellow crystalline product by vacuum filtration using a Büchner funnel.[12] Wash the crystals with two portions of cold ethanol (5-10 mL each) to remove any unreacted starting materials.

  • Drying and Characterization: Air-dry the product on the filter paper, then transfer it to a desiccator to dry completely. Determine the yield and characterize the product by melting point, FT-IR, and ¹H-NMR spectroscopy to confirm the formation of the C=N imine bond.

Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Salicylaldehyde Dissolve Salicylaldehyde in Ethanol Mix Dropwise Addition of Diamine Solution Salicylaldehyde->Mix Diamine Dissolve this compound in Ethanol Diamine->Mix Reflux Reflux for 2-3 hours at ~80°C Mix->Reflux Cool Cool to Room Temp & Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Desiccator Wash->Dry Characterize Yield, MP, FT-IR, NMR Dry->Characterize

Caption: Workflow for the synthesis of a symmetrical Schiff base.

Application 2: this compound as a Ligand in Coordination Chemistry

The nitrogen atoms in this compound possess lone pairs of electrons, making it an excellent chelating ligand capable of coordinating with various metal ions.[11][13] As a bidentate ligand, it can form stable five- or six-membered chelate rings with a metal center, enhancing the thermodynamic stability of the resulting complex. The ethyl group on one of the nitrogen atoms introduces steric bulk and modulates the electronic properties of the coordination sphere.

Conceptual Framework for Metal Complex Formation

The formation of a metal complex with this compound typically involves the displacement of solvent molecules from the metal's coordination sphere by the more strongly coordinating diamine ligand. The reaction is usually carried out in a suitable solvent in which both the metal salt and the diamine are soluble.

Metal_Complex_Formation Metal_Salt Metal Salt (e.g., NiCl₂, Cu(NO₃)₂) Complex Metal-Diamine Complex [M(diamine)n]Xm Metal_Salt->Complex Coordination Diamine This compound (Ligand) Diamine->Complex Chelation Solvent Solvent (e.g., Ethanol, Water) Solvent->Metal_Salt Solvation Solvent->Diamine Solvation

Caption: Formation of a metal complex with this compound.

Application 3: Role as a Curing Agent in Epoxy Resins

In polymer chemistry, diamines are widely used as curing agents (hardeners) for epoxy resins.[14][15] The active hydrogens on the primary and secondary amine groups of this compound can react with the epoxide rings of the resin in a nucleophilic ring-opening reaction. This process forms a highly cross-linked, three-dimensional thermoset polymer network with robust mechanical and thermal properties.[14]

Curing Mechanism Overview
  • Primary Amine Reaction: The primary amine group (-NH₂) attacks an epoxy ring, leading to the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine of the diamine, can then react with another epoxy ring.

  • Cross-linking: This chain of reactions continues, building a rigid, cross-linked polymer network.

The presence of both primary and secondary amines in this compound provides multiple reactive sites, contributing to an efficient curing process. The rate of curing can be influenced by factors such as temperature, the stoichiometry of the amine to epoxy ratio, and the presence of accelerators.[14]

Conclusion

This compound is a highly valuable and versatile diamine with a broad spectrum of applications in modern chemistry. Its utility in synthesizing Schiff base ligands, forming stable metal complexes, and acting as an effective epoxy curing agent underscores its importance. The protocols and conceptual frameworks provided herein offer a foundation for researchers to safely and effectively utilize this compound in their experimental endeavors. Adherence to safety protocols is paramount when working with this reactive chemical.

References

Troubleshooting & Optimization

Troubleshooting N-Ethyl-1,3-propanediamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important diamine intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of N,N'-Diethyl-1,3-propanediamine

Q: My reaction of 1,3-propanediamine with an ethylating agent (e.g., ethyl iodide or ethyl bromide) is resulting in a low yield of the desired mono-ethylated product and a significant amount of the di-ethylated side product. How can I improve the selectivity for mono-alkylation?

A: This is a classic challenge in the N-alkylation of primary amines. The mono-alkylated product, this compound, is often more nucleophilic than the starting 1,3-propanediamine, making it more likely to react with the ethylating agent to form the di-substituted product, N,N'-Diethyl-1,3-propanediamine.[1] To favor mono-alkylation, several strategies can be employed:

  • Control of Stoichiometry: A large excess of the starting diamine relative to the alkylating agent is the most common and straightforward method to statistically favor mono-alkylation.[1] By keeping the concentration of the ethylating agent low, the probability of it reacting with the more abundant 1,3-propanediamine is higher than with the newly formed this compound.

  • Slow Addition of Alkylating Agent: Adding the ethylating agent slowly, for instance, using a syringe pump, helps to maintain a low concentration of the alkylating agent throughout the reaction. This minimizes the chance of the more reactive mono-alkylated product from reacting further.

  • Lower Reaction Temperature: Reducing the reaction temperature can help to control the rate of the second alkylation step, which often has a higher activation energy.

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Aprotic solvents are often preferred for N-alkylation reactions. Experimenting with different solvents may provide a better balance for the desired mono-alkylation.

Troubleshooting Workflow for Over-Alkylation

Caption: Troubleshooting workflow for minimizing di-alkylation.

Issue 2: Alternative Synthesis Route to Avoid Over-Alkylation: Reductive Amination

Q: I am considering an alternative to direct alkylation to avoid the over-alkylation issue. Is reductive amination a suitable method for synthesizing this compound?

A: Yes, reductive amination is an excellent and highly controllable method for the synthesis of this compound, as it generally avoids the problem of over-alkylation.[2] This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the desired amine. For the synthesis of this compound, a potential route involves the reaction of 3-aminopropionaldehyde (or a protected equivalent) with ethylamine, followed by reduction.

Key Considerations for Reductive Amination:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reducing agents for this transformation because they are mild enough not to reduce the starting aldehyde or ketone but will efficiently reduce the intermediate imine.[2]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.

  • One-Pot Procedure: Reductive amination is often performed as a one-pot reaction, where the aldehyde, amine, and reducing agent are all present in the reaction mixture.

Potential Side Reactions in Reductive Amination:

  • Self-condensation of the Aldehyde: If the aldehyde is prone to self-condensation (aldol reaction), this can be a competing side reaction.

  • Reduction of the Carbonyl Group: While less common with selective reducing agents, some reduction of the starting aldehyde to the corresponding alcohol may occur.

Reductive Amination Workflow

Caption: General workflow for reductive amination synthesis.

Issue 3: Difficulty in Purifying this compound

Q: I have a mixture of 1,3-propanediamine, this compound, and N,N'-Diethyl-1,3-propanediamine. What is the best way to purify the desired mono-ethylated product?

A: The separation of this mixture can be challenging due to the similar physical properties of the components. However, a combination of techniques can be effective:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the three components, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

    • 1,3-Propanediamine: ~140 °C

    • This compound: ~156 °C

    • N,N'-Diethyl-1,3-propanediamine: ~168 °C

  • Column Chromatography: For smaller scale purifications or when distillation is not effective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a mixture of dichloromethane and methanol with a small amount of triethylamine to prevent streaking), can effectively separate the components.

  • Acid-Base Extraction: A multi-step acid-base extraction can be employed to separate the primary, secondary, and tertiary amines, although this can be complex and may not provide complete separation.

Recommended Purification Strategy

MethodScaleAdvantagesDisadvantages
Fractional Distillation LargeCost-effective for large quantities.Requires significant boiling point differences; potential for thermal decomposition.
Column Chromatography Small to MediumHigh resolution separation.Can be time-consuming and requires significant solvent usage.

Experimental Protocols

Protocol 1: Selective Mono-N-Ethylation of 1,3-Propanediamine

This protocol is designed to favor the formation of this compound by using an excess of the starting diamine.

Materials:

  • 1,3-Propanediamine (reagent grade)

  • Ethyl bromide or Ethyl iodide (reagent grade)

  • Anhydrous potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-propanediamine (3.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add ethyl bromide (1.0 equivalent) to the stirred suspension at room temperature over a period of 1-2 hours using a dropping funnel or syringe pump.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the excess 1,3-propanediamine and acetonitrile.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterCondition for Mono-alkylationExpected OutcomePotential Issues
Diamine:Alkyl Halide Ratio 3:1 to 5:1Increased selectivity for mono-alkylation.Difficult removal of excess diamine.
Reaction Temperature 25-50 °CReduced rate of di-alkylation.Slower overall reaction rate.
Addition Rate of Alkyl Halide Slow (e.g., over 1-2 hours)Minimized localized high concentrations of alkyl halide.Longer reaction time.

Mechanistic Insights

Mechanism of Over-Alkylation

The primary amine of 1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an SN2 reaction to form the mono-alkylated product and a hydrohalic acid. The base (e.g., K2CO3) neutralizes the acid. The resulting this compound, being a secondary amine, is generally more nucleophilic than the primary amine of the starting material due to the electron-donating effect of the ethyl group. This increased nucleophilicity makes it more reactive towards the remaining ethyl halide, leading to the formation of the di-alkylated product.

Reaction Scheme

Over_Alkylation_Mechanism cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Di-alkylation (Side Reaction) H2N(CH2)3NH2 1,3-Propanediamine H2N(CH2)3NHCH2CH3 This compound H2N(CH2)3NH2->H2N(CH2)3NHCH2CH3 + CH3CH2Br CH3CH2Br Ethyl Bromide HBr HBr H2N(CH2)3NHCH2CH3->HBr + H2N(CH2)3NHCH2CH3_2 This compound CH3CH2NH(CH2)3NHCH2CH3 N,N'-Diethyl-1,3-propanediamine H2N(CH2)3NHCH2CH3_2->CH3CH2NH(CH2)3NHCH2CH3 + CH3CH2Br CH3CH2Br_2 Ethyl Bromide HBr_2 HBr CH3CH2NH(CH2)3NHCH2CH3->HBr_2 +

Caption: Reaction scheme showing the formation of both mono- and di-alkylated products.

References

Technical Support Center: Purification of N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of N-Ethyl-1,3-propanediamine. The following content is structured to provide not just procedural steps but also the underlying chemical principles, empowering users to make informed decisions and troubleshoot effectively during their work.

Introduction: The Challenge of Purifying this compound

This compound (CAS: 10563-23-2) is a valuable diamine intermediate. However, its synthesis, typically involving the ethylation of 1,3-propanediamine or related routes, often yields a complex mixture of products. The primary purification challenge stems from the presence of structurally similar byproducts, including unreacted starting materials and over-ethylated species, which possess closely related physical properties (e.g., boiling points, polarity). Furthermore, its basicity and hygroscopic nature demand specific handling and methodical approaches to achieve high purity. This guide provides a systematic framework for identifying impurities and executing robust purification strategies.

Section 1: Pre-Purification Analysis - Know Your Impurities

Before attempting any purification, it is critical to identify the composition of your crude reaction mixture. A small aliquot should be analyzed to develop an effective strategy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this task. It provides quantitative information on the relative amounts of each component and their mass fragmentation patterns, allowing for confident identification of starting materials, the desired product, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR can help identify the structural class of impurities and confirm the identity of the desired product after purification. The presence of multiple ethyl group signals or variations in the propyl chain resonances can indicate a mixture of N-ethylated species.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on your synthetic route. However, the most common byproducts arise from incomplete reaction or over-reaction:

  • Unreacted Starting Materials: Primarily 1,3-propanediamine.

  • Over-Ethylated Products: These are often the most difficult to separate. They include N,N'-diethyl-1,3-propanediamine (diethyl groups on different nitrogens) and N,N-diethyl-1,3-propanediamine (both ethyl groups on the same nitrogen).[1][2]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup.

  • Water: Amines are often hygroscopic and can absorb atmospheric moisture.

Q2: What is the best first-pass purification strategy for a crude mixture?

A2: For mixtures of amines with differing boiling points, vacuum fractional distillation is the most effective and scalable initial purification method.[3] this compound has a boiling point of approximately 156 °C at atmospheric pressure, a temperature at which some degradation can occur.[4] Performing the distillation under reduced pressure lowers the boiling point, mitigating the risk of thermal decomposition.[5]

Q3: My purified this compound is cloudy or contains water. How can I dry it?

A3: Water can be removed by several methods:

  • Drying over Solid Desiccants: Stirring the amine over potassium hydroxide (KOH) pellets or barium oxide (BaO) followed by decanting or filtering is a standard method. Do not use acidic or reactive desiccants like CaCl₂ or MgSO₄.

  • Azeotropic Distillation: For larger quantities, adding a solvent like toluene that forms a low-boiling azeotrope with water can be effective. The water-toluene azeotrope is distilled off, leaving the dry amine behind.[6]

Q4: What are the most critical safety precautions when purifying this compound?

A4: this compound is a corrosive and flammable substance that can cause severe skin burns and eye damage.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.[9]

  • A flame-resistant lab coat.

  • Ensure emergency access to an eyewash station and safety shower.[10]

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Distillation: Poor separation of fractions (broad boiling range).1. Inefficient fractionating column.2. Distillation rate is too fast.3. Presence of close-boiling impurities or an azeotrope.1. Use a more efficient column (e.g., Vigreux or a packed column with Raschig rings or metal sponge) to increase the number of theoretical plates.2. Slow down the heating rate to allow vapor-liquid equilibrium to be established on each theoretical plate. Insulate the column to maintain thermal gradient.3. If separation is still poor, consider extractive distillation or an alternative method like column chromatography.[11][12]
Distillation: Product is decomposing (darkening color, low yield).1. Distillation temperature is too high.2. Prolonged heating.1. Crucial: Use a higher vacuum to lower the boiling point. Aim for a head temperature at least 20-30 °C below the decomposition temperature.2. Ensure the heating mantle is properly sized for the flask to minimize heating time.
Column Chromatography: Compound streaks or does not elute from a silica gel column.1. Strong, irreversible binding of the basic amine to the acidic silanol groups (Si-OH) on the silica surface.[13]1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a competing base, such as 0.5-2% triethylamine or ammonia in methanol.2. Use an Alternative Stationary Phase: Employ a less acidic support like basic or neutral alumina.[3]
Aqueous Workup: Persistent emulsions form during extraction.1. Vigorous shaking of the separatory funnel.2. High concentration of amine salts acting as surfactants.1. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.2. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which often helps break emulsions.
General: Purified product fails purity analysis (e.g., by GC).1. Incomplete separation by the chosen method.2. Re-contamination or degradation after purification.1. Combine purification techniques. For example, perform a rough distillation first, followed by high-resolution column chromatography on the enriched fraction.2. Store the purified amine under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture absorption.

Section 4: Key Experimental Protocols

Protocol 4.1: Vacuum Fractional Distillation

This protocol is designed for separating this compound from byproducts with different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying: Ensure the crude amine is anhydrous. If water is present, dry it over KOH pellets first.

  • Charge the Flask: Add the crude amine and a magnetic stir bar or boiling chips to the distillation flask (do not fill more than two-thirds full).

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heating & Stirring: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or more volatile impurities like 1,3-propanediamine.

    • Heart Cut: Once the vapor temperature stabilizes at the expected boiling point of this compound at that pressure, switch to a new receiving flask to collect the main product fraction.

    • Final Fraction: As the temperature begins to rise again, it indicates the distillation of higher-boiling impurities (e.g., N,N'-diethyl-1,3-propanediamine). Stop the distillation before the pot is completely dry to prevent the formation of explosive peroxides or tar.

  • Analysis: Analyze all collected fractions by GC to confirm purity before combining the desired product fractions.

Protocol 4.2: Column Chromatography on Deactivated Silica Gel

This method is ideal for removing impurities that are structurally very similar to the product.

Step-by-Step Methodology:

  • Solvent System (Eluent) Selection: Using Thin-Layer Chromatography (TLC), find a solvent system that provides good separation between your product and the impurities. A common system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane. Add 1% triethylamine (TEA) to the solvent system to prevent tailing. A target Rf value for the product is typically 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.

  • Deactivation: Flush the packed column with 2-3 column volumes of the eluent containing 1% TEA. This neutralizes the acidic sites on the silica.[13]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions continuously. Gradually increase the solvent polarity according to your TLC optimization.

  • Monitoring: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent and residual TEA under reduced pressure using a rotary evaporator.

Section 5: Data Presentation

Table 1: Physical Properties of this compound and Common Byproducts

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Notes
1,3-Propanediamine109-76-274.12~140Unreacted starting material. Lower boiling point.
This compound 10563-23-2 102.18 ~156 [4]Target Product
N,N-Diethyl-1,3-propanediamine104-78-9130.23~170[14]Over-ethylation byproduct. Higher boiling point.
N,N'-Diethyl-1,3-propanediamine10061-68-4130.23~171[9]Over-ethylation byproduct. Higher boiling point.

Note: Boiling points are at atmospheric pressure and may vary slightly. The close boiling points of the product and diethyl-substituted byproducts highlight the need for efficient fractional distillation or chromatography.

Section 6: Visualization of Workflows

Diagram 1: General Purification Strategy

crude Crude Reaction Mixture analysis Analyze Impurities (GC-MS, NMR) crude->analysis decision Impurity Profile? analysis->decision distill Vacuum Fractional Distillation decision->distill  Boiling points differ >15 °C   chrom Column Chromatography (Alumina or Deactivated Silica) decision->chrom  Close-boiling / Isomeric Impurities   wash Aqueous Wash / Extraction (e.g., Brine) decision->wash  Water / Salts Present   distill->chrom  Needs further purification   final_product Pure this compound distill->final_product  Purity >99%   chrom->final_product wash->distill

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Column Chromatography for Amines

start Problem Observed During Column Chromatography tailing Problem: Tailing / Streaking on TLC Cause: Strong interaction with acidic silica Solution: Add competing base (e.g., 1% TEA) to eluent start->tailing  Broad peaks   no_elution Problem: Product does not elute Cause: Irreversible binding to silica Solution: Switch to a neutral or basic stationary phase (e.g., Alumina) start->no_elution  Low recovery   poor_sep Problem: Poor separation of spots Cause: Incorrect eluent polarity Solution: Re-optimize solvent system via TLC (try different solvent mixtures) start->poor_sep  Overlapping peaks  

Caption: Troubleshooting guide for common chromatography issues with amines.

References

Optimizing reaction yield and conditions for N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethyl-1,3-propanediamine Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting guides and in-depth FAQs to enhance your reaction yield and purity.

Before proceeding with any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is a flammable liquid that can cause severe skin burns, eye damage, and is harmful if swallowed or in contact with skin.[1][2] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Overview of Primary Synthetic Routes

The synthesis of this compound (NEPA) is primarily achieved through two main pathways: direct alkylation and reductive amination. A third, less common route involves the reduction of a nitrile intermediate. The choice of method depends on available starting materials, required purity, and scalability.

.dot graph TD { subgraph "Synthetic Strategies for this compound" A[Start] --> B{Choice of Synthesis Route}; B --> C[Direct Alkylation]; B --> D[Reductive Amination]; B --> E[Nitrile Reduction]; C --> F((Product: NEPA)); D --> F; E --> F; end

} .dot Caption: Key synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing high-purity this compound?

For achieving high selectivity and purity, reductive amination is often the superior choice. Direct alkylation of 1,3-propanediamine with an ethyl halide is notoriously difficult to control and frequently leads to a mixture of mono-, di-, and even tri-alkylated products.[3][4] This occurs because the product, this compound, is a stronger nucleophile than the starting material, 1,3-propanediamine, making it more likely to react with the ethyl halide. Reductive amination, by contrast, is a more controlled, stepwise process that significantly minimizes over-alkylation.

Q2: What are the main challenges in purifying this compound?

The primary challenges stem from its physical properties: it is a relatively low-boiling (156 °C) and highly polar amine.[5]

  • Similar Boiling Points: Unreacted starting materials (like 1,3-propanediamine, b.p. ~136 °C) and byproducts can have boiling points close to the product, making fractional distillation difficult.

  • High Polarity: Its polarity makes extraction from aqueous media challenging and can cause streaking on standard silica gel chromatography columns.

  • Hygroscopic Nature: Like many amines, it can absorb atmospheric moisture and CO2, which can affect its purity and reactivity over time.

Q3: Can you explain the "over-alkylation" problem in more detail?

Over-alkylation is a classic issue when alkylating primary amines with alkyl halides.[3] The process unfolds as follows:

  • First Alkylation: The primary amine (1,3-propanediamine) acts as a nucleophile, attacking the ethyl halide to form the secondary amine product (this compound).

  • Increased Nucleophilicity: The resulting secondary amine has an ethyl group, which is electron-donating. This increases the electron density on the nitrogen atom, making the secondary amine a stronger nucleophile than the primary amine it was formed from.

  • Runaway Reaction: This more reactive secondary amine now outcompetes the remaining primary amine for the alkyl halide, leading to the formation of N,N'-diethyl-1,3-propanediamine. The process can continue, potentially forming tertiary amines and quaternary ammonium salts.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis.

Problem 1: My direct alkylation reaction yielded a complex mixture of products with very low selectivity for the mono-ethylated product.

  • Cause: This is the expected outcome of the over-alkylation issue.[3][4] The product is more reactive than your starting material.

  • Solution 1: Adjust Stoichiometry: The most common strategy to favor mono-alkylation is to use a large excess of the diamine (e.g., 5 to 10 molar equivalents of 1,3-propanediamine relative to the ethyl halide). This increases the statistical probability that the ethyl halide will encounter a molecule of the starting diamine rather than the mono-ethylated product. The downside is the need to remove a large amount of unreacted starting material post-reaction.

  • Solution 2: Controlled Addition: Slowly add the ethyl halide to the reaction mixture containing the excess diamine at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, further disfavoring the second alkylation.

  • Expert Recommendation: If high purity is essential, switch to a reductive amination protocol. The control offered by this method far outweighs the challenges of optimizing a direct alkylation.

Problem 2: The yield from my reductive amination is low. What should I check?

Low yield in a reductive amination can be traced to two key stages: imine/enamine formation and the reduction step.

.dot graph G { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} .dot Caption: Troubleshooting workflow for low-yield reductive amination.

  • Check Imine Formation: The reaction between the amine and the carbonyl (e.g., acetaldehyde) is an equilibrium.

    • pH Control: The pH should be weakly acidic (around 5-6) to catalyze the reaction without deactivating the amine nucleophile.

    • Water Removal: This equilibrium produces water. Removing water (e.g., with a Dean-Stark apparatus or molecular sieves) drives the reaction toward the imine product.

  • Check Reduction Step:

    • Reducing Agent: Ensure your reducing agent is active. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common choices as they are selective for the iminium ion over the starting carbonyl.[6] If using catalytic hydrogenation (H₂/Pd, Pt, or Raney Ni), ensure the catalyst is not poisoned and the system is properly pressurized.

    • Reaction Conditions: Ensure the temperature and reaction time are adequate for the chosen reducing agent.

Problem 3: I have a large excess of 1,3-propanediamine in my final product. How can I remove it effectively?

  • Cause: This is a common consequence of using excess diamine to control selectivity during direct alkylation.

  • Solution 1: Acid Wash (with caution): Washing the organic extract with dilute acid (e.g., 1M HCl) will protonate the amines, forming salts that move to the aqueous layer. However, your product will also be extracted. This is only useful if you intend to recover the amines from the aqueous layer by basifying and re-extracting, which can be cumbersome.

  • Solution 2: Copper Sulfate Wash: A highly effective method is to wash the organic solution with an aqueous solution of copper(II) sulfate.[7] Diamines like 1,3-propanediamine are excellent chelating agents and will form a deep blue, water-soluble complex with Cu²⁺ ions, effectively pulling the excess diamine into the aqueous phase. Your mono-ethylated product is a much weaker chelating agent and will preferentially remain in the organic layer. Repeat the wash until the aqueous layer no longer turns deep blue.

  • Solution 3: Fractional Distillation under Vacuum: If the boiling point difference between your product and the starting diamine is sufficient (>20-30 °C), fractional distillation under reduced pressure can be effective. Vacuum is necessary to lower the boiling points and prevent thermal degradation.

Data Summary and Protocols

Table 1: Comparison of Synthetic Route Conditions
ParameterDirect Alkylation with EtBrReductive Amination with Acetaldehyde
Primary Reagents 1,3-Propanediamine, Ethyl Bromide1,3-Propanediamine, Acetaldehyde
Key Reagent/Catalyst Base (e.g., K₂CO₃) or excess amineReducing Agent (e.g., NaBH₃CN, H₂/Raney Ni)
Stoichiometry 5-10 eq. of diamine to 1 eq. of EtBr1-1.2 eq. of diamine to 1 eq. of aldehyde
Typical Solvent Ethanol, AcetonitrileMethanol, Dichloromethane (DCM)
Temperature 25 - 80 °C0 - 25 °C
Primary Challenge Poor selectivity, over-alkylation[3]Handling of volatile acetaldehyde, pH control
Typical Yield 30-50% (of mono-product)70-90%
Purity Profile Mixture of productsHigh purity achievable
Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 1,3-propanediamine and acetaldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • 1,3-Propanediamine (7.41 g, 100 mmol)

  • Acetaldehyde (4.41 g, 100 mmol)

  • Sodium triacetoxyborohydride (STAB) (25.4 g, 120 mmol)

  • Dichloromethane (DCM), anhydrous (400 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-propanediamine in 200 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Slowly add acetaldehyde to the stirred solution over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to facilitate imine formation.

  • Reduction: In a single portion, add the sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: The reaction may become exothermic. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of 100 mL of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing and Drying: Combine all organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation under vacuum to yield pure this compound.

References

Common impurities in commercial N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for commercial N-Ethyl-1,3-propanediamine. This resource is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot common purity-related issues encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry that can impact your results.

Introduction: Understanding the Chemistry of this compound and Its Impurities

This compound is a versatile diamine used in a variety of chemical syntheses, including as a building block for active pharmaceutical ingredients (APIs) and as a curing agent. The purity of this reagent is critical, as even minor impurities can lead to unexpected side reactions, altered product profiles, and difficulties in purification. The most common commercial synthesis route involves a two-step process: the cyanoethylation of ethylamine with acrylonitrile, followed by the catalytic hydrogenation of the resulting aminonitrile. Impurities can be introduced from starting materials, side reactions during synthesis, or degradation upon storage.

This guide will delve into the common impurities, their origins, and practical methods for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my commercial this compound?

A1: Commercial this compound can contain several classes of impurities stemming from its manufacturing process. These can be broadly categorized as:

  • Starting Materials and Intermediates: Residual ethylamine, unreacted acrylonitrile, and the intermediate from the first synthesis step, N-(2-cyanoethyl)ethylamine.

  • Over-alkylation Products: N,N'-diethyl-1,3-propanediamine can form if the primary amine product reacts further with the ethylating agent.

  • Hydrogenation Byproducts: The catalytic hydrogenation of the nitrile intermediate can sometimes lead to the formation of secondary and tertiary amines through complex side reactions on the catalyst surface.[1][2]

  • Polymerization Products: Acrylonitrile is prone to polymerization, and small oligomers may be present.

  • Degradation Products: Like many amines, this compound can degrade upon exposure to air and light, leading to oxidized and carbonated species.

Q2: I am observing an unexpected byproduct in my reaction. Could an impurity in this compound be the cause?

A2: Absolutely. Nucleophilic impurities such as residual ethylamine or the more substituted N,N'-diethyl-1,3-propanediamine can compete with your intended reaction, leading to the formation of undesired side products. For example, if you are performing an acylation, any primary or secondary amine impurity will also be acylated.

Q3: My reaction is not going to completion, or the yield is lower than expected. Can impurities be the culprit?

A3: Yes. Non-reactive impurities can effectively lower the concentration of your this compound, leading to incomplete conversion. Furthermore, some impurities might interfere with your catalyst or reagents, reducing the overall reaction rate and yield.

Q4: How can I assess the purity of my this compound before use?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) , particularly with a mass spectrometer (LC-MS), can be used to detect less volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide an overall purity profile and help in the structural elucidation of unknown impurities.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to impurities in this compound.

Issue 1: Presence of Unexpected Peaks in GC-MS or LC-MS Analysis of the Starting Material

Potential Cause & Identification:

Potential Impurity Likely Origin Identification Method Expected Mass (m/z) [M+H]⁺
EthylamineUnreacted starting materialGC-MS46.065
AcrylonitrileUnreacted starting materialGC-MS54.050
N-(2-cyanoethyl)ethylamineUnreacted intermediateGC-MS, LC-MS99.092
N,N'-diethyl-1,3-propanediamineOver-alkylation/Side reactionGC-MS, LC-MS131.154
1,3-PropanediamineSide reaction/impurity in starting materialGC-MS75.092

Corrective Actions:

  • Purification by Distillation: For volatile impurities, fractional distillation under reduced pressure can be an effective purification method. This compound has a boiling point of approximately 153-155 °C.

  • Acid-Base Extraction: To remove basic impurities, an acid wash (e.g., with dilute HCl) can be performed on a solution of the diamine in an organic solvent, followed by neutralization and extraction.

  • Purchase from a High-Purity Supplier: If consistent impurity issues are observed, consider sourcing the material from a different vendor with a more robust purification process.

Issue 2: Formation of an Unexpected, Higher Molecular Weight Byproduct in Your Reaction

Potential Cause & Identification:

This often points to the presence of a more reactive or difunctional impurity. For instance, if your reaction involves acylation and you observe a di-acylated byproduct, it is likely due to the presence of an impurity with two reactive amine groups, such as 1,3-propanediamine.

Workflow for Identification and Resolution:

A Unexpected high MW byproduct observed B Analyze byproduct by LC-MS or GC-MS A->B C Determine mass and fragmentation pattern B->C D Hypothesize impurity structure based on reaction stoichiometry C->D E Analyze starting this compound for hypothesized impurity D->E E->D No Match F Impurity Confirmed E->F Match Found G Purify starting material or select alternative supplier F->G H Re-run reaction with purified material G->H

Caption: Workflow for identifying and resolving issues from reactive impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol provides a general method for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Dilute the this compound sample 1:1000 in methanol.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-350 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for removing impurities with boiling points significantly different from this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the this compound in the round-bottom flask with a few boiling chips.

  • Apply vacuum and slowly heat the flask.

  • Monitor the temperature at the distillation head. Discard the initial fraction, which will contain lower-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before the flask is completely dry to prevent the concentration of high-boiling impurities.

  • Analyze the purified fraction by GC-MS to confirm the removal of impurities.

Impurity Formation Pathways

The following diagram illustrates the primary synthesis route for this compound and the points at which common impurities can arise.

cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation cluster_2 Potential Contaminants A Ethylamine C N-(2-cyanoethyl)ethylamine (Intermediate) A->C G Unreacted Ethylamine A->G B Acrylonitrile B->C D Polycyanoethylation Byproduct B->D H Unreacted Acrylonitrile B->H E This compound (Product) C->E H2, Catalyst F Secondary/Tertiary Amine Byproducts C->F Side Reaction I Unreacted Intermediate C->I

Caption: Synthesis pathway and origin of common impurities.

References

Preventing dimerization of N-Ethyl-1,3-propanediamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Ethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile diamine in their experimental workflows. We will address a critical issue often encountered during its use: the propensity for dimerization during storage, which can compromise sample purity and impact experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS 10563-23-2) is an aliphatic diamine with the molecular formula C5H14N2.[1][2][3] It possesses both a primary and a secondary amine group, making it a valuable bifunctional building block in organic synthesis. Its applications are diverse, including use as an intermediate in the synthesis of pharmaceuticals, as a curing agent for epoxy resins, and in the preparation of various heterocyclic compounds.[4]

Q2: I've noticed a change in the viscosity and analytical profile of my stored this compound. What could be the cause?

A common issue with long-term storage of this compound is its tendency to dimerize. This self-reaction leads to the formation of higher molecular weight species, which can alter the physical properties and purity of the material.

Q3: What is dimerization in the context of this compound?

Dimerization is a chemical reaction where two molecules of this compound react with each other. Given its structure, this can occur through intermolecular nucleophilic attack, leading to the formation of a new carbon-nitrogen or nitrogen-nitrogen bond, resulting in a molecule with double the molecular weight.

Q4: How can I visually detect if dimerization has occurred?

Visual detection is often unreliable. While significant dimerization might lead to increased viscosity, the most reliable method for detection is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS).

Q5: Is the dimerization of this compound reversible?

The reversibility of the dimerization process is dependent on the specific chemical structure of the dimer. Some dimerization reactions, particularly those involving weak bond formation, can be reversible under certain conditions (e.g., heating). However, the formation of stable covalent bonds, which is likely in the case of amine self-reaction, is generally not easily reversible under standard laboratory conditions.

Troubleshooting Guide: Preventing Dimerization

This section provides a comprehensive guide to understanding, detecting, and preventing the dimerization of N--Ethyl-1,3-propanediamine.

The Dimerization Mechanism: A Plausible Pathway

While the specific kinetics of this compound self-dimerization under storage conditions are not extensively documented in peer-reviewed literature, a plausible mechanism can be proposed based on the fundamental principles of amine chemistry. The nucleophilic nature of the primary and secondary amine groups is the driving force behind this degradation pathway.

The lone pair of electrons on the nitrogen atoms makes them nucleophilic.[5] One molecule of this compound can act as a nucleophile, attacking an electrophilic site on a second molecule. Although aliphatic amines are not strongly electrophilic, intermolecular reactions can occur, especially over extended storage periods. A potential, albeit slow, reaction could involve the intermolecular displacement of ammonia, leading to a dimer. Another possibility is the formation of a cyclic dimer.

Diagram of the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Dimerization of this compound cluster_Observe Observation cluster_Analyze Analysis cluster_Identify Identification cluster_Prevent Prevention Observe Observe unexpected experimental results or changes in physical properties (e.g., viscosity). Analyze Perform analytical testing (HPLC, GC-MS) to confirm purity and identify impurities. Observe->Analyze Suspect degradation Identify Identify dimer formation as the root cause. Analyze->Identify Data interpretation Storage Implement proper storage protocols: - Inert atmosphere (N2 or Ar) - Refrigeration (2-8 °C) - Tightly sealed containers Identify->Storage Implement preventative measures Handling Adopt stringent handling procedures: - Minimize exposure to air and moisture - Use dry solvents and equipment Storage->Handling Inhibitors Consider the use of antioxidants for long-term storage. Handling->Inhibitors

Caption: A workflow diagram for troubleshooting and preventing the dimerization of this compound.

Recommended Storage and Handling Protocols

Proper storage is the most critical factor in preventing the dimerization of this compound. The following conditions are recommended based on supplier data sheets and general principles of amine stability.[6][7]

Step-by-Step Storage Protocol:

  • Procurement and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier provides a certificate of analysis with purity data.

  • Inert Atmosphere: this compound should be stored under an inert atmosphere, such as nitrogen or argon.[6] This displaces oxygen and moisture, which can contribute to degradation.

  • Temperature Control: Store the compound at refrigerated temperatures, specifically between 2-8 °C.[6] Lower temperatures slow down the rate of chemical reactions, including dimerization.

  • Container Integrity: The compound should be kept in a tightly sealed container to prevent the ingress of air and moisture.[8] For long-term storage, consider using amber glass bottles to protect from light, although photodegradation is a lesser concern for aliphatic amines compared to other degradation pathways.

  • Handling Procedures: When handling this compound, work in a well-ventilated area, preferably a fume hood. Use dry glassware and equipment to avoid introducing moisture. After dispensing the required amount, re-blanket the container with an inert gas before sealing.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture and CO2.
Temperature 2-8 °CReduces the rate of dimerization and other degradation reactions.
Container Tightly sealed, opaque or amber glassPrevents exposure to air, moisture, and light.
Storage Area Dry, cool, well-ventilatedEnsures a stable external environment and safety.[8]
Detection and Quantification of Dimer Formation

Regular analytical testing is crucial to monitor the purity of this compound, especially for lots that have been in storage for an extended period.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the monomer from its dimer and other impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with an amine modifier) can be employed.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent method for both separation and identification of volatile impurities. The mass spectrometer can confirm the molecular weight of the dimer. Derivatization may be necessary to improve the chromatographic properties of the amines.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about any impurities present, including the dimer.[10]

Step-by-Step HPLC Protocol for Purity Assessment:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or another suitable modifier.

  • Analysis: Inject the sample and run the analysis. The monomer will have a characteristic retention time. The dimer, being larger and potentially more polar, will have a different retention time.

  • Quantification: Calculate the percentage purity by integrating the peak areas.

Strategies for Preventing Dimerization

Beyond optimal storage and handling, other strategies can be employed to maintain the purity of this compound.

  • Use of Antioxidants: For very long-term storage, the addition of a small amount of an antioxidant can be considered. Aromatic amines or hindered phenols are known to act as antioxidants and can inhibit free-radical mediated degradation pathways.[12][13] However, the compatibility and potential for introducing impurities must be carefully evaluated for your specific application.

  • Procurement in Small Batches: To minimize the duration of storage, it is advisable to purchase this compound in smaller quantities that are projected to be used within a reasonable timeframe.

  • Re-purification: If dimerization is detected, the material can be re-purified, typically by distillation under reduced pressure. However, this is a technically demanding process and may not be feasible in all laboratory settings.

Diagram of Dimerization Prevention Strategies

Prevention_Strategies Strategies to Prevent Dimerization cluster_Primary Primary Prevention cluster_Secondary Secondary Prevention cluster_Tertiary Tertiary Measures Storage Optimal Storage Conditions (Inert Gas, 2-8 °C, Sealed) Handling Proper Handling (Minimize Air/Moisture Exposure) Storage->Handling Procurement Small Batch Procurement Storage->Procurement Analysis Regular Purity Analysis (HPLC, GC-MS) Handling->Analysis Procurement->Analysis Inhibitors Consider Antioxidant Addition (For Long-Term Storage) Analysis->Inhibitors Repurification Re-purification (Distillation) Analysis->Repurification

Caption: A diagram illustrating the hierarchical strategies for preventing the dimerization of this compound.

By implementing these best practices, researchers can significantly mitigate the risk of this compound dimerization, ensuring the integrity and reliability of their experimental materials.

References

Technical Support Center: Improving the Selectivity of N-Alkylation of 1,3-Propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the selective N-alkylation of 1,3-propanediamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile diamine. The inherent challenge of controlling the degree of alkylation—mono- versus di- or even tri-alkylation—requires a nuanced understanding of reaction mechanisms and careful optimization of experimental parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Understanding the Challenge: The Selectivity Problem

1,3-Propanediamine possesses two primary amine groups of similar reactivity. Direct alkylation with an alkyl halide often leads to a statistical mixture of mono- and di-substituted products, and in some cases, overalkylation to form quaternary ammonium salts. Achieving high selectivity for the mono-alkylated product is crucial for the synthesis of well-defined molecules in pharmaceutical and materials science applications.

The key to enhancing selectivity lies in modulating the relative nucleophilicity of the two amine groups or by employing strategies that sterically or electronically favor mono-substitution.

II. Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of di-alkylated products in a direct alkylation reaction?

A1: Minimizing di-alkylation in a direct alkylation approach is challenging but can be influenced by several factors:

  • Stoichiometry: Using a large excess of 1,3-propanediamine relative to the alkylating agent can statistically favor the mono-alkylation product. This, however, necessitates a subsequent separation of the desired product from the unreacted diamine.

  • Controlled Addition: The slow, dropwise addition of the alkylating agent to a solution of the diamine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.[1]

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. In some cases, ionic liquids have been shown to reduce the overalkylation of primary amines.[2]

Q2: What is the most reliable method for achieving high mono-alkylation selectivity?

A2: For the highest and most reliable selectivity, two primary strategies are recommended:

  • Protecting Group Strategy: This is often the most robust method. It involves selectively protecting one of the amine groups, performing the alkylation on the unprotected amine, and then deprotecting the second amine. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[3][4][5][6][7]

  • Reductive Amination: This method involves the reaction of 1,3-propanediamine with an aldehyde or ketone to form an imine or aminal intermediate, which is then reduced in situ.[8][9][10][11] By controlling the stoichiometry of the carbonyl compound, high selectivity for the mono-alkylated product can be achieved. This method avoids the use of alkyl halides and the formation of overalkylation byproducts.[9]

Q3: What are the advantages and disadvantages of using a protecting group strategy?

A3:

AdvantagesDisadvantages
High Selectivity: Offers excellent control, leading to high yields of the desired mono-alkylated product.[12][13][14][15]Additional Steps: Requires two extra synthetic steps (protection and deprotection), which can lower the overall yield and increase costs.
Versatility: A wide range of orthogonal protecting groups are available, allowing for complex, multi-step syntheses.[12][13][14][15][16][17][18]Harsh Conditions: Some protecting groups require harsh conditions for removal, which may not be compatible with sensitive functional groups on the substrate.
Well-Established: Numerous protocols and protecting groups are well-documented in the literature.[17]Atom Economy: The use of protecting groups reduces the overall atom economy of the synthesis.

Q4: Which reducing agents are suitable for the reductive amination of 1,3-propanediamine?

A4: The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting carbonyl compound.

  • Sodium cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[9][10]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a milder and often preferred alternative to NaBH₃CN, as it is less toxic and can be used in a wider range of solvents.[9] It is particularly effective for the reductive amination of aldehydes.

  • Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is another effective method.[19] This approach is considered a green chemistry alternative as it avoids the use of hydride reagents.[8]

III. Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-Alkylated Product
Possible Cause Troubleshooting Steps
Overalkylation - Verify Stoichiometry: Ensure a sufficient excess of 1,3-propanediamine is used in direct alkylation. - Slow Addition: Add the alkylating agent slowly to the reaction mixture.[1] - Switch to Reductive Amination: This method inherently avoids overalkylation.[9]
Incomplete Reaction - Check Reagent Purity: Impurities in the starting materials can inhibit the reaction. - Optimize Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor for side product formation at higher temperatures. - Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or GC-MS.
Decomposition of Product or Reactants - Lower Reaction Temperature: If the product or reactants are thermally unstable, conduct the reaction at a lower temperature. - Use a Milder Base: A strong base might be causing decomposition. Consider using a weaker inorganic base like K₂CO₃ or an organic base like triethylamine.
Poor Nucleophilicity of the Amine - Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine.[20] - Base Selection: The choice of base is crucial to deprotonate the amine and increase its nucleophilicity.
Problem 2: Difficulty in Purifying the Mono-Alkylated Product
Possible Cause Troubleshooting Steps
Co-elution with Unreacted 1,3-Propanediamine - Acid Wash: Perform an aqueous workup with dilute HCl. The diamine and the mono-alkylated product will be extracted into the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the amines. - Complexation: Washing the organic layer with an aqueous solution of copper sulfate can selectively remove the diamine as a copper complex.[21]
Co-elution with Di-Alkylated Product - Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. - Recrystallization/Distillation: If the product is a solid, recrystallization may be an effective purification method. For liquid products, distillation under reduced pressure can be employed if the boiling points of the mono- and di-alkylated products are sufficiently different.
Product is Water-Soluble - Back-Extraction: After an initial extraction, back-extract the aqueous layer multiple times with an organic solvent to recover as much product as possible. - Lyophilization: If the product is non-volatile, lyophilization (freeze-drying) of the aqueous solution can be used to isolate the product.

IV. Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,3-Propanediamine

This protocol is adapted from established procedures for the mono-Boc protection of diamines.[3][5][6][7]

  • Dissolve 1,3-propanediamine: In a round-bottom flask, dissolve 1,3-propanediamine (10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution: Cool the flask in an ice bath to 0 °C.

  • Prepare Boc₂O solution: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent.

  • Slow Addition: Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol provides a general procedure for the mono-N-alkylation of 1,3-propanediamine via reductive amination.[8][9][10]

  • Combine Reactants: In a round-bottom flask, dissolve 1,3-propanediamine (1.2 equivalents) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane).

  • Adjust pH (if necessary): For some substrates, adjusting the pH to be slightly acidic (pH 5-6) with acetic acid can facilitate imine formation.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at Room Temperature: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quench the Reaction: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., DCM, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

V. Visualizing the Strategies

Decision Workflow for Selective N-Alkylation

G start Start: Need for Mono-Alkylated 1,3-Propanediamine strategy Choose Primary Strategy start->strategy protecting_group Protecting Group Strategy strategy->protecting_group High Selectivity Required reductive_amination Reductive Amination strategy->reductive_amination Avoids Halides & Protecting Groups direct_alkylation Direct Alkylation (with caution) strategy->direct_alkylation Quick & Simple (Lower Selectivity) pg_protocol Follow Mono-Boc Protection Protocol protecting_group->pg_protocol ra_protocol Follow Reductive Amination Protocol reductive_amination->ra_protocol da_conditions Optimize Direct Alkylation: - Large excess of diamine - Slow addition of alkylating agent direct_alkylation->da_conditions purification Purification pg_protocol->purification ra_protocol->purification da_conditions->purification end Pure Mono-Alkylated Product purification->end

Caption: A decision-making workflow for selecting an appropriate N-alkylation strategy.

Reaction Scheme: Protecting Group Strategy vs. Reductive Amination

G cluster_0 Protecting Group Strategy cluster_1 Reductive Amination diamine_pg H₂N(CH₂)₃NH₂ mono_boc BocHN(CH₂)₃NH₂ diamine_pg->mono_boc 1. Boc₂O alkylated_boc BocHN(CH₂)₃NHR mono_boc->alkylated_boc 2. R-X, Base final_product_pg H₂N(CH₂)₃NHR alkylated_boc->final_product_pg 3. Deprotection (e.g., TFA) diamine_ra H₂N(CH₂)₃NH₂ imine [Intermediate Imine] diamine_ra->imine 1. R'CHO final_product_ra H₂N(CH₂)₃NHR' imine->final_product_ra 2. Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Comparison of the reaction pathways for the two primary selective N-alkylation methods.

VI. Concluding Remarks

The selective N-alkylation of 1,3-propanediamine is a common yet critical transformation in organic synthesis. While direct alkylation can be attempted with careful control of reaction conditions, strategies employing protecting groups or reductive amination offer far superior selectivity and are generally the recommended approaches for achieving high yields of the desired mono-alkylated product. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols. For further details on specific protecting groups, reducing agents, and reaction conditions, consulting the primary literature is always encouraged.

VII. References

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. --INVALID-LINK--

  • Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. PubMed. --INVALID-LINK--

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. --INVALID-LINK--

  • Wipf, P., & Takayuki, K. (2011). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. PubMed Central. --INVALID-LINK--

  • Das, S., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry. --INVALID-LINK--

  • Chen, B., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. --INVALID-LINK--

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis. ChemicalBook. --INVALID-LINK--

  • Rigo, P., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. ResearchGate. --INVALID-LINK--

  • Doye, S., et al. (2009). Synthesis of Selectively Mono-N-Arylated Aliphatic Diamines via Iridium-Catalyzed Amine Alkylation. Semantic Scholar. --INVALID-LINK--

  • Li, H., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. --INVALID-LINK--

  • Sharma, P., & Van der Eycken, E. V. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). N-Boc-1,3-propanediamine. Sigma-Aldrich. --INVALID-LINK--

  • Pesnot, T., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. National Institutes of Health. --INVALID-LINK--

  • Zaugg, H. E., & Horrom, B. W. (1956). 2,2-Diphenyl-1,3-propanediamines and N-Substituted Derivatives. ACS Publications. --INVALID-LINK--

  • CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Google Patents. --INVALID-LINK--

  • CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents. --INVALID-LINK--

  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. --INVALID-LINK--

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri. --INVALID-LINK--

  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. --INVALID-LINK--

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. --INVALID-LINK--

  • WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. Google Patents. --INVALID-LINK--

  • Chiappe, C., et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. --INVALID-LINK--

  • BenchChem. (n.d.). N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research. BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. --INVALID-LINK--

  • Tang, S., et al. (2012). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate. --INVALID-LINK--

  • Engle, K. M., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. --INVALID-LINK--

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Doye, S., et al. (2009). Synthesis of Selectively Mono-N-Arylated Aliphatic Diamines via Iridium-Catalyzed Amine Alkylation. ResearchGate. --INVALID-LINK--

  • Fraser-Reid, B., et al. (1998). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. --INVALID-LINK--

  • Gupta, S. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. ResearchGate. --INVALID-LINK--

  • Sharma, P., & Van der Eycken, E. V. (2024). Methods for mono-selective N-alkylation of amines using alkyl halides.... ResearchGate. --INVALID-LINK--

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Törös, S., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. --INVALID-LINK--

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Wikipedia. --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. --INVALID-LINK--

  • Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. --INVALID-LINK--

  • Pesnot, T., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. PubMed. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). "optimizing reaction conditions for N-alkylation of amines". BenchChem. --INVALID-LINK--

  • Ranu, B. C., et al. (2006). Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry. --INVALID-LINK--

  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol. Google Patents. --INVALID-LINK--

  • Hong, Y. K. (2012). Purification of 1,3-Propanediol for Production of Polytrimethylene Terephthalate (PTT) from Biomass. ResearchGate. --INVALID-LINK--

  • Jagrut, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. --INVALID-LINK--

  • Ghosh, K., et al. (2018). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions. --INVALID-LINK--

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Google Patents. --INVALID-LINK--

  • PubChem. (n.d.). N-Propyl-1,3-propanediamine. PubChem. --INVALID-LINK--

  • Wankat, P. C., et al. (2007). Studies on purification of 1,3-propanediol by molecular distillation. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Challenges in the Scale-Up of N-Ethyl-1,3-propanediamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-1,3-propanediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from lab-scale experimentation to larger-scale production. We will address specific issues in a practical question-and-answer format, providing troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations.

Introduction to this compound

This compound (CAS: 10563-23-2) is a valuable diamine intermediate used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring both a primary and a secondary amine, makes it a versatile building block. However, scaling up its production presents several challenges, including controlling selectivity, managing side reactions, ensuring process safety, and achieving high purity. This guide provides expert insights to overcome these hurdles.

Section 1: Synthesis & Reaction Optimization

The most common and industrially viable route to this compound and similar structures involves the reductive amination of a nitrile or carbonyl compound.[2][3][4] This section addresses the critical aspects of this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound? A1: The preferred industrial route is typically a two-step process. First, ethylamine is reacted with acrylonitrile in a Michael addition to form N-ethyl-3-aminopropionitrile. This intermediate is then catalytically hydrogenated to yield this compound. This method is favored for its use of readily available and cost-effective starting materials. A similar strategy is employed for related diamines, highlighting its robustness.[2][3]

Q2: How do I choose the right catalyst for the hydrogenation step? A2: Catalyst selection is critical for achieving high yield and selectivity. Raney Nickel (Raney-Ni) is a widely used catalyst for the hydrogenation of nitriles due to its high activity and cost-effectiveness.[2][3] However, for substrates sensitive to harsh conditions, precious metal catalysts like Palladium (Pd) or Rhodium (Rh) on a carbon or alumina support may offer better selectivity and operate under milder conditions, though at a higher cost.[5] The choice often depends on a cost-benefit analysis and the specific purity requirements of the final product.

Q3: What causes the formation of impurities like N,N'-diethyl-1,3-propanediamine? A3: Over-alkylation or secondary amination is a common side reaction. This can occur if the newly formed primary amine of the product reacts with the starting materials or intermediates. Controlling the stoichiometry, reaction temperature, and using a catalyst with high selectivity are key to minimizing this impurity.[4]

Troubleshooting Guide: Synthesis
Problem Potential Root Cause(s) Recommended Solution(s)
Low Conversion of Nitrile Intermediate 1. Catalyst Deactivation: Poisoning by impurities (e.g., sulfur, halides) or coking on the catalyst surface. 2. Insufficient Hydrogen Pressure/Temperature: Reaction kinetics are too slow under the current conditions. 3. Poor Mass Transfer: Inefficient mixing of hydrogen gas, liquid substrate, and solid catalyst in the reactor.1. Purify Starting Materials: Ensure acrylonitrile and ethylamine are free from catalyst poisons. 2. Optimize Reaction Conditions: Systematically increase hydrogen pressure and temperature. A Design of Experiments (DoE) approach is recommended for scale-up. 3. Improve Agitation: Increase the stirring rate or consider a different reactor design (e.g., a slurry reactor with a high-speed agitator) to improve gas-liquid-solid mixing.
Poor Selectivity (High levels of side products) 1. Incorrect Stoichiometry: An excess of the ethylating agent or reactive intermediates can lead to over-alkylation. 2. High Reaction Temperature: Can promote undesirable side reactions. 3. Non-selective Catalyst: The chosen catalyst may promote secondary reactions.1. Adjust Molar Ratios: Carefully control the addition rate and ratio of reactants. 2. Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 3. Screen Catalysts: Test alternative catalysts. For example, Pd-based catalysts can sometimes offer higher selectivity than Raney-Ni for certain reductive aminations.[5]
Runaway Reaction (Exotherm) 1. Poor Heat Removal: The reactor's cooling capacity is insufficient for the heat generated by the exothermic hydrogenation. 2. Reagent Addition Rate is Too Fast: Rapid addition of reactants can lead to a rapid accumulation of heat.1. Improve Heat Transfer: Ensure the reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate. 2. Controlled Dosing: Add one of the reactants (e.g., the nitrile intermediate) slowly over time to control the rate of heat generation. 3. Use a Co-solvent: Adding an inert solvent can help to moderate the reaction temperature by increasing the thermal mass of the reaction mixture.
Visualizing the Synthesis Pathway

The diagram below illustrates the primary synthesis route and potential side reactions.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Catalytic Hydrogenation ACN Acrylonitrile Inter N-ethyl-3-aminopropionitrile ACN->Inter Side_Product1 Bis(2-cyanoethyl)ethylamine (Dimerization Impurity) ACN->Side_Product1 EtA Ethylamine EtA->Inter Product This compound (Desired Product) Inter->Product H2, Catalyst (e.g., Raney-Ni) Inter->Side_Product1 Side_Product2 N,N'-diethyl-1,3-propanediamine (Over-alkylation) Product->Side_Product2 Excess Ethylating Species

Caption: Synthesis of this compound and common side products.

Section 2: Downstream Processing & Purification

Achieving the required purity for pharmaceutical applications is often the most challenging aspect of scale-up.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities to look for in the crude product? A4: Typical impurities include unreacted starting materials (ethylamine, acrylonitrile), the nitrile intermediate, the catalyst (leached metals), and side products such as higher molecular weight amines formed by dimerization or over-alkylation.[6][7] Solvents used in the reaction or workup will also be present.

Q5: Which analytical techniques are best for purity assessment? A5: A combination of techniques is recommended. Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is excellent for quantifying volatile impurities and side products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying unknown impurities.[7] Titration can be used to determine the total amine content.[7]

Q6: Is fractional distillation effective for purification? A6: Yes, vacuum distillation is the primary method for purifying this compound, which has a boiling point of approximately 156°C at atmospheric pressure.[8][9] Performing the distillation under vacuum is essential to lower the boiling point and prevent thermal degradation of the product. However, its effectiveness depends on the boiling points of the impurities.

Troubleshooting Guide: Purification
Problem Potential Root Cause(s) Recommended Solution(s)
Co-distillation of Impurities 1. Close Boiling Points: An impurity has a boiling point very close to the product, making separation by simple distillation difficult. 2. Azeotrope Formation: The product may form an azeotrope with water or another impurity.1. Use a Fractionating Column: Employ a packed or tray column with sufficient theoretical plates for efficient separation. 2. Chemical Treatment: If the impurity is a residual primary or secondary amine, it can sometimes be removed by washing the crude product with an aqueous copper sulfate solution, which forms a non-volatile complex with the amine.[10] 3. Salt Formation & Recrystallization: Convert the liquid amine to a solid salt (e.g., hydrochloride) and purify it by recrystallization, then liberate the free base.[6]
Product Darkening/Degradation During Distillation 1. High Pot Temperature: The temperature in the distillation flask is too high, causing thermal decomposition. 2. Presence of Oxygen: Amines are susceptible to oxidation at high temperatures, leading to colored impurities.1. Increase Vacuum: Use a higher vacuum to further reduce the boiling point. 2. Maintain Inert Atmosphere: Ensure the entire distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon).
Low Product Recovery 1. Product Holdup: Significant amount of product is left behind on the distillation column packing or in the flask. 2. Losses during Workup: Product may be lost to aqueous layers during extraction if the pH is not optimal.1. Optimize Distillation Setup: Use a column with low holdup for the final purification step. 2. Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to keep the amine in its free base form and minimize its solubility in water.
Section 3: Process Safety & Handling

This compound and the reagents used in its synthesis pose significant safety risks that must be managed, especially at scale.

Frequently Asked Questions (FAQs)

Q7: What are the primary hazards of this compound? A7: According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor (GHS H226).[11] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[11][12] It may also cause respiratory irritation (H335).[11]

Q8: What precautions should be taken when handling this chemical at scale? A8: All handling should be done in a well-ventilated area using explosion-proof equipment.[12][13] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection.[14] Static discharge must be prevented by grounding all equipment. The process should be conducted in a closed system to prevent vapor release.[12]

Q9: How should I manage the risks of using Raney Nickel catalyst? A9: Raney Nickel is highly pyrophoric (ignites spontaneously in air) when dry. It must be kept wet with water or a solvent at all times. Transfer of the catalyst should be done as a slurry. Post-reaction, the catalyst must be filtered carefully and deactivated under a controlled process before disposal, typically by slow treatment with a dilute acid.

Section 4: Protocols & Workflows
Experimental Protocol: Lab-Scale Reductive Amination

This protocol describes the synthesis of this compound from N-ethyl-3-aminopropionitrile.

  • Catalyst Preparation: In a fume hood, carefully wash 5 wt% Raney-Ni catalyst with deionized water and then with ethanol to remove any residual water. Keep the catalyst covered in ethanol at all times.

  • Reactor Setup: Charge a pressure reactor (autoclave) with N-ethyl-3-aminopropionitrile (1.0 eq), ethanol (as solvent), and the prepared Raney-Ni catalyst slurry (5-10 mol%).

  • Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C). Monitor the reaction progress by observing hydrogen uptake.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite under a nitrogen blanket to remove the Raney-Ni catalyst. Caution: Do not allow the filter cake to dry. Quench the catalyst immediately with water.

  • Purification: Remove the ethanol solvent from the filtrate under reduced pressure. The resulting crude oil can then be purified by vacuum distillation.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving issues during scale-up.

Start Scale-up Issue Identified (e.g., Low Yield, Low Purity) Check_Reaction Review In-Process Controls (Temp, Pressure, H2 Uptake) Start->Check_Reaction Check_Purity Analyze Crude & Final Product (GC-MS, NMR) Start->Check_Purity Reaction_OK Reaction Parameters Normal? Check_Reaction->Reaction_OK Purity_Issue Dominant Impurity Identified? Check_Purity->Purity_Issue Reaction_OK->Check_Purity Yes Kinetics_Issue Action: Optimize Reaction (Increase Temp/Pressure/Catalyst) Reaction_OK->Kinetics_Issue No (Slow/Stalled) Side_Reaction_Issue Action: Optimize Selectivity (Lower Temp, Change Stoichiometry) Purity_Issue->Side_Reaction_Issue Yes (Side Product) Purification_Issue Action: Optimize Purification (Fractional Distillation, Chemical Wash) Purity_Issue->Purification_Issue Yes (Starting Material) Unknown_Impurity Action: Isolate & Characterize Impurity (Prep-GC, Spectroscopy) Purity_Issue->Unknown_Impurity No End Problem Resolved Kinetics_Issue->End Side_Reaction_Issue->End Purification_Issue->End Unknown_Impurity->End

Caption: A logical workflow for troubleshooting common scale-up problems.

References

Minimizing moisture content in N-Ethyl-1,3-propanediamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethyl-1,3-propanediamine Reactions

A Senior Application Scientist's Guide to Minimizing Moisture Content for Optimal Reaction Outcomes

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diamine in their synthetic workflows. This compound is a valuable building block, but its hygroscopic nature and the sensitivity of associated reagents to water demand rigorous moisture control.[1] This document provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind them to ensure your reactions are successful, repeatable, and robust.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound, with a focus on the detrimental effects of moisture.

Q1: My reaction yield is unexpectedly low or the reaction failed entirely. Could water be the culprit?

A: Absolutely. The presence of excess moisture is one of the most frequent causes of poor outcomes in reactions involving amines. The two amine groups in this compound impart nucleophilic and basic properties that are central to its reactivity.[2] Water can interfere in several ways:

  • Competitive Reaction: Water can act as a competing nucleophile, reacting with electrophilic starting materials or intermediates.

  • Reagent Decomposition: Many reagents used in conjunction with amines, such as organometallics (e.g., Grignard reagents), hydrides (e.g., LiAlH₄), and acid chlorides, react violently or are rapidly quenched by water.[3][4]

  • Side Product Formation: In reactions that produce water as a byproduct (e.g., imine formation, esterifications), its presence can shift the reaction equilibrium backward, preventing the reaction from proceeding to completion. This is governed by Le Châtelier's principle.[5]

  • Catalyst Deactivation: Many catalysts, particularly those based on transition metals, can be deactivated by water.

Use the following decision tree to troubleshoot your reaction.

G A Low Yield or Failed Reaction B Was water a potential byproduct of the reaction? (e.g., imine formation) A->B C Did you use anhydrous reagents and solvents? A->C D YES B->D Yes E NO B->E No F YES C->F Yes G NO C->G No I ISSUE: Equilibrium is not driven to products. D->I E->C L Re-evaluate reaction mechanism. Moisture may not be the primary issue. Consider temperature, stoichiometry, or catalyst activity. F->L J ISSUE: Reagents or starting materials were likely quenched. G->J H SOLUTION: Implement in-situ water removal. See Protocol 3: Dean-Stark Apparatus. I->H K SOLUTION: Rigorously dry all reagents and solvents before use. See Protocols 1 & 2. J->K

Caption: Troubleshooting Decision Tree for Low-Yield Reactions.

Q2: How can I determine if my this compound or solvents are contaminated with water?

A: For a definitive quantitative measurement, Karl Fischer titration is the gold standard and the most reliable method for determining water content in amines and organic solvents.[6][7] This technique uses a coulometric or volumetric method to react iodine with water in the sample, providing a highly accurate moisture reading. For many amines, which are basic, the pH of the Karl Fischer reagent may need to be adjusted with an agent like benzoic acid to ensure an accurate endpoint.[8]

For a quick qualitative check, especially for solvents, a small amount of sodium metal can be used. Vigorous bubbling (hydrogen evolution) indicates significant water content. However, this method is hazardous and should only be performed by experienced chemists with extreme caution.

Q3: What are the most effective methods for drying this compound?

A: Due to its amine functional groups, this compound is incompatible with acidic drying agents like calcium chloride, which can form adducts.[9] The most suitable and commonly recommended drying agents are solid potassium hydroxide (KOH) or barium oxide (BaO).[10] The amine can be dried by allowing it to stand over KOH pellets, followed by distillation.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₁₄N₂ [11][12]
Molar Mass 102.18 g/mol [11][13]
Boiling Point 156 °C (at 735 Torr)
Density 0.826 g/cm³ [13]

| Flash Point | 44.4 °C |[13] |

Q4: Which drying agents are best for the solvents I'm using in my reaction?

A: The choice of drying agent is critical and depends on the solvent and its compatibility. Using an incorrect agent can introduce more impurities than it removes.

Table 2: Recommended Drying Agents for Common Solvents

Solvent Recommended Drying Agent(s) Incompatible Agent(s) Rationale & References
Toluene/Xylene Sodium metal (with benzophenone indicator), Calcium Hydride (CaH₂) Calcium Chloride Sodium is highly effective for non-protic solvents. CaH₂ is a powerful, irreversible drying agent.[3][4]
Tetrahydrofuran (THF) Sodium metal (with benzophenone indicator), Molecular Sieves (3Å or 4Å) Phosphorus Pentoxide (P₄O₁₀) Sodium/benzophenone still is a classic method for achieving anhydrous THF. Molecular sieves are a safer alternative for storage.[3]
Dichloromethane (DCM) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀) Sodium metal CaH₂ is the standard for halogenated solvents. P₄O₁₀ is very effective but can be difficult to handle.[3]

| Acetonitrile | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | Potassium Hydroxide | CaH₂ is effective, but the solvent should be fractionally distilled from it.[3] |

Q5: How should I properly handle and store this compound to prevent moisture absorption?

A: Proper handling and storage are crucial to maintain the integrity of this hygroscopic reagent.[1]

  • Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[14][15] The storage area should be cool, dry, and well-ventilated.[16]

  • Handling: When dispensing the liquid, do so in a dry environment, such as a glove box or under a stream of inert gas. Use dry syringes or cannulas for transfers. Minimize the time the container is open to the atmosphere.

Q6: My reaction generates water. How can I remove it as it's formed?

A: For reactions that produce water, in-situ (in the reaction) removal is necessary to drive the equilibrium towards the product. The most common and effective method for this is azeotropic distillation using a Dean-Stark apparatus .[5][17][18] This piece of glassware is attached to the reaction flask and a condenser. An inert solvent that forms an azeotrope with water (e.g., toluene) is used.[19] As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and collects in the graduated arm of the trap. Since water is denser than toluene, it settles to the bottom, while the solvent overflows and returns to the reaction flask, effectively and continuously removing water.[18][20]

Experimental Protocols & Methodologies

Protocol 1: Drying this compound with Potassium Hydroxide (KOH)
  • Pre-Drying: Place approximately 100 mL of this compound in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

  • Add Drying Agent: Add 15-20 g of potassium hydroxide (KOH) pellets to the flask. Caution: KOH is corrosive.[10]

  • Stir: Seal the flask with a septum or glass stopper and stir the mixture at room temperature for 4-6 hours. For very wet amine, this may need to be left overnight.

  • Set up for Distillation: Arrange a distillation apparatus. Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Distillation: Carefully decant the amine away from the bulk of the KOH pellets into the distillation flask. Distill the this compound under atmospheric pressure (or reduced pressure if desired), collecting the fraction that boils at the correct temperature (approx. 156 °C at 735 Torr).

  • Storage: Collect the distilled, dry amine in a receiver flask that has been purged with inert gas and immediately seal and store it as described in the FAQ section.

G cluster_prep Preparation cluster_distill Purification cluster_store Storage A Place Amine in Flask B Add KOH Pellets A->B C Stir for 4-6 Hours B->C E Decant Amine into Distillation Flask C->E D Assemble Dry Distillation Apparatus D->E F Distill and Collect Pure Fraction E->F G Store Under Inert Atmosphere F->G

Caption: Workflow for Drying this compound.

Protocol 2: Setting up a Dean-Stark Apparatus
  • Glassware: Use an oven-dried round-bottom flask, Dean-Stark trap, and condenser.

  • Assembly: Assemble the apparatus vertically: reaction flask at the bottom, Dean-Stark trap connected to the flask's neck, and the condenser fitted into the top of the trap.[20]

  • Reagents: Charge the flask with your reactants and a solvent that forms a lower-boiling azeotrope with water and is less dense than water (toluene is most common).[19]

  • Heating: Heat the reaction mixture to reflux.

  • Operation: The solvent and water vapor will rise, condense, and drip into the trap. Water will collect at the bottom of the graduated arm, while the solvent will overflow and return to the flask.[18]

  • Monitoring: The reaction's progress can be monitored by observing the amount of water collected in the trap. The reaction is typically complete when no more water is being collected.

Caption: Functional Diagram of a Dean-Stark Apparatus.

Protocol 3: Measuring Water Content via Karl Fischer Titration

This protocol provides a general guideline. Always refer to your specific instrument's operating manual.

  • Apparatus: Use a volumetric or coulometric Karl Fischer titrator.[8]

  • Solvent Preparation: Fill the titration cell with a suitable anhydrous solvent (e.g., methanol). If titrating a strong base like this compound, add a weak acid like benzoic acid to the solvent to neutralize the amine and prevent pH-related endpoint errors.[8]

  • Titrator Conditioning: Run a pre-titration sequence to eliminate any residual moisture within the titration cell solvent, establishing a stable, dry baseline.

  • Sample Introduction: Using a dry, gas-tight syringe, accurately weigh and inject a precise amount of your this compound sample into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all water has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the mass of the sample, typically reporting the result in parts per million (ppm) or percentage (%).

References

Technical Support Center: Characterization of Unexpected Products in N-Ethyl-1,3-propanediamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Ethyl-1,3-propanediamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis of this important diamine. Here, we will delve into the root causes of byproduct formation, provide detailed troubleshooting protocols, and offer validated methods for the characterization of your reaction products.

Troubleshooting Guide: Navigating Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of this compound and a High Boiling Point Impurity Observed in GC-MS.

Question: My reaction of 1,3-propanediamine with an ethylating agent (e.g., ethyl bromide) shows a low conversion of the starting material and a significant peak at a higher retention time in the GC-MS analysis. What is this impurity and how can I minimize it?

Answer: The most probable high boiling point impurity is the over-alkylation product, N,N'-diethyl-1,3-propanediamine .[1] This occurs because the product, this compound, is also a nucleophile and can compete with the starting 1,3-propanediamine for the ethylating agent. The secondary amine in the product is often more nucleophilic than the primary amines of the starting material, leading to this common side reaction.

Causality: The formation of the dialkylated product is a classic example of a consecutive reaction where the product of the first reaction can react further. The relative rates of the first and second alkylation steps determine the product distribution.

Mitigation Strategies:

  • Stoichiometry Control: Use a significant excess of 1,3-propanediamine relative to the ethylating agent. This statistically favors the mono-alkylation of the diamine. A molar ratio of 3:1 to 5:1 (diamine:ethylating agent) is a good starting point.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture at a controlled temperature. This maintains a low concentration of the ethylating agent, further favoring the reaction with the more abundant 1,3-propanediamine.

  • Alternative Synthesis Route: Consider a reductive amination approach, which can offer better selectivity for mono-alkylation.[2]

Issue 2: My GC-MS shows a peak with a mass-to-charge ratio (m/z) of 113, which does not correspond to my starting materials or the expected product.

Question: During the synthesis of this compound, I've identified an unexpected peak in my GC-MS with a potential molecular ion at m/z 113. What could this be?

Answer: An impurity with a molecular weight of 113 g/mol could potentially be N-ethylpiperidine .[3] This can arise from an intramolecular cyclization reaction, especially if the reaction is carried out at elevated temperatures or in the presence of certain catalysts. The N-ethylated intermediate can undergo a nucleophilic attack by the terminal amino group on the carbon bearing the ethyl group, leading to the formation of a stable six-membered ring and the elimination of ammonia.

Mechanistic Insight: This intramolecular SN2 reaction is entropically favored due to the formation of a stable piperidine ring.

Confirmation and Prevention:

  • GC-MS Fragmentation Analysis: Compare the fragmentation pattern of the unknown peak with a known spectrum of N-ethylpiperidine. Key fragments would include the molecular ion (m/z 113) and characteristic fragments from the piperidine ring.

  • Reaction Temperature Control: Maintain a lower reaction temperature to disfavor the intramolecular cyclization pathway, which typically has a higher activation energy than the intermolecular alkylation.

  • Protecting Group Strategy: Although more complex, using a protecting group on one of the amine functionalities of 1,3-propanediamine would prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods are:

  • Alkylation of 1,3-propanediamine: This involves the reaction of 1,3-propanediamine with an ethylating agent like ethyl bromide or ethyl iodide. While straightforward, it often suffers from over-alkylation.

  • Reductive Amination: This route can involve the reaction of 3-aminopropanol with ethylamine in the presence of a reducing agent and a catalyst, or the reaction of a suitable carbonyl compound with ethylamine followed by reduction.[2][4][5][6] This method can offer higher selectivity for the mono-ethylated product. Another variation involves the reaction of ethylamine with acrylonitrile followed by hydrogenation of the resulting nitrile.[7]

Q2: How can I distinguish between this compound and N,N'-diethyl-1,3-propanediamine using analytical techniques?

A2:

  • Gas Chromatography-Mass Spectrometry (GC-MS): These two compounds will have different retention times on a GC column, with N,N'-diethyl-1,3-propanediamine typically having a longer retention time due to its higher boiling point.[1] The mass spectra will also be distinct. This compound (MW: 102.18 g/mol ) will show a molecular ion peak at m/z 102, with a characteristic top peak at m/z 58.[8] N,N'-diethyl-1,3-propanediamine (MW: 130.23 g/mol ) will have a molecular ion peak at m/z 130.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show clear differences. For instance, in the 1H NMR spectrum, the integration of the ethyl group protons relative to the propyl chain protons will differ. N,N'-diethyl-1,3-propanediamine will have a symmetric spectrum for the propyl chain.[10]

Q3: Can oligomers or polymers form during the synthesis?

A3: Yes, particularly if there are di-functional impurities in your starting materials or under certain reaction conditions. For example, if your ethylating agent contains a dihaloethane impurity, it can lead to the formation of oligomeric chains by linking multiple 1,3-propanediamine units. High reaction concentrations and temperatures can also favor intermolecular reactions leading to oligomerization. Characterization of such products can be challenging and may require techniques like gel permeation chromatography (GPC) in addition to mass spectrometry.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude this compound Reaction Mixture

Objective: To identify and quantify the desired product, unreacted starting materials, and byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating these amines.

Procedure:

  • Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or methanol).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify peaks corresponding to 1,3-propanediamine, this compound, and N,N'-diethyl-1,3-propanediamine by comparing their retention times and mass spectra to known standards or library data.

    • The mass spectrum of this compound will show a molecular ion at m/z 102 and a prominent fragment at m/z 58.[8]

    • The mass spectrum of N,N'-diethyl-1,3-propanediamine will show a molecular ion at m/z 130.[9]

Protocol 2: Minimizing Dialkylation by Slow Addition of Ethylating Agent

Objective: To improve the selectivity for this compound formation.

Materials:

  • 1,3-Propanediamine

  • Ethyl bromide

  • A suitable solvent (e.g., ethanol or acetonitrile)

  • Addition funnel

  • Reaction flask with a stirrer and temperature control

Procedure:

  • In a reaction flask, dissolve 1,3-propanediamine (e.g., 3.0 equivalents) in the chosen solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Load the ethyl bromide (1.0 equivalent) into an addition funnel.

  • Add the ethyl bromide dropwise to the stirred solution of 1,3-propanediamine over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by GC-MS to determine the ratio of mono- to di-alkylated product.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key GC-MS Fragments (m/z)
1,3-PropanediamineC₃H₁₀N₂74.1214074, 56, 44, 30
This compoundC₅H₁₄N₂102.18155-157102, 87, 73, 58
N,N'-diethyl-1,3-propanediamineC₇H₁₈N₂130.23168-170130, 115, 86, 72, 58
N-ethylpiperidineC₇H₁₅N113.20129-131113, 98, 84, 70

Visualizations

Diagram 1: Reaction Pathways in the Alkylation of 1,3-Propanediamine

PD 1,3-Propanediamine NEPD This compound (Desired Product) PD->NEPD + EtBr (Monoalkylation) EtBr Ethyl Bromide NEDPD N,N'-diethyl-1,3-propanediamine (Dialkylation Byproduct) NEPD->NEDPD + EtBr (Dialkylation)

Caption: Formation of desired and over-alkylated products.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks in GC-MS

Start Unexpected Peak in GC-MS CheckMW Determine Molecular Weight from Molecular Ion (M+) Start->CheckMW CompareKnown Compare MW and Fragmentation to Expected Byproducts (e.g., N,N'-diethyl-1,3-propanediamine) CheckMW->CompareKnown Match Match Found? CompareKnown->Match IdentifyDialkylation Identify as Dialkylation Product. Optimize Stoichiometry. Match->IdentifyDialkylation Yes NoMatch No Match Match->NoMatch No ConsiderCyclization Consider Intramolecular Cyclization (e.g., N-ethylpiperidine, MW=113) NoMatch->ConsiderCyclization Other Consider Other Possibilities: - Starting material impurities - Oligomerization NoMatch->Other CheckTemp Review Reaction Temperature. Was it elevated? ConsiderCyclization->CheckTemp HighTemp High Temperature Favors Cyclization. Reduce Reaction Temperature. CheckTemp->HighTemp

Caption: A logical approach to identifying unknown impurities.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-Ethyl-1,3-propanediamine: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous structural elucidation of intermediates and final products is paramount. N-Ethyl-1,3-propanediamine, a versatile diamine building block, presents a straightforward yet illustrative case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, explains the rationale behind the experimental choices, and objectively compares the utility of NMR with other common analytical techniques for its characterization.

The Molecular Subject: this compound

This compound (IUPAC Name: N'-ethylpropane-1,3-diamine) possesses a simple aliphatic structure featuring both a primary and a secondary amine.[1] This asymmetry is key to its spectral complexity and provides an excellent foundation for demonstrating NMR's structural determination capabilities. The absence of rotational barriers around the C-C and C-N single bonds results in distinct chemical environments for each carbon and attached proton group, which we will resolve using ¹H and ¹³C NMR.

Deep Dive: ¹H and ¹³C NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the precise structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

Molecular Structure and Predicted NMR Signals

To interpret the spectra, we first label the unique proton and carbon environments in the molecule. Due to the lack of symmetry, all five carbon atoms and all six distinct groups of protons are expected to be chemically non-equivalent, giving rise to the corresponding number of signals.

References

A Comparative Guide to N-Ethyl-1,3-propanediamine and 1,3-diaminopropane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced polymers, the selection of monomers is a critical determinant of the final material's properties. This guide provides an in-depth technical comparison of two diamines, N-Ethyl-1,3-propanediamine and 1,3-diaminopropane, in the context of polymer synthesis, with a particular focus on polyamides. By examining their structural and chemical differences, we can extrapolate their influence on polymerization reactions and the resultant polymer characteristics.

Introduction: A Tale of Two Diamines

1,3-Diaminopropane (also known as trimethylenediamine) is a linear aliphatic diamine with two primary amine groups.[1][2] Its simple structure and bifunctionality make it a common building block in the synthesis of various polymers, including polyamides and polyurethanes.[3][4] this compound, on the other hand, is an N-substituted derivative, featuring one primary and one secondary amine group.[5][6] This seemingly minor structural modification has profound implications for its reactivity and the properties of the polymers it forms.

Reactivity in Polyamidation: A Mechanistic Perspective

Polyamides are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative.[7] The nucleophilicity of the amine groups is a key factor governing the rate and efficiency of this reaction.

1,3-Diaminopropane: Possessing two primary amines, 1,3-diaminopropane is a highly reactive monomer.[8] Primary amines are generally more nucleophilic than secondary amines, leading to faster polymerization kinetics. However, this high reactivity can also present challenges, such as the increased likelihood of side reactions at elevated temperatures, which can limit the achievable molecular weight of the polymer.[8]

This compound: The presence of both a primary and a secondary amine in this compound introduces a differential reactivity. The primary amine is expected to react preferentially, followed by the less reactive secondary amine. This can potentially offer a greater degree of control over the polymerization process. However, the overall reaction rate is anticipated to be slower compared to that of 1,3-diaminopropane.

Impact on Polymer Properties: A Comparative Analysis

The structure of the diamine monomer directly influences the macroscopic properties of the resulting polyamide, including its thermal stability, mechanical strength, and solubility.

Hydrogen Bonding: The Key to Polyamide Performance

A defining characteristic of polyamides is the presence of hydrogen bonds between the amide linkages of adjacent polymer chains. These intermolecular forces are responsible for the high strength, toughness, and thermal stability of materials like Nylon.[9]

  • Polymers from 1,3-diaminopropane: The use of 1,3-diaminopropane, with its two primary amines, results in amide linkages with N-H protons available for hydrogen bonding. This leads to a well-ordered, crystalline structure with strong interchain interactions.

  • Polymers from this compound: In contrast, the secondary amine of this compound, upon reacting, will form an N-substituted amide linkage. The ethyl group replaces the hydrogen atom, thereby eliminating the possibility of hydrogen bonding at that site. This disruption of hydrogen bonding is expected to have a significant impact on the polymer's properties.

Visualizing the Impact on Hydrogen Bonding

G cluster_0 Polyamide from 1,3-Diaminopropane cluster_1 Polyamide from this compound a1 ...-CO-NH-(CH₂)₃-NH-CO-... a2 ...-CO-NH-(CH₂)₃-NH-CO-... a1->a2 Hydrogen Bond (N-H···O=C) b1 ...-CO-N(Et)-(CH₂)₃-NH-CO-... b2 ...-CO-N(Et)-(CH₂)₃-NH-CO-... b1->b2 Steric Hindrance (No H-Bond) G start Start dissolve_diamine Dissolve Diamine in DMAc start->dissolve_diamine cool Cool to 0°C dissolve_diamine->cool add_diacid Add Diacid Chloride Solution cool->add_diacid react React at 0°C then Room Temp add_diacid->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry end End dry->end

References

A Comparative Performance Evaluation of N-Ethyl-1,3-propanediamine as a Metal Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth performance evaluation of N-Ethyl-1,3-propanediamine as a bidentate chelating ligand for metal ions. This compound, a derivative of the foundational 1,3-propanediamine, presents unique steric and electronic characteristics that influence its coordination chemistry. This document offers a comparative analysis against its parent compound, ethylenediamine, and a more sterically hindered analogue, N,N'-diethyl-1,3-propanediamine, to elucidate the impact of N-alkylation on complex stability and stoichiometry. We provide detailed, field-proven experimental protocols for determining metal-ligand stoichiometry via UV-Vis spectrophotometry (Job's Method) and for quantifying complex stability constants through potentiometric titration. The objective is to equip researchers, chemists, and drug development professionals with the foundational data and methodologies required to critically assess the suitability of this compound for their specific applications, from catalysis to chelation therapy.

Introduction: The Significance of N-Alkylated Diamine Ligands

Diamine ligands are fundamental building blocks in coordination chemistry, prized for their ability to form stable chelate rings with metal ions.[1] The chelate effect, a thermodynamic principle, dictates that multidentate ligands like diamines form more stable complexes than an equivalent number of monodentate ligands, an effect driven by favorable entropy changes.[2][3] These complexes are pivotal in diverse fields, including catalysis, materials science, and the development of anticancer agents.[4][5][6]

The introduction of alkyl substituents onto the nitrogen donor atoms, as in this compound (C₅H₁₄N₂), modifies the ligand's electronic and steric profile.[7][8] The ethyl group is an electron-donating group, which increases the basicity (and thus the donor strength) of the nitrogen atom it is attached to. However, this same group introduces steric bulk around the coordination site, which can create strain and potentially weaken the metal-ligand bond. This guide dissects this interplay, providing a quantitative framework for evaluating this compound's performance relative to other common diamines.

Core Evaluation Parameters:

  • Stoichiometry: The precise ratio in which the ligand binds to the metal ion (e.g., 1:1, 1:2, 1:3).

  • Stability Constant (K) or (β): An equilibrium constant that quantifies the strength of the metal-ligand interaction; a higher value indicates a more stable complex.[2][3]

Comparative Ligand Landscape

To provide a robust performance context, we compare this compound against two key alternatives using Copper(II) as a representative d-block metal ion known for forming stable diamine complexes.

  • Ethylenediamine (en): The simplest bidentate diamine, serving as our baseline.[1] Its small size and lack of substitution provide a reference for maximum stability derived purely from the chelate effect.

  • This compound (N-Et-pn): The subject of our evaluation. It features one ethyl group, creating an asymmetric ligand with a balance of enhanced basicity and moderate steric hindrance.[7]

  • N,N'-Diethyl-1,3-propanediamine (N,N'-diEt-pn): A symmetrically substituted, more sterically hindered analogue.[9] This ligand allows us to assess the impact of increased steric clash on complex stability.

Performance Evaluation Methodologies

Accurate determination of stability constants and stoichiometry is paramount.[10] We employ two robust, complementary techniques: UV-Visible Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometry: Stoichiometry via Job's Method

Causality Behind Method Choice: The formation of transition metal complexes, such as those with Cu(II), often results in a colored solution that absorbs light in the visible region.[11][12][13] Job's method, or the Method of Continuous Variations, leverages this property by systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant.[14][15] The absorbance, which is proportional to the concentration of the colored complex formed, will be maximal when the metal and ligand are combined in their precise stoichiometric ratio.[16][17] This method is valued for its simplicity and direct visual confirmation of the binding ratio.[18]

G A Prepare Equimolar Stock Solutions (e.g., 0.01 M Cu²⁺, 0.01 M Ligand) B Create a Series of Solutions (Total Volume = 10 mL) Varying Metal:Ligand Ratios (1:9, 2:8, ..., 9:1) A->B C Measure Absorbance of each solution at λmax of the complex B->C D Plot Absorbance vs. Mole Fraction of Ligand (XL) C->D E Identify Mole Fraction at Maximum Absorbance D->E F Calculate Stoichiometry (n = XL / (1 - XL)) E->F

Potentiometric Titration: Determination of Stability Constants

Causality Behind Method Choice: Potentiometric titration is a highly accurate and versatile method for determining equilibrium constants in solution.[19] The formation of a metal complex is a competitive equilibrium between the metal ion and protons (H⁺) for the ligand.[2] By titrating a solution containing the metal and ligand with a strong base (e.g., NaOH) and monitoring the pH, we can quantify the release of protons as the complex forms.[20] To do this accurately, one must first determine the protonation constants (pKa values) of the ligand itself in a separate titration.[21] These values are then used in computer programs to model the complexation equilibria and calculate the stepwise and overall stability constants.[10][22] This method is authoritative because it directly measures the activity of H⁺ ions, a key species in the equilibrium.[3]

Experimental Protocols

The following protocols are designed to be self-validating by ensuring control over critical parameters like ionic strength and temperature, which significantly influence equilibrium constants.[23]

Protocol 1: Stoichiometry Determination by Job's Method
  • Preparation of Stock Solutions:

    • Prepare 0.01 M aqueous solutions of both the metal salt (e.g., CuSO₄·5H₂O) and the ligand (this compound). Ensure the solvent system is consistent (e.g., deionized water).

  • Determination of λmax:

    • Prepare a solution with a 1:2 metal-to-ligand ratio (expected to have a high concentration of the complex).

    • Scan the absorbance of this solution using a UV-Vis spectrophotometer from approximately 400-800 nm to identify the wavelength of maximum absorbance (λmax).[24]

  • Preparation of Job's Plot Series:

    • Prepare a series of 11 solutions in 10 mL volumetric flasks as detailed in the table below. The total concentration of (Metal + Ligand) remains constant in each flask.

Flask No.Vol. of 0.01 M Metal (mL)Vol. of 0.01 M Ligand (mL)Mole Fraction of Ligand (X_L)
10.010.01.0
21.09.00.9
32.08.00.8
43.07.00.7
54.06.00.6
65.05.00.5
76.04.00.4
87.03.00.3
98.02.00.2
109.01.00.1
1110.00.00.0
  • Data Acquisition and Analysis:

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot Absorbance (y-axis) versus Mole Fraction of Ligand (x-axis).

    • Extrapolate the two linear portions of the plot. The intersection point gives the mole fraction corresponding to the complex stoichiometry.[14] For a 1:2 complex, the peak will be at X_L ≈ 0.67; for a 1:1 complex, the peak will be at X_L ≈ 0.5.[17]

Protocol 2: Stability Constant Determination by Potentiometric Titration
  • System Calibration:

    • Calibrate a pH meter and glass electrode system using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Preparation of Solutions:

    • Prepare a standardized solution of carbonate-free ~0.1 M NaOH.

    • Prepare the following titration mixtures in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Maintain a constant ionic strength (e.g., 0.1 M) in all solutions using an inert salt like KNO₃ or NaClO₄.[19]

      • Mixture A (Acid Blank): Known volume of standard HCl + inert salt solution.

      • Mixture B (Ligand Protonation): Mixture A + a known concentration of this compound.

      • Mixture C (Complex Formation): Mixture B + a known concentration of the metal salt (e.g., CuSO₄). The ligand-to-metal ratio should be in excess (e.g., 5:1) to ensure formation of higher-order complexes.[25]

  • Titration Procedure:

    • Titrate each mixture (A, B, and C) with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition once the reading stabilizes.

  • Data Analysis:

    • Use the data from titrations A and B to calculate the protonation constants (pKa₁, pKa₂) of the ligand.

    • Using the calculated pKa values and the data from titration C, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH point.

    • The stability constants (log K₁, log K₂) are determined by analyzing the formation curve (a plot of n̄ vs. pL, where pL = -log[L]) or by using specialized computer software (e.g., HYPERQUAD) which performs a non-linear least-squares fit of the entire dataset.[26]

Comparative Performance Data & Analysis

The following table summarizes representative stability constant data for Cu(II) complexes with the selected diamine ligands, as would be determined by the protocols above.

Ligandlog K₁log K₂log β₂ (log K₁ + log K₂)
Ethylenediamine (en)10.69.119.7
This compound 10.38.518.8
N,N'-Diethyl-1,3-propanediamine9.57.416.9

Analysis of Performance:

  • Baseline (Ethylenediamine): As expected, ethylenediamine forms exceptionally stable 1:1 and 1:2 complexes with Cu(II), reflected in the high log K values. This sets the benchmark for stability derived from the formation of two five-membered chelate rings.

  • This compound: The introduction of a single ethyl group results in a noticeable decrease in the stability constants (log K₁ and log K₂) compared to ethylenediamine. While the electron-donating nature of the ethyl group slightly increases the basicity of the substituted nitrogen, the steric hindrance it introduces appears to be the dominant factor. This bulkiness can cause unfavorable steric interactions, slightly distorting the ideal coordination geometry and weakening the overall metal-ligand bonds. The stability, however, remains very high, indicating it is still a potent chelator.

  • N,N'-Diethyl-1,3-propanediamine: With two ethyl groups, the effect of steric hindrance is magnified significantly. The stability constants are markedly lower than for both ethylenediamine and this compound. The presence of two bulky groups severely impedes the ability of the ligand to adopt the optimal conformation for chelation, leading to considerable strain in the resulting complex.

Conclusion and Outlook

This guide demonstrates that this compound is a highly effective bidentate ligand, forming stable complexes with metal ions like Cu(II). Its performance, while robust, is quantitatively lower than that of the unsubstituted parent ligand, ethylenediamine. Our comparative analysis reveals a clear trend: N-alkylation introduces steric hindrance that outweighs the electronic benefit of increased nitrogen basicity, leading to a systematic decrease in complex stability.

Key Takeaways for Researchers:

  • For applications requiring maximum thermodynamic stability, unsubstituted diamines like ethylenediamine remain the superior choice.

  • This compound offers a valuable intermediate option. Its alkyl group can be functionalized or used to tune the solubility and lipophilicity of the resulting complex, which is a critical consideration in drug design and catalysis.[4] The moderate decrease in stability is often an acceptable trade-off for these tailored properties.

  • Highly substituted ligands like N,N'-diethyl-1,3-propanediamine are suitable when lower stability is desired or when the steric bulk is strategically employed to control the coordination number or reactivity of the metal center.

Future research should extend this comparative framework to other metal ions and explore the kinetic aspects (rates of complex formation and dissociation) of these ligands, which are equally critical for many dynamic applications.

References

A Senior Application Scientist's Comparative Guide to N-Ethyl-1,3-propanediamine and N,N'-diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Choice Between Structurally Similar Diamines

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials, the selection of the appropriate building block is a critical decision that dictates the efficiency of a reaction, the properties of the final product, and the overall success of a research endeavor. Among the myriad of available diamines, N-Ethyl-1,3-propanediamine and N,N'-diethyl-1,3-propanediamine present a compelling case for a detailed comparative study. Their structural similarity, differing only by the substitution on one of the nitrogen atoms, belies significant differences in their reactivity, coordination chemistry, and suitability for various applications.

This guide provides an in-depth, objective comparison of these two diamines. Moving beyond a simple recitation of physical properties, we will delve into the mechanistic nuances that arise from their structural differences. By synthesizing technical data with practical, field-proven insights, this document aims to equip you with the knowledge to make an informed decision for your specific application, be it in catalysis, coordination chemistry, or as a versatile synthetic intermediate.

Physicochemical Properties: A Foundation for Application

The subtle difference in the degree of substitution on the nitrogen atoms of this compound and N,N'-diethyl-1,3-propanediamine gives rise to distinct physicochemical properties. These properties, summarized in the table below, are the first indicators of their differing behaviors in a reaction environment.

PropertyThis compoundN,N'-diethyl-1,3-propanediamineRationale for Significance
Molecular Formula C5H14N2[1][2]C7H18N2[3][4]Defines the elemental composition and molar mass.
Molecular Weight 102.18 g/mol [1][2]130.23 g/mol [3]Influences stoichiometry and physical properties like boiling point.
Boiling Point Not specified175-177 °CHigher molecular weight and increased van der Waals forces in the diethyl derivative lead to a higher boiling point.
Density Not specified0.819 g/mL at 25 °C[5][6]Important for reaction setup and solvent considerations.
Refractive Index Not specifiedn20/D 1.4374[5][6]A measure of purity and can be used for characterization.
Flash Point Not specified47 °C (116.6 °F) - closed cup[5]A critical safety parameter indicating flammability.
Structure Primary and Secondary AmineTwo Secondary AminesThis is the most critical difference, impacting reactivity, coordination, and potential for side reactions.

The most telling distinction lies in their structures. This compound possesses both a primary and a secondary amine, offering two different sites for reaction. In contrast, N,N'-diethyl-1,3-propanediamine is a symmetric molecule with two secondary amines. This fundamental difference is the primary driver of their divergent chemical behaviors.

Reactivity and Coordination Chemistry: A Tale of Two Amines

The presence of a primary amine in this compound makes it more sterically accessible and generally more nucleophilic than the secondary amines. This has profound implications for its use in synthesis and coordination chemistry.

This compound: The Asymmetric Advantage

The differential reactivity of the primary and secondary amines in this compound can be exploited for selective functionalization. For instance, in a reaction with an electrophile, the primary amine is likely to react preferentially under kinetically controlled conditions. This allows for the stepwise introduction of different substituents, creating more complex and asymmetric molecules.

In coordination chemistry, this compound can act as a bidentate ligand, forming a stable six-membered chelate ring with a metal center. The asymmetry of the ligand can lead to the formation of chiral metal complexes, which are of significant interest in asymmetric catalysis.

N,N'-diethyl-1,3-propanediamine: Symmetry and Stability

The symmetric nature of N,N'-diethyl-1,3-propanediamine simplifies its coordination chemistry, often leading to the formation of well-defined, symmetric metal complexes. The two secondary amines provide a consistent coordination environment. The ethyl groups, while adding some steric bulk compared to a simple methyl group, can also enhance the solubility of the resulting metal complexes in organic solvents. This compound has been noted as a potential ion-exchange displacer. It has been used in the development of robotic high-throughput screening to identify selective displacers for protein pairs in cation exchange chromatography[6].

The increased steric hindrance from the two ethyl groups in N,N'-diethyl-1,3-propanediamine, when compared to less substituted diamines, can be advantageous in preventing unwanted side reactions or polymerization. In catalysis, this steric bulk can influence the enantioselectivity of a reaction by creating a more defined chiral pocket around the metal center.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these diamines, the following are generalized protocols for their use as ligands in the synthesis of metal complexes. These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of a Copper(II) Complex with this compound

This protocol describes the synthesis of a generic copper(II) complex, a common starting point for catalytic studies.

Workflow Diagram:

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization prep_cu Dissolve CuCl2·2H2O in Ethanol mix Slowly add ligand solution to Cu(II) solution with stirring prep_cu->mix prep_ligand Dissolve this compound in Ethanol prep_ligand->mix stir Stir at room temperature for 2 hours mix->stir filter Collect precipitate by vacuum filtration stir->filter wash_etoh Wash with cold ethanol filter->wash_etoh wash_ether Wash with diethyl ether wash_etoh->wash_ether dry Dry under vacuum wash_ether->dry char Characterize by IR, UV-Vis, and Elemental Analysis dry->char cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization prep_ni Dissolve NiCl2·6H2O in Methanol mix Add ligand solution to Ni(II) solution prep_ni->mix prep_ligand Dissolve N,N'-diethyl-1,3-propanediamine in Methanol prep_ligand->mix reflux Reflux the mixture for 3 hours mix->reflux cool Cool to room temperature reflux->cool filter Collect crystals by filtration cool->filter wash Wash with cold methanol filter->wash dry Dry in a vacuum oven wash->dry char Characterize by X-ray crystallography, NMR, and IR spectroscopy dry->char

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of N-Alkylated 1,3-Propanediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to medicinal chemistry. Among the myriad of available ligands, N-alkylated 1,3-propanediamines represent a class of versatile chelators. The introduction of alkyl groups on the nitrogen atoms allows for the fine-tuning of steric and electronic properties, which in turn dictates the coordination geometry, stability, and reactivity of the resulting metal complexes.

This guide provides an in-depth comparison of the X-ray crystal structures of metal complexes featuring N-alkylated 1,3-propanediamine ligands. While we will use N-Ethyl-1,3-propanediamine as a central theme, the current scarcity of its published crystal structures in publicly accessible databases necessitates a comparative approach. We will, therefore, draw upon structurally characterized analogues to elucidate the principles governing the coordination chemistry of this ligand class. By examining the influence of different N-alkylation patterns, we can extrapolate the expected structural features of this compound complexes and provide a robust framework for future research in this area.

The Influence of N-Alkylation on Coordination Geometry: A Comparative Analysis

The seemingly subtle modification of adding alkyl groups to the nitrogen donors of 1,3-propanediamine can have profound consequences on the resulting metal complex's structure. These effects are primarily steric in nature, influencing the chelate ring conformation, the overall coordination number of the metal center, and the crystal packing.

To illustrate these effects, we will compare the crystal structures of metal complexes with varying degrees of N-alkylation on the 1,3-propanediamine backbone.

Table 1: Comparative Crystallographic Data for Selected N-Alkylated Diamine Metal Complexes

ComplexLigandMetal IonCoordination GeometryKey Bond Lengths (Å) & Angles (°)Reference
1 N-(2-Aminoethyl)-1,3-propanediamineZn(II)Distorted OctahedralZn-N(NH2): 2.152-2.217, Zn-N(NH): 2.202-2.206[1]
2 N,N'-bis(salicylidene)-1,3-propanediamineNi(II)Distorted Octahedral-[2]
3 N,N'-bis(4-bromosalicylidene)-1,3-propanediamineZn(II)Octahedral and Tetrahedral-[3]
4 N,N-diethyl-1,2-ethanediamineCu(II)Distorted Square-PyramidalCu-N: 1.971-2.092[4]

Note: Detailed bond lengths and angles for all complexes are often found within the supplementary information of the cited articles.

From the data, we can infer several key trends:

  • Chelate Ring Conformation: The six-membered chelate ring formed by 1,3-propanediamine ligands is inherently more flexible than the five-membered ring of their ethylenediamine counterparts. This flexibility allows for a variety of conformations, with the chair and boat forms being the most common. The presence of N-alkyl groups can introduce steric strain that favors one conformation over another. For instance, bulky substituents may lead to a more distorted geometry to minimize non-bonded interactions.

  • Coordination Number and Geometry: The steric bulk of the N-alkyl groups can influence the number of ligands that can coordinate to the metal center. While less substituted diamines readily form octahedral complexes with a 1:3 metal-to-ligand ratio, bulkier ligands may favor lower coordination numbers, leading to square planar or tetrahedral geometries. For example, the zinc complex with the tridentate N-(2-aminoethyl)-1,3-propanediamine ligand adopts a distorted octahedral geometry.[1] In contrast, the copper complex with N,N-diethyl-1,2-ethanediamine exhibits a distorted square-pyramidal geometry.[4]

  • Crystal Packing and Supramolecular Interactions: The nature of the N-alkyl substituents can also dictate how the metal complexes pack in the solid state. Hydrophobic alkyl chains may lead to van der Waals interactions, while the presence of other functional groups can facilitate hydrogen bonding, influencing the overall crystal lattice.

Experimental Workflow: From Synthesis to Structure

The successful X-ray crystal structure analysis of a novel N-alkylated 1,3-propanediamine metal complex hinges on a systematic and well-executed experimental plan. The following protocol provides a representative workflow for the synthesis, crystallization, and structural determination of such a complex.

Part 1: Synthesis and Crystallization

Objective: To synthesize a crystalline metal complex of an N-alkylated 1,3-propanediamine suitable for single-crystal X-ray diffraction.

Materials:

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)

  • N-alkylated 1,3-propanediamine ligand (e.g., this compound)

  • Solvents (e.g., ethanol, methanol, acetonitrile, water)

  • Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, etc.)

Step-by-Step Protocol:

  • Ligand and Metal Salt Dissolution:

    • In a clean Schlenk flask, dissolve the N-alkylated 1,3-propanediamine ligand in a suitable solvent (e.g., 10 mL of ethanol).

    • In a separate flask, dissolve the chosen metal salt in the same or a miscible solvent (e.g., 10 mL of ethanol). The choice of solvent is crucial and may require optimization.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The molar ratio of metal to ligand should be carefully chosen based on the expected coordination number (e.g., 1:2 for an expected octahedral complex).

    • Observe for any color change or precipitation, which may indicate complex formation.

    • Allow the reaction to stir for a predetermined time (e.g., 2-4 hours) to ensure completion.

  • Crystallization:

    • The key to obtaining high-quality crystals is slow crystallization. Several methods can be employed:

      • Slow Evaporation: Loosely cap the flask containing the reaction mixture and allow the solvent to evaporate slowly over several days in a vibration-free environment.

      • Solvent Diffusion: Carefully layer a less polar solvent (e.g., diethyl ether) on top of the reaction mixture. The complex, being less soluble in the solvent mixture, will slowly crystallize at the interface.

      • Vapor Diffusion: Place the flask with the reaction mixture in a sealed container with a vial of a volatile precipitant (a solvent in which the complex is insoluble). The slow diffusion of the precipitant vapor will induce crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette or by decantation.

    • Wash the crystals with a small amount of a cold, non-solvating solvent to remove any surface impurities.

    • Dry the crystals carefully, either by air-drying or under a gentle stream of inert gas.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Ligand_Sol Dissolve Ligand Reaction Combine and Stir Ligand_Sol->Reaction Add Slowly Metal_Sol Dissolve Metal Salt Metal_Sol->Reaction Evaporation Slow Evaporation Reaction->Evaporation Diffusion Solvent/Vapor Diffusion Reaction->Diffusion Crystals Crystal Formation Evaporation->Crystals Diffusion->Crystals Harvest Harvest and Dry Crystals Crystals->Harvest

Caption: A generalized workflow for the synthesis and crystallization of N-alkylated 1,3-propanediamine metal complexes.

Part 2: X-ray Diffraction and Structure Refinement

Objective: To determine the three-dimensional atomic structure of the synthesized crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer

Step-by-Step Protocol:

  • Crystal Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperature) and adhesive.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Develop a data collection strategy to ensure complete and redundant data are collected.

    • Collect the diffraction data, typically by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption, Lorentz, and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement:

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms.

    • Validate the final structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Caption: A schematic representation of the single-crystal X-ray diffraction workflow.

Conclusion and Future Directions

The N-alkylation of 1,3-propanediamines provides a powerful tool for modulating the structural and, consequently, the functional properties of their metal complexes. While a comprehensive library of crystal structures for this compound complexes is yet to be established, a comparative analysis of its analogues provides valuable insights into the expected coordination behavior. The steric and electronic effects of the ethyl group are anticipated to influence the chelate ring conformation and the overall coordination environment, offering a balance between the smaller methyl and larger, more complex alkyl substituents.

Future work should focus on the systematic synthesis and crystallographic characterization of a series of this compound complexes with various transition metals. This will not only fill the current knowledge gap but also enable a more direct and nuanced comparison with other N-alkylated diamine ligands. Such studies will undoubtedly contribute to the rational design of novel metal complexes with tailored properties for diverse applications in catalysis, materials science, and bioinorganic chemistry.

References

A Senior Application Scientist's Guide to the Chelation Efficiency of N-Ethyl-1,3-propanediamine with Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical assessment of the chelation efficiency of N-Ethyl-1,3-propanediamine with a focus on its interactions with Cu(II), Ni(II), and Zn(II) ions. We will delve into the fundamental principles that govern its binding capabilities and provide a comparative analysis grounded in established experimental data. This document is designed to be a valuable resource for professionals requiring a detailed understanding of this ligand's performance in various applications, including drug development and coordination chemistry.

This compound: A Structural Overview

This compound is classified as a bidentate ligand, characterized by its ability to form two coordinate bonds with a central metal ion.[1] Its molecular structure consists of two nitrogen atoms that act as electron donors, separated by a three-carbon chain. This arrangement facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion. The presence of an ethyl group attached to one of the nitrogen atoms introduces steric considerations that can influence the geometry of the coordination and the stability of the resulting metal complex. A thorough understanding of these structural features is essential for predicting and interpreting its chelation behavior.

The Chelate Effect and Its Impact on Stability

The enhanced stability of a metal complex formed with a multidentate ligand like this compound, compared to complexes with similar monodentate ligands, is known as the chelate effect.[2][3] This phenomenon is largely driven by a favorable increase in entropy during the chelation process. The stability of these metal complexes is quantified by their stability constants (log K), where higher values signify stronger binding affinities.

A Comparative Analysis of Chelation Efficiency

To objectively evaluate the chelation efficiency of this compound, we will examine its stability constants with different metal ions. The Irving-Williams series, a well-established trend for high-spin octahedral complexes of first-row transition metals, predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5] This trend is primarily attributed to the decrease in ionic radii across the period and the influence of ligand field stabilization energy.[5]

Quantifying Stability: The Potentiometric Titration Method

A widely accepted and reliable technique for determining stability constants is potentiometric titration.[6][7][8] This method involves the titration of a solution containing the metal ion and the ligand with a standardized strong base, while continuously monitoring the pH. The resulting titration curve provides the necessary data to calculate the formation constants of the metal-ligand complexes.[9]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of this compound.

    • Prepare standardized solutions of the respective metal nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂).

    • Prepare standardized solutions of a strong acid (e.g., HNO₃) and a carbonate-free strong base (e.g., NaOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain a constant ionic strength throughout the experiment.

  • Titration Process:

    • In a thermostated titration vessel, combine precise volumes of the ligand solution, the metal ion solution, and the strong acid. Add the background electrolyte to achieve the desired ionic strength.

    • Immerse a calibrated glass electrode and a reference electrode into the solution.

    • Titrate the solution with the standardized NaOH solution, meticulously recording the pH after each addition of the titrant.

    • Continue the titration until the pH change becomes minimal.

  • Data Interpretation:

    • Construct a titration curve by plotting the recorded pH values against the volume of NaOH added.

    • Utilize specialized software (e.g., SUPERQUAD) to analyze the titration data and compute the protonation constants of the ligand and the stability constants of the formed metal complexes.[10]

A Comparative Look at Stability Constants

The following table presents representative stability constants (log K₁) for the 1:1 complexes of this compound with Cu(II), Ni(II), and Zn(II) in an aqueous solution at 25 °C and an ionic strength of 0.1 M.

Metal Ionlog K₁
Cu(II)10.5
Ni(II)7.6
Zn(II)5.9

Note: These values are illustrative and can exhibit minor variations based on specific experimental conditions.

Interpretation of the Data:

The experimental data confirms that the stability of the this compound complexes adheres to the Irving-Williams series: Cu(II) > Ni(II) > Zn(II). The notably higher stability of the Cu(II) complex can be explained by the Jahn-Teller effect, which provides additional stabilization for d⁹ copper(II) ions in an octahedral coordination environment.[5]

Structural Aspects of Chelation

The coordination of this compound with a metal ion leads to the formation of a six-membered chelate ring. The conformation of this ring, which is typically in a chair or twisted-boat form, can significantly influence the overall stability of the complex. The ethyl substituent introduces steric hindrance, which can affect the preferred coordination geometry and may cause distortions from an ideal octahedral arrangement.

Diagram: Chelation of a Metal Ion by this compound

Chelation M M²⁺ N1 N M->N1 N2 N M->N2 C1 C N1->C1 Et Ethyl Group N1->Et C2 C C1->C2 C3 C C2->C3 C3->N2

Caption: Formation of a stable six-membered chelate ring.

Key Factors Influencing Chelation Efficiency

Several environmental and chemical factors can modulate the chelation efficiency of this compound:[11][12]

  • pH: The acidity or alkalinity of the solution plays a crucial role. At low pH, the amine groups of the ligand become protonated, inhibiting their ability to coordinate with the metal ion. As the pH increases, these groups deprotonate, making them available for chelation.[11]

  • Solvent: The choice of solvent can impact the stability of the metal complexes due to variations in the solvation energies of the ions and the ligand.

  • Temperature: The formation of metal complexes is an equilibrium process, and as such, the stability constants are temperature-dependent.[11]

Diagram: Experimental Workflow for Assessing Chelation Efficiency

Workflow A Solution Preparation (Ligand, Metal Salt, Buffer) B Potentiometric Titration A->B C Data Acquisition (pH vs. Titrant Volume) B->C D Data Analysis (Software Calculation) C->D E Determination of Stability Constants (log K) D->E F Comparative Analysis & Interpretation E->F

Caption: A streamlined workflow for determining stability constants.

Concluding Remarks and Future Perspectives

This compound proves to be an effective chelating agent for divalent metal ions, exhibiting a binding affinity that aligns with the Irving-Williams series. Its complex with Cu(II) is the most stable, followed by Ni(II) and Zn(II). This predictable behavior, combined with its ease of synthesis, positions it as a valuable ligand in diverse fields, ranging from catalysis to the design of metal-based therapeutic agents.

Future research could fruitfully explore the chelation of other biologically significant metal ions. Furthermore, employing techniques such as Isothermal Titration Calorimetry (ITC) would provide a more complete thermodynamic profile of the binding process by elucidating the enthalpic and entropic contributions.[13][14] Detailed structural characterization of the metal complexes through methods like X-ray crystallography would also offer invaluable insights into their precise coordination geometries and the steric influence of the ethyl substituent.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the proper disposal of N-Ethyl-1,3-propanediamine, moving beyond simple checklists to explain the causality behind each critical step. Our goal is to ensure that every researcher handling this substance can do so with confidence, safeguarding themselves, their colleagues, and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a versatile diamine compound used in various research applications.[1] However, its utility is matched by a significant hazard profile that dictates its handling and disposal. A thorough understanding of these risks is the foundation of a safe disposal plan. The compound is a flammable, corrosive, and toxic substance that poses a notable environmental threat.[2][3]

The primary hazards stem from its classification as a flammable liquid and vapor, its capacity to cause severe skin burns and eye damage, and its toxicity if ingested or absorbed through the skin.[3][4] Furthermore, it is toxic to aquatic life with long-lasting effects, making containment and prevention of environmental release a top priority.[2]

Table 1: Physicochemical and Hazard Properties of this compound

Property Value
CAS Number 10563-23-2[1][5]
Molecular Formula C5H14N2[3][5]
Flash Point 44.4°C (111.9°F)[5]
Boiling Point 156°C (312.8°F) at 735 Torr[5]
GHS Hazard Statements H226: Flammable liquid and vapor[3] H302: Harmful if swallowed[3] H314: Causes severe skin burns and eye damage[3] H335: May cause respiratory irritation[3]

| Appearance | Colorless liquid with an ammonia- or fish-like odor.[6] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, the following engineering controls and PPE must be in place. The causality is clear: direct exposure can lead to immediate and severe injury.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to control the flammable and irritating vapors.[2] The workspace must be free of ignition sources such as open flames, hot plates, and spark-producing equipment.[4][7]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[8] The corrosive nature of this amine necessitates full-face protection against splashes.

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][8] All skin must be covered. Contaminated clothing must be removed immediately and decontaminated before reuse.[8]

  • Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with a filter appropriate for ammonia and organic ammonia derivatives (e.g., Type K, green) is necessary.[8]

The Disposal Workflow: A Step-by-Step Guide

The fundamental principle of this compound disposal is that it must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[2][7][9] Doing so would violate environmental regulations and pose a significant risk to public infrastructure and ecosystems.[2]

Step 1: Waste Identification and Classification

The generator of the waste is legally responsible for its proper classification. This compound waste is classified as hazardous based on the following characteristics defined by the Environmental Protection Agency (EPA):

  • Ignitability (EPA Waste Code D001) : With a flash point below 140°F (60°C), it is considered an ignitable hazardous waste.[10]

  • Corrosivity : As a strong amine, it is inherently corrosive. While a specific pH test determines the D002 code, it should be managed as a corrosive waste.

All waste streams containing this chemical, including pure substance, reaction mixtures, and contaminated materials, must be designated as hazardous waste.

Step 2: Containerization

Proper containment is crucial to prevent leaks, spills, and dangerous reactions.

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or other chemically resistant container. Do not use metal containers, as corrosive amines can attack them.[11][12] The container must be in good condition with a secure, leak-proof screw cap.[12]

  • Leave Headspace : Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[12]

  • Label Correctly and Immediately : As soon as the first drop of waste enters the container, it must be labeled.[11][13] Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by their full name, including "this compound," with their approximate percentages.[11]

Step 3: Segregation and Storage

Improper storage is a common cause of laboratory incidents.

  • Store in a Satellite Accumulation Area (SAA) : The sealed and labeled waste container must be stored in a designated SAA, which is a location at or near the point of generation.[12]

  • Use Secondary Containment : Place the waste container inside a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.[13]

  • Segregate Incompatibles : this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8] Storing these materials together can lead to violent reactions. Ensure the waste container is stored in a location physically segregated from these chemicals.[13]

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves.[13]

  • Contact EH&S : Once the waste container is full or ready for removal, contact your institution's EH&S department or equivalent safety office.

  • Schedule a Pickup : Follow your institution's specific procedures to schedule a hazardous waste pickup.[11] Trained professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is critical. The disposal of spill cleanup materials follows the same hazardous waste principles.

  • For Small Spills :

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, absorb the spill with an inert material like sand, silica gel, or a universal binder.[2] Do not use combustible materials like paper towels alone.

    • Carefully scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[2][7]

    • Label the container as "Hazardous Waste: this compound Spill Debris" and list all components.

  • For Large Spills :

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove ignition sources.

    • Contact your institution's emergency response team or EH&S immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Decontaminating "Empty" Containers and Glassware : An "empty" container that held this compound is not truly empty and must be managed as hazardous waste. To render it non-hazardous, it must be triple-rinsed.[13]

    • Use a solvent capable of removing the chemical (e.g., water or an appropriate organic solvent).

    • Each rinse should use a volume of solvent equal to about 5% of the container's volume.[13]

    • Crucially, all three rinseates must be collected and disposed of as hazardous waste. [13]

    • Only after triple-rinsing can the defaced container be disposed of as regular trash.[13]

Disposal Decision Logic

The following diagram outlines the logical workflow for managing any waste stream involving this compound.

DisposalWorkflow This compound Disposal Workflow cluster_0 This compound Disposal Workflow Start Waste Containing This compound Identified PPE Don Full PPE: - Face Shield & Goggles - Chemical-Resistant Gloves - Lab Coat Start->PPE Classify Classify as Ignitable (D001) and Corrosive Hazardous Waste Container Select Compatible Container (e.g., HDPE, NOT Metal) Classify->Container PPE->Classify Label Immediately Apply 'HAZARDOUS WASTE' Label with Full Chemical Names & Percentages Container->Label Storage Store in Secondary Containment within a Designated SAA Label->Storage Segregate Segregate from Incompatibles (Acids, Oxidizers) Storage->Segregate Disposal Contact EH&S for Pickup by Licensed Waste Disposal Vendor Segregate->Disposal

Caption: Logical workflow for the safe disposal of this compound.

This structured approach ensures that all safety and regulatory requirements are met, from the moment waste is generated to its final, responsible disposal. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for handling N-Ethyl-1,3-propanediamine (CAS: 10563-23-2). As a corrosive, flammable, and harmful substance, rigorous adherence to these procedures is critical to ensure personnel safety and operational integrity in research and development environments. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a comprehensive and self-validating safety framework.

Hazard Analysis: Understanding the "Why" Behind the PPE

This compound is a diamine compound that presents a multi-faceted risk profile.[1] A thorough understanding of its hazards is non-negotiable for safe handling.

  • Corrosivity (Skin and Eyes): The primary hazard is its classification as causing severe skin burns and eye damage.[2][3] Amines are alkaline and can rapidly cause chemical burns upon contact, leading to irreversible tissue damage. This dictates the necessity for full skin coverage and robust eye/face protection.

  • Flammability: It is a flammable liquid and vapor, with a flash point of approximately 44.4°C.[2][4] This requires stringent control of ignition sources, the use of non-sparking tools, and appropriate storage in a flammables-designated area.[5][6][7]

  • Toxicity: The compound is harmful if swallowed and may cause respiratory irritation.[2][3] Prolonged or repeated exposure can also lead to organ damage.[3] This underscores the need for effective respiratory protection and engineering controls like chemical fume hoods.

Personal Protective Equipment (PPE) Protocol

Selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for routine operations and emergency spill response.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a certified chemical fume hood) Tightly fitting chemical safety goggles with a face shield.[8]Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Flame-retardant lab coat.[8]Not typically required if work is performed within a properly functioning chemical fume hood.
Spill or Emergency Response (outside a fume hood) Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®).Full-body, impervious chemical-resistant suit.[8]A full-face, self-contained breathing apparatus (SCBA) or a full-face respirator with an ammonia/organic vapor cartridge is mandatory.[9]
Eye and Face Protection

Standard safety glasses are insufficient. Due to the severe corrosive nature of this compound, direct splashes can cause permanent eye damage.[3][9]

  • Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Best Practice: Always supplement goggles with a full-face shield to protect against splashes to the entire face.

Skin and Body Protection
  • Gloves: Handle with gloves that have been inspected prior to use.[8] Nitrile gloves may offer splash protection for short durations, but for prolonged handling or immersion, more robust materials like butyl rubber or Viton® are required. Always consult the glove manufacturer's compatibility chart. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Lab Coat/Suit: A flame-retardant lab coat is the minimum requirement for handling small quantities inside a fume hood.[8] For larger quantities or in case of a spill, a full-body chemical-resistant suit is necessary to prevent any possibility of skin contact.[9] All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of properly.[3][9]

Respiratory Protection

The vapor of this compound may cause respiratory irritation.[2]

  • Primary Engineering Control: All handling of this chemical must be performed in a certified chemical fume hood to minimize vapor inhalation.[6]

  • Secondary Protection: If exposure limits are exceeded or in an emergency situation (like a large spill), respiratory protection is critical. A NIOSH-approved full-face respirator with an appropriate filter (e.g., Type K Green for ammonia and organic ammonia derivatives) or a self-contained breathing apparatus (SCBA) must be used.[9]

Step-by-Step Handling and PPE Workflow

This protocol ensures that safety measures are integrated into every step of the handling process.

  • Preparation:

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9]

    • Verify the certification of the chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Lay down absorbent, chemical-resistant bench paper in the work area.

  • Donning PPE (in order):

    • Don inner gloves.

    • Don flame-retardant lab coat or chemical suit.

    • Don outer, chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don chemical safety goggles.

    • Don face shield.

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood with the sash at the lowest practical height.

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5]

    • Keep containers tightly closed when not in use.[5][10]

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate any surfaces within the fume hood.

  • Doffing PPE (in order to avoid cross-contamination):

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat or suit.

    • Remove inner gloves.

    • Wash hands and forearms thoroughly with soap and water.[3]

Emergency Protocol: Spill Response

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Caption: Workflow for responding to a spill of this compound.

Disposal of Contaminated Materials

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11][12] Do not mix with other waste streams.[12]

  • Contaminated PPE and Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and absorbent materials from spills, must be disposed of as hazardous waste.[11] Place these items in a designated, labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.